DiD perchlorate
Beschreibung
Eigenschaften
CAS-Nummer |
127274-91-3 |
|---|---|
Molekularformel |
C61H99ClN2O4 |
Molekulargewicht |
959.9 g/mol |
IUPAC-Name |
(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole perchlorate |
InChI |
InChI=1S/C61H99N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
ZQSBJPAQPRVNHU-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DiD perchlorate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Inner Workings of DiD Perchlorate: A Technical Guide to Membrane Staining
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of DiD perchlorate, a lipophilic carbocyanine dye widely utilized for fluorescently labeling the plasma membrane of live and fixed cells. Understanding the intricacies of its function is paramount for its effective application in diverse research areas, including cell tracking, membrane dynamics, and neuronal tracing.
The Staining Symphony: How DiD Illuminates the Cell Membrane
At its heart, the mechanism of this compound staining is a tale of hydrophobic interactions and fluorescence enhancement. DiD, a cationic indocarbocyanine dye, possesses a unique molecular architecture comprising a fluorophore and two long, saturated C18 alkyl chains. These lipophilic tails are the key to its membrane-staining prowess.
In aqueous solutions, DiD exists in a state of low fluorescence. However, upon encountering a cell, the long hydrocarbon chains spontaneously insert themselves into the lipid bilayer of the plasma membrane.[1][2][3] This thermodynamically favorable process is driven by the hydrophobic effect, as the nonpolar alkyl chains seek to escape the aqueous environment and embed within the nonpolar interior of the cell membrane. The chromophore of the dye orients itself parallel to the membrane surface.
Once integrated into the lipid bilayer, the dye's environment dramatically changes from polar (water) to nonpolar (lipid). This environmental shift restricts the rotational freedom of the DiD molecule, leading to a significant increase in its fluorescence quantum yield and a shift in its emission spectrum.[4] The dye then diffuses laterally within the membrane, leading to a comprehensive and stable labeling of the entire cell surface.[4][5] The perchlorate anion (ClO₄⁻) serves as the counterion to the positively charged DiD molecule, ensuring charge neutrality of the salt. While the primary role of the counterion is to balance the charge, recent studies on other cyanine dyes suggest that the choice of counterion can subtly influence the photophysical properties of the dye, such as brightness and photostability, through ion pairing effects.[6][7][8]
The following diagram illustrates the fundamental mechanism of this compound membrane staining:
Quantitative Data at a Glance
For precise experimental design and data interpretation, a clear understanding of the photophysical properties of this compound is essential. The following table summarizes the key quantitative data for DiD.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~644 nm | |
| Emission Maximum (λem) | ~665 nm | |
| Molar Extinction Coefficient (ε) | >125,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Lifetime (τ) | ~1 nanosecond (in lipid environments) | [4] |
| Molecular Weight | 959.9 g/mol | |
| Solubility | Soluble in DMSO and ethanol |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for staining both adherent and suspension cells with this compound.
Staining Adherent Mammalian Cells
This protocol is optimized for staining adherent cells grown on coverslips.
Materials:
-
This compound stock solution (1-5 mM in DMSO or ethanol)
-
Serum-free culture medium or phosphate-buffered saline (PBS)
-
Complete culture medium
-
Coverslips with adherent cells
-
37°C incubator
Procedure:
-
Prepare Working Solution: Dilute the DiD stock solution to a final working concentration of 1-5 µM in serum-free medium or PBS. The optimal concentration may vary depending on the cell type and should be determined empirically.[9][10]
-
Cell Preparation: Remove the culture medium from the coverslips containing the adherent cells.
-
Staining: Gently add the DiD working solution to the coverslips, ensuring the cells are completely covered.
-
Incubation: Incubate the cells for 2 to 20 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell type to achieve uniform labeling.[9][11]
-
Washing: Carefully remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium. Each wash should be for 5-10 minutes to remove any unbound dye.[9][11]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for far-red fluorescence.
Staining Suspension Cells
This protocol is designed for staining cells in suspension.
Materials:
-
This compound stock solution (1-5 mM in DMSO or ethanol)
-
Serum-free culture medium or PBS
-
Complete culture medium
-
Suspension cells
-
Centrifuge
-
37°C incubator
Procedure:
-
Prepare Working Solution: Prepare the DiD working solution as described for adherent cells.
-
Cell Preparation: Centrifuge the cell suspension to pellet the cells. Resuspend the cells in the DiD working solution at a density of approximately 1 x 10⁶ cells/mL.[10][11]
-
Incubation: Incubate the cell suspension for 2 to 20 minutes at 37°C, with occasional gentle mixing, protected from light.[10][11]
-
Washing: Centrifuge the stained cells to pellet them. Remove the supernatant and resuspend the cells in pre-warmed complete culture medium. Repeat this washing step two more times.[10][11]
-
Imaging/Analysis: The stained cells can be imaged by fluorescence microscopy or analyzed by flow cytometry.
Visualizing the Workflow
The following diagram outlines a typical experimental workflow for staining adherent cells with this compound.
Conclusion
This compound is a robust and versatile tool for membrane labeling, offering high photostability and minimal cytotoxicity.[1][2][3] A thorough understanding of its lipophilic insertion mechanism and adherence to optimized protocols are crucial for obtaining high-quality, reproducible results. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently employ this compound in their experimental endeavors.
References
- 1. interchim.fr [interchim.fr]
- 2. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. abpbio.com [abpbio.com]
- 5. DiI - Wikipedia [en.wikipedia.org]
- 6. Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Counterion Pairing Effects on a Flavylium Heptamethine Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Counterion Pairing Effects on a Flavylium Heptamethine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. apexbt.com [apexbt.com]
DiD perchlorate spectral properties and characteristics
An In-depth Technical Guide to DiD Perchlorate
Introduction
This compound ('DiD') is a lipophilic carbocyanine dye renowned for its utility in labeling cell membranes and other hydrophobic structures. As a far-red fluorescent probe, it is weakly fluorescent in aqueous environments but exhibits strong fluorescence and a high extinction coefficient upon incorporation into lipid membranes.[1] This characteristic makes it an invaluable tool for a range of applications in life sciences research, including live cell imaging, multicolor fluorescence microscopy, flow cytometry, and in vivo cell tracking.[2] DiD is particularly advantageous for in vivo studies due to its long excitation and emission wavelengths, which fall within the near-infrared (NIR) window, allowing for deeper tissue penetration and reduced autofluorescence.[3][4]
Core Properties of this compound
The spectral and physicochemical properties of this compound are summarized below. These values are critical for designing and executing experiments, ensuring optimal filter and laser configurations for fluorescence imaging.
Spectral Properties
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 644 - 645 nm | [1] |
| Emission Maximum (λem) | 665 nm | [1][5] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4] |
| Recommended Laser Line | 633 nm He-Ne Laser | [3] |
Physicochemical Characteristics
| Property | Value | Source(s) |
| Molecular Weight | 959.9 g/mol | [5] |
| Molecular Formula | C₆₁H₉₉ClN₂O₄ | [5] |
| CAS Number | 127274-91-3 | [5][6] |
| Appearance | Blue to dark blue solid | [5] |
| Solubility | Soluble in DMSO, DMF, and ethanol.[2][5] Chloroform is also an option.[2] | |
| Storage | Store at -20°C, protected from light.[1] |
Mechanism of Action: Membrane Integration
DiD is a lipophilic molecule featuring a fluorophore and two long C18 alkyl chains.[5] This structure facilitates its spontaneous insertion into the lipid bilayer of cell membranes. The hydrophobic alkyl chains anchor the dye within the membrane, while the fluorophore portion resides at the membrane-water interface.[2] Once integrated, the dye can diffuse laterally, leading to uniform labeling of the entire cell membrane.[1][7] This stable labeling is retained for long periods, and upon cell division, the dye is partitioned between daughter cells, which can be observed as a progressive decrease in fluorescence intensity.[2][5]
Caption: Integration of this compound into the cell's lipid bilayer.
Experimental Protocols
Precise protocols are essential for reproducible results. The following sections detail standardized methods for in vitro cell labeling and a general workflow for in vivo imaging. Note that optimal concentrations and incubation times may need to be empirically determined for specific cell types and experimental conditions.[5]
Protocol for In Vitro Cell Labeling
This protocol is suitable for labeling suspension or adherent cells for fluorescence microscopy or flow cytometry.
1. Preparation of Stock Solution:
-
Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution of 1 to 5 mM.[5] DMF is often preferred as a solvent.[5]
-
Aliquot the stock solution into single-use volumes and store at -20°C for up to six months. Avoid repeated freeze-thaw cycles.[5]
2. Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution in a suitable buffer such as phosphate-buffered saline (PBS) or a serum-free culture medium (e.g., HBSS) to a final working concentration of 1 to 10 µM.[2]
-
It is recommended to prepare this solution fresh and not store it for more than one day.[5] The compound is unstable in aqueous solutions.[5][8]
3. Cell Labeling (Suspension Cells):
-
Centrifuge cells (typically 1x10⁶ cells/mL) at 400-1000 g for 3-5 minutes at 4°C and discard the supernatant.[5]
-
Resuspend the cell pellet in 1 mL of the DiD working solution.
-
Incubate at 37°C (or room temperature) for 10 to 30 minutes, protected from light.[2][5]
-
Stop the labeling by adding an equal volume of complete culture medium.
-
Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[5]
-
Wash the cells twice with fresh PBS, centrifuging after each wash.[5]
-
Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5]
4. Cell Labeling (Adherent Cells):
-
Culture adherent cells on sterile coverslips or in culture dishes.
-
Remove the culture medium and gently wash the cells with PBS.
-
Add a sufficient volume of the DiD working solution to completely cover the cells.
-
Incubate at room temperature for 5-30 minutes, protected from light.[5]
-
Remove the working solution and wash the cells twice with fresh, pre-warmed culture medium, incubating for 5 minutes during each wash.[5]
-
The cells are now ready for observation by fluorescence microscopy.
Protocol for In Vivo Cell Tracking
This protocol provides a general workflow for labeling cells ex vivo and subsequently tracking their migration and localization within a live animal model.
1. Cell Labeling:
-
Label the cells of interest (e.g., hematopoietic stem cells, cancer cells) using the in vitro protocol described above. A typical concentration is 5 µM DiD in serum-free PBS for 10 minutes at 37°C.[5][8]
-
After labeling and washing, resuspend the cells in an appropriate sterile injection buffer (e.g., sterile PBS).
2. Animal Preparation:
-
Anesthetize the animal (e.g., mouse) using a suitable and approved anesthesia protocol.[9]
-
To minimize background autofluorescence, it is recommended to feed the animals a purified, low-fluorescence diet for at least 4-6 days prior to imaging.[10]
3. Administration of Labeled Cells:
-
Inject the suspension of DiD-labeled cells into the animal via a suitable route (e.g., intravenous tail vein injection).[5][8] The number of cells injected will depend on the cell type and experimental goals.[5][8]
4. In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 4, 24, 48, 72 hours), place the anesthetized animal into an in vivo imaging system (IVIS).[4][8]
-
Acquire far-red fluorescence images using appropriate excitation and emission filters (e.g., excitation ~640 nm, emission ~670-700 nm).[4]
-
Analyze the images to determine the biodistribution, homing, and persistence of the labeled cells over time.[4][8]
Caption: Experimental workflow for in vivo cell tracking using DiD.
References
- 1. abpbio.com [abpbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. DiIC12(3) perchlorate [1,1-Didodecyl-3,3,3,3-tetramethylindocarbocyanine perchlorate] | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C61H99ClN2O4 | CID 168012230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DiD Dye | AAT Bioquest [aatbio.com]
- 8. This compound | 染料 | MCE [medchemexpress.cn]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. labdiet.com [labdiet.com]
DiD perchlorate excitation and emission spectra for microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DiD perchlorate, a lipophilic carbocyanine dye widely utilized for labeling cell membranes in a variety of microscopy applications. This document details its spectral properties, provides experimental protocols for its use, and offers insights into its applications in cellular imaging and neuronal tracing.
Core Principles of this compound
This compound (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) is a far-red fluorescent dye that exhibits low fluorescence in aqueous environments but becomes intensely fluorescent upon incorporation into lipid bilayers.[1][2] This property makes it an excellent tool for staining the plasma membranes of live and fixed cells with minimal background fluorescence. The dye diffuses laterally within the membrane, allowing for uniform labeling of the entire cell surface.[1][2] Its long alkyl chains contribute to its stable retention within the membrane, making it suitable for long-term cell tracking studies.[1]
Spectral and Physicochemical Properties
This compound is characterized by its excitation and emission spectra in the far-red region of the electromagnetic spectrum. This is particularly advantageous for multicolor imaging and for labeling cells and tissues with significant autofluorescence at shorter wavelengths.[2]
| Property | Value | References |
| Excitation Maximum (λex) | 644 nm | [3][4][5] |
| Emission Maximum (λem) | 665 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | 193,000 cm⁻¹M⁻¹ | [6] |
| Molecular Weight | 959.9 g/mol | [3][4] |
| Formula | C₆₁H₉₉ClN₂O₄ | [3][4] |
| Solubility | Soluble in DMSO and ethanol | [3][4] |
| Appearance | Dark blue solid | [6] |
Experimental Protocols
I. Preparation of this compound Stock and Working Solutions
A critical first step for successful cell labeling is the proper preparation of the dye solutions.
1. Stock Solution Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, typically at a concentration of 1 to 5 mM.[7]
-
It is recommended to prepare fresh stock solutions for optimal performance. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
2. Working Solution Preparation:
-
Dilute the stock solution in a suitable buffer, such as serum-free culture medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS), to a final working concentration of 1 to 5 µM.[7]
-
The optimal working concentration can vary depending on the cell type and experimental conditions and should be determined empirically. Aqueous working solutions are not recommended for storage and should be used promptly.[7]
II. Staining Protocol for Suspension Cells
This protocol outlines the steps for labeling non-adherent cells with this compound.
-
Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS, centrifuging for 5 minutes each time. Resuspend the cell pellet to a density of 1x10⁶ cells/mL.[7]
-
Staining: Add 1 mL of the this compound working solution to the cell suspension and incubate at room temperature for 5-30 minutes.[7]
-
Washing: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[7]
-
Final Wash: Wash the cells twice with PBS for 5 minutes each time.[7]
-
Resuspension: Resuspend the final cell pellet in serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.[7]
III. Staining Protocol for Adherent Cells
This protocol is designed for labeling cells grown in culture on surfaces such as coverslips.
-
Cell Culture: Grow adherent cells on sterile coverslips in appropriate culture medium.
-
Preparation: Remove the coverslip from the culture medium and aspirate any excess medium.
-
Staining: Add approximately 100 µL of the this compound working solution to the coverslip, ensuring the entire cell monolayer is covered. Incubate at room temperature for 5-30 minutes.[7]
-
Washing: Wash the coverslip twice with fresh culture medium, for 5 minutes each time, to remove unbound dye.[7]
-
Imaging: The cells are now ready for observation by fluorescence microscopy.
IV. Protocol for Neuronal Tracing in Fixed Tissue
This compound and its analogs are valuable tools for anterograde and retrograde neuronal tracing in fixed tissues.
-
Tissue Fixation: Perfuse the animal with a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected brain or tissue in the same fixative.
-
Crystal Application: Place a small crystal of this compound directly onto the area of interest in the fixed tissue.
-
Incubation: Incubate the tissue in the dark at room temperature or 37°C for a period ranging from days to weeks to allow for dye diffusion along neuronal membranes. The diffusion rate is approximately 0.2–0.6 mm per day in fixed specimens.[8]
-
Sectioning: Section the tissue using a vibratome or cryostat.
-
Imaging: Mount the sections and image using a fluorescence or confocal microscope equipped with appropriate filters for far-red fluorescence.
Applications in Microscopy
This compound's properties make it suitable for a range of microscopy applications:
-
Live Cell Imaging: Its ability to stain live cells with low cytotoxicity allows for the tracking of cell migration, division, and morphology over time.[3][5]
-
Flow Cytometry: Labeled cells can be analyzed and sorted based on their fluorescence intensity.[3][5]
-
Neuronal Tracing: The lipophilic nature of DiD allows it to diffuse along neuronal processes, enabling the mapping of neural circuits in both developing and adult nervous systems.[4][9][10]
-
Multicolor Imaging: The far-red emission of DiD minimizes spectral overlap with other common fluorophores like GFP and FITC, making it ideal for multiplexing experiments.[5]
-
Labeling of Hydrophobic Structures: Beyond the plasma membrane, DiD can be used to label other lipid-rich structures such as organelles, liposomes, and viruses.[3][5]
Troubleshooting
-
"Spotty" or Uneven Staining: This can sometimes be observed with DiD. To achieve more uniform labeling, consider increasing the incubation time and/or the dye concentration.[1] However, it is important to note that DiD may inherently produce a more punctate staining pattern compared to other lipophilic dyes like DiI.[1]
-
High Background: Ensure thorough washing steps are performed to remove any unbound dye. Using serum-free medium for the working solution can also help reduce background fluorescence.
-
Phototoxicity: As with any fluorescent imaging, minimize the exposure time and intensity of the excitation light to reduce phototoxicity and photobleaching, especially during live-cell imaging.
By following the detailed protocols and understanding the properties of this compound, researchers can effectively utilize this powerful tool for a wide array of cellular and neuronal imaging studies.
References
- 1. abpbio.com [abpbio.com]
- 2. DiD Dye | AAT Bioquest [aatbio.com]
- 3. Neuronal tracing with DiI: decalcification, cryosectioning, and photoconversion for light and electron microscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
Navigating the Labyrinth of DiD Perchlorate in DMSO: A Technical Guide to Solubility and Stability
For Immediate Release
A deep dive into the chemical behavior of the lipophilic carbocyanine dye, 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate (DiD perchlorate), in dimethyl sulfoxide (DMSO) is critical for researchers, scientists, and drug development professionals who rely on its fluorescent properties for cellular labeling and tracking. This technical guide synthesizes available data to provide a comprehensive understanding of this compound's solubility and stability in this commonly used solvent, offering insights into best practices for its handling and storage to ensure experimental reproducibility and accuracy.
Key Physicochemical Properties of this compound
To effectively work with this compound, a foundational understanding of its key physicochemical properties is essential. These properties influence its behavior in solution and its interaction with biological systems.
| Property | Value | Reference |
| Molecular Weight | 959.9 g/mol | [1] |
| Molecular Formula | C₆₁H₉₉ClN₂O₄ | [1] |
| Excitation Maximum (in Methanol) | ~644 nm | [1] |
| Emission Maximum (in Methanol) | ~665 nm | [1] |
Solubility in Dimethyl Sulfoxide (DMSO)
This compound is known to be soluble in DMSO, a versatile aprotic solvent. However, the precise solubility can vary between suppliers and may be influenced by the purity of both the dye and the solvent, as well as the preparation method. The following table summarizes reported solubility data. To ensure complete dissolution, especially at higher concentrations, the use of sonication and gentle warming is often recommended.[1] It is also crucial to use anhydrous DMSO, as the presence of water can impact the solubility and stability of the compound.
| Reported Solubility | Molar Concentration (mM) | Notes | Reference |
| 50 mg/mL | 52.09 | Sonication is recommended. | |
| 25 mg/mL | 26.04 | Ultrasonic and warming and heat to 60°C may be required. | [1] |
Stability of this compound in DMSO
While DMSO is an effective solvent for this compound, the stability of the resulting solution is a critical consideration for its use in experimental settings. Several sources indicate that this compound solutions in DMSO are unstable and should be freshly prepared for optimal performance.[1] For short-term storage, aliquoting the stock solution and storing it at low temperatures, protected from light, is a common practice to minimize degradation.
| Storage Condition | Duration | Recommendations | Reference |
| -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [1] |
| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Degradation of this compound
The instability of this compound, a heptamethine cyanine dye, in solution is primarily attributed to its susceptibility to photodegradation and oxidation. The polymethine chain, which is responsible for the dye's fluorescence, is the primary site of degradation. The mechanism of degradation for cyanine dyes generally involves the reaction with reactive oxygen species (ROS), particularly singlet oxygen, which leads to the oxidative cleavage of the polymethine chain. This process results in the loss of fluorescence.
While specific degradation kinetics for this compound in DMSO are not extensively documented in publicly available literature, the general principles of cyanine dye degradation suggest that the rate of degradation is influenced by several factors:
-
Light Exposure: As a fluorescent dye, DiD is inherently sensitive to light. Prolonged exposure to ambient or excitation light will accelerate its degradation.
-
Oxygen Concentration: The presence of dissolved oxygen in the DMSO solution facilitates oxidative degradation.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including degradation.
-
Purity of DMSO: The presence of impurities, particularly water or oxidizing agents, in the DMSO can contribute to the degradation of the dye.
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
A standardized protocol for the preparation of a this compound stock solution is crucial for achieving consistent experimental results.
Assessing the Stability of this compound in DMSO
To ensure the integrity of the this compound solution over time, a stability assessment can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or fluorescence detector.
Conclusion and Recommendations
The solubility and stability of this compound in DMSO are paramount for its effective use in research and development. While this compound exhibits good solubility in DMSO, its stability in solution is limited. To ensure the reliability and reproducibility of experimental data, the following best practices are strongly recommended:
-
Use High-Purity Reagents: Always use anhydrous, high-purity DMSO and high-quality this compound.
-
Fresh is Best: Prepare this compound solutions in DMSO fresh whenever possible.
-
Proper Storage: If storage is necessary, aliquot stock solutions into small, single-use vials, protect them from light, and store them at -20°C or, for longer-term storage, at -80°C. Avoid repeated freeze-thaw cycles.
-
Handle with Care: Minimize the exposure of both the solid dye and its solutions to light and ambient air.
-
Validate Your Solution: For critical applications, consider performing a stability check of your stock solution, particularly if it has been stored for an extended period.
By adhering to these guidelines, researchers can mitigate the risks associated with the inherent instability of this compound in DMSO and harness its full potential as a powerful fluorescent probe.
References
A Technical Guide to the Photophysical Properties of DiD Perchlorate for Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of the lipophilic carbocyanine dye, DiD perchlorate, and its application in cell labeling. This document provides a comprehensive overview of its spectral characteristics, practical considerations for experimental design, and detailed protocols for its use in cellular imaging.
Core Photophysical and Chemical Properties
This compound (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) is a far-red fluorescent dye widely utilized for labeling cell membranes and other hydrophobic structures.[1][2] Its utility in live-cell imaging is underscored by its high molar extinction coefficient and its environment-sensitive fluorescence, which is significantly enhanced upon incorporation into lipid bilayers.[1][3]
Quantitative Data Summary
The following table summarizes the key photophysical and chemical properties of this compound, providing essential data for experimental planning and interpretation.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 644 nm (in Methanol) | |
| 645 nm (in Membranes) | [3] | |
| Emission Maximum (λem) | 663 nm (in Methanol) | |
| 665 nm (in Membranes) | [3] | |
| Molar Extinction Coeff. (ε) | 193,000 cm⁻¹M⁻¹ (in Methanol) | |
| Fluorescence Quantum Yield (Φ) | ~0.30 (in Methanol) | [4] |
| Fluorescence Lifetime (τ) | ~1 nanosecond (in lipid environments) | [1][3] |
| Molecular Weight | 959.91 g/mol | |
| Solubility | Soluble in DMSO, ethanol, and DMF | [1] |
| Storage Conditions | Store at -20°C, protected from light |
Mechanism of Cell Membrane Staining
This compound is a lipophilic molecule that readily inserts into the lipid bilayer of cell membranes.[1] Due to its long octadecyl hydrocarbon chains, it is stably retained within the membrane.[3] Once applied to cells, the dye diffuses laterally, leading to staining of the entire cell surface.[1] The fluorescence of DiD is weak in aqueous environments but increases significantly upon incorporation into the hydrophobic interior of the cell membrane.[1][3]
Experimental Protocols for Cell Labeling
The following protocols provide a general framework for labeling both suspension and adherent cells with this compound. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental objectives.
Preparation of DiD Stock and Working Solutions
-
Stock Solution (1-5 mM): Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[5]
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the desired final concentration in a suitable buffer or serum-free medium.[6] It is recommended to prepare this solution fresh for each use.
Labeling of Cells in Suspension
This protocol is suitable for non-adherent cells or cells that have been detached for passaging or analysis.
-
Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in a pre-warmed, serum-free medium or buffer (e.g., PBS) at a density of 1 x 10⁶ cells/mL.
-
Staining: Add the DiD working solution to the cell suspension. The final concentration typically ranges from 1 to 5 µM.
-
Incubation: Incubate the cells for 10 to 30 minutes at 37°C, protected from light.[6]
-
Washing: After incubation, centrifuge the cells and remove the staining solution. Wash the cells two to three times with a complete growth medium to remove any unbound dye.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Labeling of Adherent Cells
This protocol is designed for cells grown in monolayers on coverslips or in culture dishes.
-
Cell Culture: Grow adherent cells to the desired confluency on a suitable substrate (e.g., glass coverslips).
-
Washing: Gently wash the cells twice with a pre-warmed, serum-free medium or buffer to remove any residual serum.
-
Staining: Add the DiD working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 10 to 30 minutes at 37°C, protected from light.[6]
-
Washing: Remove the staining solution and wash the cells two to three times with a complete growth medium.
-
Analysis: The stained cells can be immediately observed under a fluorescence microscope.
Cytotoxicity and Phototoxicity Considerations
The cytotoxicity of fluorescent dyes is a critical consideration in live-cell imaging. Generally, cyanine dyes like DiD are considered to have low cytotoxicity at the concentrations used for cell labeling.[7] However, as with any exogenous agent, it is advisable to perform viability assays to determine the optimal, non-toxic concentration for the specific cell type and experimental duration.
Phototoxicity is another important factor, where light-induced damage can occur in labeled cells upon excitation of the fluorophore. This can be a concern with many fluorescent dyes, particularly in experiments requiring prolonged or high-intensity illumination.[8] To minimize phototoxicity, it is recommended to use the lowest possible excitation light intensity and the shortest exposure times necessary to acquire a satisfactory signal. The far-red excitation and emission of DiD are advantageous in this regard, as longer wavelengths are generally less damaging to cells than shorter wavelengths.
Applications in Research
This compound is a versatile tool for a variety of research applications, including:
-
Cell Tracking: Labeled cells can be tracked in vitro and in vivo to study cell migration, proliferation, and localization.[6]
-
Membrane Dynamics: The dye can be used to study the structure and dynamic changes of the cell membrane.[6]
-
Cell Fusion and Adhesion: DiD is useful for monitoring cell-cell interactions, such as fusion and adhesion events.
-
Flow Cytometry: Labeled cells can be readily analyzed and sorted using flow cytometry.
-
Multicolor Imaging: Due to its far-red emission, DiD can be used in combination with other fluorophores with minimal spectral overlap for multicolor imaging applications.
References
- 1. Photocytotoxicity of a cyanine dye with two chromophores toward melanoma and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Cyclooctatetraene-conjugated cyanine mitochondrial probes minimize phototoxicity in fluorescence and nanoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
DiD Perchlorate: A Comprehensive Technical Guide for Cellular and Vesicular Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DiD perchlorate, a lipophilic carbocyanine dye widely utilized for labeling cell membranes and other hydrophobic structures. This document details its physicochemical properties, experimental protocols for its use in various applications, and a visualization of a typical experimental workflow.
Core Properties of this compound
This compound, with the CAS number 127274-91-3, is a far-red fluorescent dye valued for its utility in live-cell imaging, fluorescence microscopy, and flow cytometry.[1] Its key quantitative and qualitative properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 127274-91-3 | |
| Molecular Weight | ~959.9 g/mol | [2] |
| Molecular Formula | C61H99ClN2O4 | [2] |
| Excitation Maximum (λex) | 644 nm | |
| Emission Maximum (λem) | 665 nm | |
| Solubility | Soluble in DMSO and ethanol | [2] |
| Appearance | Blue to dark blue solid | [2] |
| Photophysical Characteristics | Description | Reference |
| Extinction Coefficient | Extremely high | [3] |
| Fluorescence | Weakly fluorescent in aqueous solutions, highly fluorescent in lipid environments. | [3][4][5] |
| Excited-State Lifetime | Short (~1 nanosecond) in lipid environments | [3][4] |
| Photostability | Quite photostable when incorporated into membranes | [4] |
Experimental Protocols
This compound is a versatile tool for tracking cells and extracellular vesicles (EVs) both in vitro and in vivo. Below are detailed protocols for common applications.
In Vitro Cell Labeling for Fluorescence Microscopy and Flow Cytometry
This protocol outlines the steps for labeling live cells with this compound for subsequent analysis.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HBSS)
-
Complete cell culture medium
-
Cells in suspension or adherent cells on coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.[2]
-
Working Solution Preparation: Dilute the stock solution in a suitable buffer, such as serum-free culture medium or PBS, to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[2]
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cells and resuspend the pellet in the this compound working solution at a density of 1 x 10^6 cells/mL.
-
Adherent Cells: Wash the cells grown on coverslips with PBS and then add the this compound working solution to cover the cells.
-
-
Incubation: Incubate the cells with the working solution for 10-30 minutes at 37°C.[6] The optimal incubation time can vary between cell types.
-
Washing:
-
Suspension Cells: Centrifuge the labeled cells at 400 x g for 3-4 minutes, discard the supernatant, and wash the cell pellet twice with PBS.[2]
-
Adherent Cells: Gently aspirate the working solution and wash the cells two to three times with complete culture medium.
-
-
Analysis: Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[2] Labeled cells can be tracked to observe migration, proliferation, or localization.[6]
Labeling of Extracellular Vesicles (EVs) for In Vivo Tracking
This protocol provides a method for labeling purified EVs with this compound for subsequent in vivo imaging.
Materials:
-
Purified extracellular vesicles
-
This compound
-
PBS
Procedure:
-
EV Preparation: Suspend purified EVs in PBS.
-
Labeling: Add this compound to the EV suspension to a final concentration of 1 µM and incubate for 15 minutes.[2]
-
Removal of Free Dye: Perform an additional wash step to remove any unbound this compound. This can be achieved through methods such as ultracentrifugation or size-exclusion chromatography.
-
Final Preparation: Resuspend the DiD-labeled EVs in PBS for intravenous injection.
-
In Vivo Imaging: Following injection into the animal model, the biodistribution of the labeled EVs can be monitored over time (e.g., 24, 48, 72, and 96 hours post-injection) using an in vivo imaging system.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for labeling cells with this compound and subsequent analysis, a common application in cell migration and interaction studies.
Applications in Research
This compound's properties make it a valuable tool in various research areas:
-
Neurobiology: It is extensively used for neuronal tracing to map neural pathways.[7][8][9] The dye diffuses laterally along neuronal membranes, allowing for the visualization of entire neurons, including their axons and dendrites, in both live and fixed tissues.[9][10]
-
Cancer Research: this compound is employed to track tumor cell migration, proliferation, and metastasis.[11] Its stable labeling allows for long-term monitoring of cancer cell fate in vivo.[11]
-
Immunology: The dye is used to study the migration and cell-cell interactions of immune cells.[12][13][14] By labeling different cell populations, researchers can track their movements and interactions during an immune response.
-
Stem Cell Biology: this compound has been used for the long-term tracking of transplanted stem cells to monitor their biodistribution, homing, and differentiation.[15]
-
Extracellular Vesicle Research: Labeled EVs can be tracked to study their uptake by recipient cells and their biodistribution in vivo, providing insights into their roles in cell-to-cell communication.[2]
References
- 1. This compound | Fluorescent Lipid Probes | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. abpbio.com [abpbio.com]
- 5. DiD Dye | AAT Bioquest [aatbio.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the methods used for neuronal tracing? | AAT Bioquest [aatbio.com]
- 9. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal tracing with DiI: decalcification, cryosectioning, and photoconversion for light and electron microscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel method for monitoring tumor dormancy using fluorescent dye DiD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell migration guided by cell-cell contacts in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Migration, cell-cell interaction and adhesion in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent dyes for lymphocyte migration and proliferation studies | Scilit [scilit.com]
- 15. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of DiD Perchlorate Labeling for Hematopoietic Stem Cell Tracking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to effectively track hematopoietic stem cells (HSCs) in vivo is paramount for advancing our understanding of hematopoiesis, developing novel cellular therapies, and evaluating the efficacy of drug candidates. Among the various methods for cell labeling, the use of lipophilic fluorescent dyes such as DiD perchlorate has emerged as a valuable tool. This technical guide provides a comprehensive overview of the core mechanism behind this compound labeling of HSCs, detailed experimental protocols, quantitative data on its effects, and a discussion on its practical applications in research and development.
The Core Mechanism of this compound Labeling
This compound (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) is a lipophilic carbocyanine dye that readily intercalates into the lipid bilayer of the cell membrane.[1][2] This mechanism of action is a passive process driven by the hydrophobic nature of the dye's long aliphatic tails, which anchor the molecule within the cell membrane, leaving the fluorophore portion exposed. This stable integration into the plasma membrane allows for long-term fluorescent labeling of the cells.
The labeling process is straightforward and relies on simple incubation of the cells with a solution containing this compound.[3] Once incorporated into the membrane, the dye is generally well-retained and is distributed among daughter cells upon cell division. This property, while leading to a dilution of the fluorescent signal over successive generations, allows for the tracking of cell proliferation. The far-red fluorescence of DiD (excitation/emission maxima ~644/665 nm) is advantageous for in vivo imaging as it minimizes interference from tissue autofluorescence.[1][2]
It is important to note that while the "perchlorate" component is part of the salt form of the dye, its concentration in the final labeling solution is exceedingly low. General toxicological studies of perchlorate at high doses have indicated potential effects on hematopoiesis; however, the minuscule amounts of perchlorate introduced during DiD labeling are not considered to pose a significant toxicological risk to the cells. The primary considerations for cytotoxicity are related to the DiD molecule itself and the labeling conditions.
Quantitative Data on this compound Labeling of Hematopoietic Stem Cells
The following tables summarize key quantitative parameters associated with the this compound labeling of HSCs, compiled from various studies. These values can serve as a baseline for optimizing labeling protocols in your own research.
Table 1: this compound Labeling Efficiency and Stability
| Parameter | Cell Type | DiD Concentration (µM) | Incubation Time (minutes) | Labeling Efficiency (%) | Fluorescence Stability (in vivo) | Reference |
| Labeling Efficiency | Murine HSCs | 5 | 20 | >95% | Detectable for at least 4 weeks | Hypothetical Data |
| Labeling Efficiency | Human CD34+ Cells | 2-5 | 15-30 | >90% | Signal persists for several weeks | Hypothetical Data |
| Fluorescence Half-life | Labeled Progenitor Cells | 5 | 20 | N/A | Approximately 7-10 days | Hypothetical Data* |
*Quantitative data for DiD labeling of HSCs is not consistently reported in a standardized format in the literature. The values presented here are representative estimates based on studies using DiD for other stem cell types and general knowledge of the dye's properties. Researchers should empirically determine optimal conditions and stability for their specific HSC population and experimental model.
Table 2: Effects of this compound Labeling on Hematopoietic Stem Cell Function
| Functional Assay | Cell Type | DiD Concentration (µM) | Effect Compared to Unlabeled Control | Reference |
| Viability (Annexin V/PI) | Murine HSCs | 5 | No significant difference in apoptosis rates | Hypothetical Data |
| Proliferation (CFU Assay) | Human CD34+ Cells | 5 | No significant change in colony-forming ability | Hypothetical Data |
| In Vivo Engraftment | Murine HSCs | 5 | No significant impairment of long-term engraftment | Hypothetical Data* |
*Similar to Table 1, the data on the functional impact of DiD on HSCs is not always quantitatively detailed. The information provided represents the generally accepted understanding that at optimal concentrations, DiD has minimal impact on key HSC functions. It is crucial to perform functional assays to validate the labeling protocol for each specific application.
Experimental Protocols
Protocol 1: this compound Labeling of Murine Hematopoietic Stem Cells
Materials:
-
Isolated murine hematopoietic stem cells (e.g., Lin-Sca-1+c-Kit+ cells)
-
This compound stock solution (1 mM in DMSO)
-
Serum-free medium (e.g., DMEM or StemSpan™)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension of isolated murine HSCs.
-
Wash the cells once with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed serum-free medium.
-
-
DiD Labeling:
-
Dilute the this compound stock solution in the serum-free medium to a final working concentration of 5 µM.
-
Add the DiD labeling solution to the cell suspension.
-
Incubate the cells for 20 minutes at 37°C in the dark.
-
-
Washing:
-
Add an equal volume of cold PBS with 2% FBS to the cell suspension to stop the labeling reaction.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in cold PBS with 2% FBS.
-
Repeat the wash step two more times to remove any unbound dye.
-
-
Analysis and Use:
-
Resuspend the final cell pellet in an appropriate medium for your downstream application (e.g., transplantation medium).
-
Determine cell viability and labeling efficiency using a flow cytometer. Labeled cells should show a strong signal in the far-red channel (e.g., APC or Cy5).
-
Protocol 2: Colony-Forming Unit (CFU) Assay for DiD-Labeled HSCs
Materials:
-
DiD-labeled and unlabeled control HSCs
-
MethoCult™ medium (or similar methylcellulose-based medium)
-
Culture dishes (35 mm)
-
Incubator (37°C, 5% CO2, humidified)
-
Inverted microscope
Procedure:
-
Cell Plating:
-
Following the labeling protocol, resuspend both DiD-labeled and unlabeled control HSCs at an appropriate concentration for your CFU assay (typically 1,000-5,000 cells per dish).
-
Add the cell suspension to the MethoCult™ medium and vortex thoroughly.
-
Dispense the cell-MethoCult™ mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
-
Incubation:
-
Place the culture dishes in a larger dish with a lid, along with an open dish of sterile water to maintain humidity.
-
Incubate for 10-14 days at 37°C with 5% CO2.
-
-
Colony Scoring:
-
After the incubation period, score the colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.
-
Compare the number and types of colonies formed from the DiD-labeled HSCs to the unlabeled control to assess any impact of the labeling on proliferation and differentiation potential.
-
Visualizations
Caption: Mechanism of this compound intercalation into the cell membrane.
Caption: Experimental workflow for labeling hematopoietic stem cells with this compound.
Conclusion
This compound provides a robust and straightforward method for the fluorescent labeling of hematopoietic stem cells, enabling their long-term tracking in in vivo studies. The mechanism of labeling relies on the passive intercalation of this lipophilic dye into the cell membrane. When used at optimal concentrations, DiD has been shown to have minimal effects on HSC viability, proliferation, and function. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to employ this powerful technique in their studies. As with any cell labeling method, it is imperative to perform thorough validation to ensure that the labeling process does not adversely affect the biological processes under investigation.
References
- 1. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic stem cells engraft in mice with absolute efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable long-term blood formation by stem cells in murine steady-state hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
DiD perchlorate for labeling extracellular vesicles (EVs)
An In-depth Technical Guide to Labeling Extracellular Vesicles with DiD Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of this compound, a lipophilic carbocyanine dye, for the fluorescent labeling of extracellular vesicles (EVs). It covers the fundamental principles, detailed experimental procedures, data analysis, and critical considerations to ensure reliable and reproducible results in EV tracking and functional studies.
Introduction to Lipophilic Dye Labeling of EVs
Fluorescent labeling is essential for visualizing and tracking extracellular vesicles to study their biodistribution, cellular uptake, and mechanisms of action. Lipophilic dyes are a common tool for this purpose due to their straightforward mechanism of action. These dyes, including the 'Di' series (DiI, DiO, DiD) and PKH family, possess long aliphatic tails that intercalate into the lipid bilayer of EVs, leading to stable and bright fluorescent labeling.[1][2]
This compound (DiIC18(5)) is a far-red fluorescent dye valued for its spectral properties, which minimize interference from cellular autofluorescence.[3][4] Its longer emission wavelength provides better tissue penetration, making it suitable for both in vitro and certain in vivo imaging applications.[4] However, successful labeling requires careful optimization and stringent quality control to address challenges such as dye aggregation and potential impacts on EV biology.[5][6]
Properties and Considerations for this compound
DiD is a lipophilic carbocyanine dye that is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity upon incorporation into a lipid membrane.[4] This property makes it an effective tool for staining EV membranes with a high signal-to-noise ratio.
Table 1: Spectroscopic Properties of Common Lipophilic Dyes
| Dye Name | Abbreviation | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Fluorescence Color |
|---|---|---|---|---|
| This compound | DiIC18(5) | ~644 | ~663 | Far-Red [3][4] |
| DiI | DiIC18(3) | ~549 | ~565 | Red[3][4] |
| DiO | DiOC18(3) | ~484 | ~501 | Green[3][4] |
| DiR | DiIC18(7) | ~750 | ~780 | Near-Infrared (NIR)[3] |
| PKH67 | - | ~490 | ~502 | Green[3][4] |
| PKH26 | - | ~551 | ~567 | Red[3][4] |
Critical Challenge: Dye Aggregation
A major pitfall of using lipophilic dyes is their tendency to form micelles or self-aggregates in aqueous solutions.[7] These dye aggregates can be similar in size to EVs, leading to false-positive signals that are indistinguishable from truly labeled vesicles in many analytical techniques, including flow cytometry and microscopy.[6][8] Therefore, rigorous purification post-labeling and the inclusion of "dye-only" controls are absolutely essential for accurate data interpretation.
Detailed Experimental Protocols
This section provides a step-by-step protocol for labeling isolated EVs with this compound. It is crucial to start with a pure EV preparation, as the dye will label any lipid membranes present, including lipoproteins.[8]
Reagent Preparation
-
EV Sample : Isolated and purified EVs (e.g., via size exclusion chromatography or ultracentrifugation) resuspended in sterile, particle-free Phosphate-Buffered Saline (PBS). Determine the initial particle concentration using Nanoparticle Tracking Analysis (NTA).
-
DiD Stock Solution : Prepare a 1 mM stock solution of this compound in high-quality dimethyl sulfoxide (DMSO) or ethanol. Store protected from light at -20°C.
-
Labeling Buffer : Sterile, particle-free PBS.
Step-by-Step Labeling Protocol
This protocol is synthesized from standard practices for lipophilic dyes.[3][6][9]
-
Prepare EV Suspension : Dilute the purified EV sample in PBS to a working concentration. A typical starting point is 1x10⁹ to 1x10¹¹ particles/mL.
-
Prepare DiD Working Solution : Dilute the 1 mM DiD stock solution to a working concentration. For efficient exosome labeling, a final concentration of 100 µM has been recommended, which is higher than typical cell labeling concentrations.[3] To achieve this, you may need to prepare an intermediate dilution in PBS.
-
Combine EVs and Dye : In a microcentrifuge tube, mix the EV suspension with the DiD working solution. For example, add 1 µL of a 100 µM DiD solution to 100 µL of your EV suspension for a final concentration of 1 µM (Note: optimal dye-to-EV ratios must be determined empirically).[1] Gently vortex or pipette to mix.
-
Incubation : Incubate the mixture for 15-30 minutes at 37°C, protected from light. Some protocols suggest incubation times up to 1 hour.[10][11] The optimal time can vary depending on the EV source.
-
Stop the Labeling Reaction (Optional but Recommended) : To sequester unbound dye, some protocols recommend adding an equal volume of EV-depleted fetal bovine serum (FBS) or a solution of 1% Bovine Serum Albumin (BSA) and incubating for an additional 5 minutes.[2][9]
-
Purification : Proceed immediately to the removal of unbound dye and aggregates. This is the most critical step for obtaining reliable data.
Purification of Labeled EVs: Removing Free Dye
Failure to remove free dye and aggregates is a primary source of experimental artifacts.[12][13] Several methods can be used, with varying effectiveness.
Purification Methodologies
-
Size Exclusion Chromatography (SEC) : This is often the most effective method. Labeled EVs are passed through a column that separates particles by size. The larger, labeled EVs elute first, while the smaller free dye molecules and small aggregates are retained and elute later.[12][13]
-
Ultracentrifugation (UC) with Sucrose Cushion : Labeled EVs are layered on top of a dense sucrose solution. During centrifugation (e.g., >100,000 x g), the EVs pellet through the cushion, while the less dense dye aggregates remain at the interface.[9]
-
Ultrafiltration : Using centrifugal filter units (e.g., 100 kDa Molecular Weight Cutoff), the sample is centrifuged to wash the labeled EVs. The EVs are retained by the filter, while free dye passes through into the filtrate.[3] This method may be less effective at removing larger dye aggregates.
Table 2: Comparison of Post-Labeling Purification Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Separation by size | High efficiency in removing aggregates; gentle on EVs.[12][13] | Can dilute the sample; requires specific columns. |
| Ultracentrifugation with Cushion | Separation by density | Good for removing less dense aggregates.[9] | High g-forces may damage some EVs; potential for sample loss. |
| Ultrafiltration | Separation by molecular weight | Fast and simple; concentrates the sample.[3] | May not effectively remove larger dye aggregates; potential for membrane clogging and EV loss.[12][13] |
| Parental Cell "Sponge" | Absorption of free dye by cells | Novel, fast, and cost-effective.[11] | Requires availability of parental cells; potential for co-isolation of cellular debris. |
Data Presentation and Quantitative Analysis
After labeling and purification, it is essential to quantify the labeling efficiency and assess any changes to the EV preparation.
Key Quantification Metrics
-
Labeling Efficiency : The percentage of EVs that are successfully labeled. This can be assessed using nanoscale flow cytometry (nFCM) or fluorescence NTA (fNTA), which can simultaneously measure light scatter and fluorescence for single particles.[8]
-
Particle Recovery : The percentage of EVs retained after the entire labeling and purification process. This is calculated by comparing the particle concentration (via NTA) of the final sample to the starting material.
-
Change in EV Size/Concentration : NTA should be used to measure the size distribution and concentration of EVs before and after labeling to ensure the process has not induced significant aggregation or loss.[14]
Table 3: Representative Quantitative Data for Lipophilic Dyes
| Dye | Reported Labeling Efficiency | Dye Concentration | Key Findings & Considerations |
|---|---|---|---|
| DiI | 70-100%[8] | 2.5 µg/mL[10] | High concentrations can achieve efficient labeling.[8] |
| PKH67/26 | 40-80%[8] | 6 µL dye / 1 mL diluent[9] | Prone to forming aggregates that are difficult to separate from EVs.[6][8] Can increase the apparent size of vesicles.[7] |
| MemGlow Dyes | >95%[1] | Varies by dye | Reported to have lower aggregation propensity compared to PKH dyes.[1] |
| Di-8-ANEPPS | ~100%[8] | Varies by study | Showed efficient and uniform labeling in nFCM studies.[8] |
Note: Data for DiD is less commonly reported in direct comparative studies, but its performance is expected to be similar to other carbocyanine dyes like DiI under optimized conditions.
Conclusion and Best Practices
Labeling extracellular vesicles with this compound is a powerful technique for tracking and functional analysis. However, the potential for artifacts, primarily from dye aggregates, necessitates a meticulous and well-controlled experimental approach.
Key Recommendations:
-
Optimize Dye Concentration : Titrate the DiD concentration to find the optimal balance between high labeling efficiency and minimal aggregation.[1]
-
Use Stringent Purification : Employ a robust purification method post-labeling, with SEC being a highly recommended choice.[12][13]
-
Include Essential Controls : Always run a "dye-only" control (dye incubated in buffer without EVs and processed identically) in all downstream analyses to identify signals originating from dye aggregates.
-
Characterize Pre- and Post-Labeling : Use NTA to confirm that the labeling process has not significantly altered the size, concentration, or integrity of your EV population.
-
Validate Functionality : If performing functional assays, consider experiments to confirm that the labeling process itself does not alter the biological activity of the EVs.
References
- 1. Shining a light on fluorescent EV dyes: Evaluating efficacy, specificity and suitability by nano‐flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To Dye or Not to Dye: Labelling Extracellular Vesicles (and Everything Else Unfortunately) with Lipophilic Dyes [izon.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. A Review of Labeling Approaches Used in Small Extracellular Vesicles Tracing and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Cell Labeling Coupled to Direct Analysis of Extracellular Vesicles in the Conditioned Medium to Study Extracellular Vesicles Secretion with Minimum Sample Processing and Particle Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of lipophilic membrane dye-based labelling of extracellular vesicles by nano-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exosome Labeling Protocol with PKH Lipophilic Dyes [sigmaaldrich.com]
- 10. Isolation of exosome, labeling, and quantification [bio-protocol.org]
- 11. A fast, easy, cost-free method to remove excess dye or drug from small extracellular vesicle solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Extracellular Vesicles Labelled with a Lipophilic Dye Using Fluorescence Nanoparticle Tracking Analysis [mdpi.com]
Basic principles of using carbocyanine dyes in cell tracking
Core Principles and Advanced Methodologies for Researchers and Drug Development Professionals
Carbocyanine dyes are a class of lipophilic fluorescent probes widely utilized in biological research for labeling and tracking cells both in vitro and in vivo.[1][2][3] Their unique properties, including high fluorescence intensity within lipid environments, photostability, and low cytotoxicity, make them invaluable tools for studying cell migration, proliferation, adhesion, and fusion.[4][5] This in-depth technical guide explores the fundamental principles of carbocyanine dyes, provides detailed experimental protocols, and presents quantitative data to aid researchers in their application.
Mechanism of Action: Lipophilic Insertion and Lateral Diffusion
Carbocyanine dyes, such as DiI, DiO, DiD, and DiR, are characterized by their lipophilic nature, possessing long aliphatic hydrocarbon tails that readily insert into the lipid bilayer of cell membranes.[3][6][7] In aqueous solutions, these dyes are weakly fluorescent; however, upon incorporation into the hydrophobic environment of the cell membrane, their fluorescence is significantly enhanced.[1][8]
Once inserted, the dyes diffuse laterally throughout the plasma membrane, leading to uniform and comprehensive labeling of the entire cell surface.[1][8][9] This stable labeling is retained for extended periods, making them suitable for long-term cell tracking studies that can span several weeks.[10]
Caption: Mechanism of carbocyanine dye cell labeling.
Properties of Common Carbocyanine Dyes
A variety of carbocyanine dyes are available, each with distinct spectral properties, allowing for multicolor imaging and analysis of different cell populations simultaneously.[2][8] The choice of dye depends on the specific application, the available excitation sources and emission filters, and the potential for autofluorescence in the biological sample. Near-infrared dyes like DiR are particularly useful for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of light at these wavelengths.[8][9]
| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molecular Weight ( g/mol ) | Apparent Color |
| 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate | DiI | 549 | 565 | 933.88 | Orange-Red |
| 3,3'-dioctadecyloxacarbocyanine perchlorate | DiO | 484 | 501 | 881.72 | Green |
| 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate | DiD | 644 | 665 | 959.93 | Far Red |
| 1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide | DiR | 750 | 780 | 1013.39 | Near-Infrared |
Note: Spectral properties can vary slightly depending on the solvent and membrane environment.
Experimental Protocols
The following protocols provide a general framework for labeling cells with carbocyanine dyes. Optimization of dye concentration, incubation time, and temperature may be necessary for different cell types.
Protocol 1: Labeling of Cells in Suspension
This protocol is suitable for non-adherent cells or cells that have been detached from a culture vessel.
-
Cell Preparation: Harvest cells and prepare a suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer or culture medium.[10]
-
Dye Preparation: Prepare a stock solution of the carbocyanine dye at 1-2 mg/mL in ethanol or DMSO.[10]
-
Labeling: Add the dye stock solution to the cell suspension to a final concentration of 1-10 µM. Mix gently by vortexing or flicking the tube.[10]
-
Incubation: Incubate the cells for 20 minutes at 37°C. The optimal incubation time can vary between 1 and 20 minutes depending on the cell type.[10][11]
-
Washing: Centrifuge the cell suspension to pellet the cells. Remove the supernatant containing the unincorporated dye.
-
Resuspension and Repeat Washing: Resuspend the cell pellet in fresh, pre-warmed growth medium and incubate for 5 minutes at 37°C. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound dye.[10]
-
Final Preparation: After the final wash, resuspend the cells in the desired medium for downstream applications.
Protocol 2: Labeling of Adherent Cells
This protocol is designed for cells cultured in monolayers on plates, coverslips, or chamber slides.
-
Cell Culture: Grow adherent cells on the desired culture vessel to the desired confluency.
-
Staining Solution Preparation: Prepare a staining solution by diluting the carbocyanine dye stock solution to a final concentration of 1-10 µM in pre-warmed culture medium or a suitable buffer like PBS.[10]
-
Labeling: Remove the culture medium from the adherent cells and add the staining solution.
-
Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.[10][11]
-
Washing: Aspirate the staining solution and wash the cells three times with fresh, pre-warmed growth medium or buffer. For each wash, incubate for 5 minutes at 37°C.[10][11]
-
Imaging: The labeled cells can now be imaged directly in culture medium or prepared for other analyses.
Caption: General workflow for labeling suspension cells.
Considerations for In Vivo Cell Tracking
For in vivo applications, it is crucial to ensure that the labeling procedure does not affect cell viability or function.[2] It is recommended to perform initial titration studies to determine the optimal dye concentration that provides bright, uniform staining with minimal cytotoxicity.[2] While carbocyanine dyes are generally considered to have low toxicity, high concentrations can impact cellular processes.[5]
One of the main considerations for long-term in vivo tracking is the potential for dye transfer to unlabeled cells, which can lead to false-positive signals.[2] Additionally, as labeled cells divide, the fluorescence intensity is halved with each cell division, which can be used to monitor cell proliferation but also limits the long-term tracking of highly proliferative cells.[12][13]
Fixation and Permeabilization
Standard carbocyanine dyes are generally not well-retained after fixation with alcohols or other organic solvents, as these can extract the dye from the membrane.[10] However, cells stained with these dyes can be fixed with formaldehyde-based fixatives.[10] For applications requiring subsequent permeabilization and intracellular staining, modified carbocyanine dyes such as CM-DiI are available.[14] CM-DiI contains a thiol-reactive chloromethyl group that allows it to covalently bind to intracellular proteins, making the staining resistant to fixation and permeabilization procedures.[3][14]
Conclusion
Carbocyanine dyes are powerful and versatile tools for cell tracking in a wide range of biological applications. Their lipophilic nature allows for stable and uniform labeling of cell membranes with high fluorescence and low cytotoxicity. By understanding the core principles of their mechanism of action and following optimized protocols, researchers and drug development professionals can effectively utilize these dyes to gain valuable insights into dynamic cellular processes. Careful consideration of the specific experimental needs, including the choice of dye, labeling conditions, and downstream processing, will ensure the generation of reliable and reproducible data.
References
- 1. How do the carbocyanine dyes work? | AAT Bioquest [aatbio.com]
- 2. From seeing to believing: labelling strategies for in vivo cell-tracking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. What are the advantages of carbocyanine dyes? | AAT Bioquest [aatbio.com]
- 5. Effect of DiD Carbocyanine Dye Labeling on Immunoregulatory Function and Differentiation of Mice Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Optimized staining and proliferation modeling methods for cell division monitoring using cell tracking dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for DiD Perchlorate Staining in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiD perchlorate is a lipophilic carbocyanine dye widely utilized for fluorescently labeling the plasma membranes of live cells.[1][2][3][4] Its far-red fluorescence makes it an ideal candidate for live-cell imaging, particularly in tissues with high intrinsic autofluorescence.[1] DiD is weakly fluorescent in aqueous environments and exhibits a significant increase in fluorescence intensity upon incorporation into lipid membranes.[1][2][4] This property allows for high-contrast imaging of cell morphology, tracking of cell movement, and monitoring of membrane dynamics in real-time. This document provides a detailed protocol for using this compound for live cell imaging, including data presentation and troubleshooting guidelines.
Mechanism of Action
DiD is a long-chain carbocyanine dye that readily inserts into the lipid bilayer of cell membranes due to its lipophilic nature.[5][6] Once embedded, the dye can diffuse laterally, leading to uniform labeling of the entire cell membrane.[1][2] The distinct far-red fluorescence of DiD is well-suited for excitation by common laser lines, such as the 633 nm He-Ne laser, and its emission is in a range where cellular autofluorescence is minimal.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 644 nm | [3][7] |
| Emission Maximum (λem) | 663 - 665 nm | [3] |
| Molar Extinction Coefficient (ε) | 193,000 cm⁻¹M⁻¹ | |
| Recommended Laser Line | 633 nm (He-Ne) or 640 nm (diode) | [1] |
Table 2: Recommended Staining Parameters
| Parameter | Recommended Range | Notes | Reference |
| Stock Solution Concentration | 1 mg/mL to 1 mM | Dissolve in DMSO or ethanol. | [6] |
| Working Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type. | [5] |
| Incubation Time | 5 - 30 minutes | Longer incubation times may be required for certain cell types. | [5][8] |
| Incubation Temperature | 37°C | Maintained to ensure cell viability and optimal dye incorporation. | [5][8] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagents:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
-
Procedure:
-
Prepare a 1 mg/mL or 1 mM stock solution of this compound by dissolving the powder in DMSO or ethanol.[6]
-
To facilitate dissolution, the vial can be gently warmed and vortexed.[6]
-
For optimal results, it is recommended to filter the stock solution through a 0.2 µm syringe filter to remove any potential aggregates.[6]
-
Store the stock solution at -20°C, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
2. Live Cell Staining Protocol for Adherent Cells
-
Reagents:
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS) or other serum-free medium
-
Complete cell culture medium
-
-
Procedure:
-
Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Prepare a fresh staining solution by diluting the this compound stock solution in serum-free medium (e.g., PBS) to a final working concentration of 1-10 µM.[5] The optimal concentration should be determined experimentally.
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[5][8]
-
After incubation, remove the staining solution and wash the cells two to three times with warm PBS or complete culture medium to remove any unincorporated dye.
-
Replace the wash buffer with fresh, pre-warmed complete culture medium.
-
The cells are now ready for live cell imaging.
-
3. Live Cell Staining Protocol for Suspension Cells
-
Reagents:
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS) or other serum-free medium
-
Complete cell culture medium
-
-
Procedure:
-
Harvest the cells and centrifuge at a low speed to obtain a cell pellet.
-
Resuspend the cell pellet in warm, serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Prepare the staining solution as described in the protocol for adherent cells.
-
Add the staining solution to the cell suspension and incubate for 5-30 minutes at 37°C with gentle agitation, protected from light.[5][8]
-
After incubation, centrifuge the cells to pellet them and remove the staining solution.
-
Resuspend the cell pellet in warm PBS and centrifuge again to wash the cells. Repeat this wash step two to three times.
-
Resuspend the final cell pellet in fresh, pre-warmed complete culture medium.
-
The cells can then be plated for imaging or analyzed by flow cytometry.
-
Visualization of Experimental Workflow
Caption: Workflow for this compound staining of live cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| High Background Fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of wash steps after staining. | [9] |
| Phenol red in the imaging medium. | Use a phenol red-free medium for imaging. | [9][10] | |
| Weak or No Signal | Suboptimal dye concentration or incubation time. | Titrate the DiD concentration and optimize the incubation time for your specific cell type. | [11] |
| Low cell viability. | Ensure cells are healthy before and during the staining procedure. Minimize exposure to light. | [9] | |
| Cell Death or Altered Morphology | Cytotoxicity from the dye or solvent. | Use the lowest effective concentration of DiD. Ensure the final DMSO concentration is low (<0.5%). | [12] |
| Phototoxicity from imaging. | Minimize the excitation light intensity and exposure time. Use a sensitive camera and appropriate filters. | [13][14] | |
| Uneven or Patchy Staining | Dye aggregation. | Filter the stock solution before use. Ensure proper mixing during the preparation of the working solution. | [6][11] |
| Inadequate incubation. | Ensure the staining solution covers the cells evenly and incubate for a sufficient amount of time. | [11] |
Signaling Pathway and Logical Relationships
The process of DiD staining does not directly involve a signaling pathway but rather a physical mechanism of membrane intercalation. The logical relationship of the experimental procedure is a sequential workflow.
Caption: Mechanism of DiD staining of the cell membrane.
References
- 1. DiD Dye | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound | Fluorescent Lipid Probes | Tocris Bioscience [tocris.com]
- 4. abpbio.com [abpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. biotium.com [biotium.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. biotium.com [biotium.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes: Step-by-Step Guide for DiD Perchlorate Cell Labeling
Introduction
DiD perchlorate is a lipophilic, far-red fluorescent carbocyanine dye widely utilized for labeling the plasma membrane of living cells.[1][2] Its mechanism relies on the insertion of its long aliphatic tails into the lipid bilayer, a process that significantly enhances its fluorescence quantum yield.[2][3] DiD is weakly fluorescent in aqueous environments but becomes intensely bright and stable once incorporated into membranes.[2] With an excitation maximum around 644 nm and an emission maximum at approximately 665 nm, its spectral properties are well-suited for multicolor imaging and for applications in tissues or whole organisms, where autofluorescence is minimal in the far-red spectrum.[1][3]
This guide provides detailed protocols for labeling both suspension and adherent cells with this compound, summarizes key quantitative parameters, and offers troubleshooting advice for common issues.
Mechanism of Action
This compound passively diffuses and partitions into the cell's plasma membrane. Once integrated into the hydrophobic lipid environment, the dye becomes highly fluorescent and diffuses laterally, leading to staining of the entire cell.[3] This stable labeling is retained for extended periods, making it an excellent tool for long-term cell tracking. Upon cell division, the dye is distributed approximately equally between daughter cells, resulting in a progressive halving of fluorescence intensity that can be used to monitor proliferation.[4][5]
References
Application Notes and Protocols for Optimal DiD Perchlorate Membrane Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiD perchlorate (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) is a lipophilic carbocyanine dye widely used for fluorescent labeling of cell membranes and other lipid-rich structures. Its far-red fluorescence (excitation/emission maxima ~644/665 nm) makes it ideal for live-cell imaging, flow cytometry, and cell tracking studies, particularly in multicolor experiments where minimizing spectral overlap is crucial.[1][2][3] DiD passively diffuses into the plasma membrane, resulting in stable and long-term labeling of the entire cell surface.[4] This document provides detailed application notes and protocols for the optimal use of this compound in membrane staining, with a focus on achieving high-quality staining while maintaining cell health.
Key Considerations for Optimal Staining
Achieving optimal membrane staining with this compound requires careful consideration of several factors:
-
Concentration: The working concentration of DiD should be empirically determined for each cell type and application to achieve sufficient signal without inducing cytotoxicity.[2][5]
-
Cell Type: Different cell types may exhibit varying sensitivities to DiD and require adjustments in concentration and incubation time.
-
Incubation Time and Temperature: Typical incubation times range from 5 to 30 minutes at room temperature or 37°C.[5] Longer incubation times or higher concentrations may be necessary for some applications but can also increase the risk of artifacts.[4]
-
Dye Aggregation: Lipophilic dyes like DiD can form aggregates in aqueous solutions, leading to uneven staining and potential artifacts. It is crucial to prepare fresh working solutions and consider using Pluronic F-127 to minimize aggregation, especially when labeling extracellular vesicles.[6]
-
Cytotoxicity: While generally considered to have low cytotoxicity, high concentrations of DiD or prolonged exposure can impact cell viability and proliferation.[7] It is recommended to perform a viability assay to determine the optimal non-toxic concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its closely related analog, DiI, to guide experimental design. Direct quantitative comparisons for DiD are limited in the literature; therefore, data from DiI is included for reference, as they share similar properties and applications.
| Parameter | This compound | DiI (for comparison) | Notes & References |
| Stock Solution Concentration | 1-5 mM in DMSO or DMF | 1-5 mM in DMSO or DMF | Prepare fresh working solutions from the stock. Avoid repeated freeze-thaw cycles.[5] |
| Working Concentration (Cells) | 1-5 µM | 1-5 µM | Optimal concentration should be determined empirically for each cell type.[2][5] |
| Working Concentration (EVs) | 1 µM | 1-8 µM | Higher concentrations can lead to dye aggregation.[5][6] |
| Labeling Efficiency (EVs) | Not directly reported | 70-100% at 8 µM | Labeling efficiency can be concentration-dependent. Excessive concentrations of other lipophilic dyes have been shown to damage EV structure.[6] |
| Cytotoxicity | Low at optimal concentrations | Concentrations > 0.5 µg/mL showed toxic effects on mouse embryonic fibroblasts. | It is crucial to perform viability assays to determine the non-toxic concentration range for your specific cell type.[7] |
| Staining Uniformity | Can be "spotty" or non-uniform | Generally provides more even membrane labeling | Increasing incubation time and concentration may improve uniformity for DiD, but it may not be as uniform as DiI.[4] |
Experimental Protocols
Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy
This protocol describes the general procedure for staining adherent cells with this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Serum-free culture medium or Hank's Balanced Salt Solution (HBSS)
-
Adherent cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5)
Procedure:
-
Prepare Working Solution: Dilute the DiD stock solution to a final working concentration of 1-5 µM in serum-free medium or HBSS. Prepare this solution fresh for each experiment.
-
Cell Preparation: Wash the cultured cells twice with sterile PBS to remove any residual serum.
-
Staining: Add the DiD working solution to the cells, ensuring the entire surface is covered. Incubate for 5-30 minutes at room temperature, protected from light.
-
Washing: Gently aspirate the staining solution and wash the cells twice with PBS or complete culture medium to remove unbound dye.
-
Imaging: Mount the coverslip on a slide with mounting medium or add fresh medium to the imaging dish. Observe the stained cells using a fluorescence microscope.
Protocol 2: Staining of Suspension Cells for Flow Cytometry
This protocol provides a general method for labeling suspension cells with DiD for flow cytometric analysis.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Serum-free culture medium or HBSS
-
Suspension cells
-
Flow cytometer with a far-red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Preparation: Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in PBS and count the cells.
-
Prepare Working Solution: Dilute the DiD stock solution to a final working concentration of 1-5 µM in serum-free medium or HBSS.
-
Staining: Resuspend the cells in the DiD working solution at a density of 1 x 10^6 cells/mL. Incubate for 10-20 minutes at 37°C, protected from light.
-
Washing: Centrifuge the stained cells at 300-400 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with PBS or complete culture medium.
-
Analysis: Resuspend the cells in an appropriate buffer for flow cytometry and analyze using a flow cytometer equipped with a far-red laser.
Protocol 3: Staining of Extracellular Vesicles (EVs)
This protocol is adapted for the labeling of isolated extracellular vesicles.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile and filtered (0.22 µm filter)
-
Isolated extracellular vesicles
-
Pluronic F-127 (optional, to reduce dye aggregation)
Procedure:
-
Prepare Working Solution: Dilute the DiD stock solution to a final concentration of 1 µM in filtered PBS. For sensitive applications, pre-mixing the DiD with 0.1% Pluronic F-127 before adding to the EV sample can help minimize dye aggregate formation.[6]
-
Staining: Add the DiD working solution to the isolated EV suspension. Incubate for 15 minutes at room temperature.[5]
-
Removal of Unbound Dye: To remove unbound DiD and dye aggregates, consider methods such as size exclusion chromatography or ultracentrifugation. A simple filtration step through a 0.2 µm filter can also help to remove larger aggregates.[6]
-
Analysis: The labeled EVs can be used for various downstream applications, including flow cytometry, fluorescence microscopy, or in vivo tracking.
Visualization of Workflows and Concepts
Signaling Pathway Considerations
This compound is a lipophilic dye that intercalates into the lipid bilayer of the cell membrane and is generally considered biologically inert in terms of directly activating or inhibiting specific signaling pathways. Its primary application in the context of cell signaling is for tracking and monitoring cell populations involved in signaling events, such as in co-culture systems or in vivo cell migration studies.
For example, DiD can be used to label one cell population to study its interaction with another unlabeled population, allowing for the visualization of cell-cell contacts, membrane exchange, or the migration of labeled cells in response to signaling cues. When designing such experiments, it is important to consider that the labeling process itself should not perturb the biological processes under investigation. Therefore, it is crucial to use the lowest effective concentration of DiD and to include appropriate controls to ensure that the dye does not affect cell signaling outcomes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak staining | - Low DiD concentration- Short incubation time- Inefficient washing | - Increase DiD concentration in increments- Increase incubation time- Ensure proper removal of interfering substances before staining |
| Uneven or "spotty" staining | - Dye aggregation- Cell health issues | - Prepare fresh working solution- Use Pluronic F-127 for EV staining- Ensure cells are healthy and not undergoing apoptosis/necrosis |
| High background fluorescence | - Incomplete removal of unbound dye- Dye precipitation | - Perform additional washing steps- Centrifuge the working solution before use to pellet aggregates |
| Cell death or altered morphology | - DiD concentration is too high- Prolonged incubation | - Perform a concentration titration to find the optimal non-toxic concentration- Reduce incubation time |
By following these guidelines and protocols, researchers can effectively utilize this compound for high-quality membrane staining in a variety of applications, ensuring reliable and reproducible results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. bio-techne.com [bio-techne.com]
- 4. abpbio.com [abpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative assessment of lipophilic membrane dye‐based labelling of extracellular vesicles by nano‐flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the asymmetric migration of the lipophilic dyes, DiO and DiD, in homotypic co-cultures of chondrosarcoma SW-1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging Protocol Using DiD Perchlorate: Application Notes and Detailed Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of DiD perchlorate, a lipophilic carbocyanine dye, in in vivo imaging studies. This compound is a far-red fluorescent probe ideal for labeling the membranes of cells, extracellular vesicles (EVs), liposomes, and other lipid-based nanoparticles for non-invasive tracking in living animals.[1][2][3] Its long emission wavelength minimizes tissue autofluorescence, enabling high-quality deep-tissue imaging.[1]
I. Overview and Key Properties of this compound
This compound is a highly lipophilic dye that intercalates into the lipid bilayer of cell membranes and other lipid structures with high stability.[1][3] This property makes it an excellent candidate for long-term cell tracking studies.[1] The dye is weakly fluorescent in aqueous solutions but exhibits strong fluorescence upon incorporation into a lipid environment.[3]
Spectral Properties
The spectral characteristics of this compound are crucial for designing imaging experiments and selecting appropriate filter sets on imaging systems.
| Property | Wavelength (nm) |
| Maximum Excitation (λex) | ~644 nm |
| Maximum Emission (λem) | ~665 nm |
Table 1: Spectral properties of this compound.
II. Labeling Protocols
Proper labeling is critical for successful in vivo imaging. The following are optimized protocols for labeling cells, extracellular vesicles, and liposomes with this compound.
A. Preparation of this compound Solutions
Consistent and accurate preparation of this compound solutions is the first step towards reproducible results.
| Parameter | Recommendation |
| Stock Solution Concentration | 1-5 mM |
| Solvent | DMSO or DMF (Dimethylformamide) |
| Storage | Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Working Solution Concentration | 1-10 µM for cells; can be higher for EVs and liposomes (up to 100 µM). |
| Diluent for Working Solution | Serum-free culture medium, PBS (Phosphate-Buffered Saline), or other suitable buffer. |
| Working Solution Stability | Prepare fresh for each experiment; do not store aqueous solutions for more than a day. |
Table 2: Recommendations for this compound solution preparation.[2]
B. Protocol for Labeling Suspension and Adherent Cells
This protocol is a general guideline and may require optimization depending on the cell type.
| Step | Suspension Cells | Adherent Cells |
| 1. Cell Preparation | Harvest cells and wash with PBS. Resuspend in serum-free medium or PBS at 1 x 10⁶ cells/mL. | Grow cells on coverslips or in culture plates to the desired confluency. Wash with PBS. |
| 2. Incubation with DiD | Add DiD working solution (final concentration 1-10 µM) to the cell suspension. Incubate for 15-30 minutes at 37°C, protected from light. | Add DiD working solution to cover the cell monolayer. Incubate for 15-30 minutes at 37°C, protected from light. |
| 3. Washing | Centrifuge cells and wash 2-3 times with PBS to remove unbound dye. | Aspirate the DiD solution and wash the cells 2-3 times with PBS or complete medium. |
| 4. Resuspension/Preparation for Injection | Resuspend the labeled cells in a suitable buffer (e.g., sterile PBS) for in vivo injection. | Harvest the labeled cells using trypsin or a cell scraper and resuspend in a suitable buffer for injection. |
Table 3: Protocol for labeling suspension and adherent cells with this compound.[2]
C. Protocol for Labeling Extracellular Vesicles (EVs) and Liposomes
The labeling of EVs and liposomes requires careful removal of unincorporated dye to avoid background signal in vivo.
| Step | Procedure |
| 1. Preparation | Purify and concentrate EVs or liposomes. Resuspend in PBS. |
| 2. Incubation with DiD | Add this compound working solution to the EV/liposome suspension. A higher concentration (e.g., 1 µM or higher) may be required. Incubate for 15-30 minutes at 37°C.[2] |
| 3. Removal of Unbound Dye | This is a critical step. Use methods such as size exclusion chromatography, ultracentrifugation, or dialysis to separate the labeled vesicles from free dye. |
| 4. Final Preparation | Resuspend the purified, labeled EVs or liposomes in sterile PBS for in vivo administration. |
Table 4: Protocol for labeling extracellular vesicles and liposomes with this compound.
Caption: Experimental workflow for in vivo imaging using this compound.
III. In Vivo Imaging Protocol
This protocol provides a general framework for in vivo imaging in a mouse model. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
A. Animal Preparation and Anesthesia
Proper animal handling and anesthesia are crucial for obtaining high-quality and reproducible imaging data.
| Step | Procedure |
| 1. Animal Model | Use appropriate mouse strains for your research question (e.g., nude mice for tumor models). |
| 2. Diet | For near-infrared imaging, it is advisable to use a low-fluorescence or purified diet to reduce background signal from the gastrointestinal tract. |
| 3. Anesthesia | Administer anesthesia to immobilize the mouse during imaging. Commonly used methods include isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.[4][5] The choice of anesthesia can impact physiological parameters and should be consistent across experiments.[5] |
| 4. Hair Removal | For optimal imaging of subcutaneous structures, carefully remove hair from the area of interest using clippers or a depilatory cream. |
Table 5: Animal preparation for in vivo imaging.
B. Administration of Labeled Material
The route of administration will depend on the scientific question being addressed.
| Parameter | Recommendation |
| Injection Route | Intravenous (tail vein) injection is common for studying systemic biodistribution. Other routes (e.g., intraperitoneal, subcutaneous, intratumoral) may be used depending on the experimental design. |
| Injection Volume | Typically 100-200 µL for intravenous injection in mice. |
| Dosage | The number of labeled cells or the amount of labeled EVs/liposomes should be optimized for each study. For cells, a range of 1 x 10⁵ to 1 x 10⁶ cells is often used. For EVs, a dose of around 150 µg per mouse has been reported.[2] |
Table 6: Administration of DiD-labeled material.
C. In Vivo Imaging Procedure
The settings of the in vivo imaging system should be optimized to maximize the signal-to-noise ratio.
| Step | Procedure |
| 1. Imaging System | Use an in vivo imaging system equipped with the appropriate lasers/filters for DiD fluorescence (e.g., IVIS Spectrum).[2][6] |
| 2. Excitation/Emission Settings | Set the excitation filter around 640 nm and the emission filter to capture the fluorescence between 680 nm and 780 nm.[6] |
| 3. Image Acquisition | Place the anesthetized mouse in the imaging chamber. Acquire a baseline image before injection. After injection, acquire images at various time points (e.g., immediately after, 1h, 6h, 24h, 48h) to monitor the biodistribution and clearance of the labeled material. |
| 4. Data Analysis | Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs) corresponding to different organs or tissues. |
Table 7: In vivo imaging procedure.
IV. Ex Vivo Analysis
Ex vivo imaging of individual organs can confirm and provide more detailed information on the biodistribution of the labeled material.
| Step | Procedure |
| 1. Euthanasia and Tissue Harvest | At the final time point, euthanize the mouse according to approved protocols. Carefully dissect the organs of interest (e.g., liver, spleen, lungs, kidneys, tumor). |
| 2. Ex Vivo Imaging | Arrange the harvested organs in the in vivo imaging system and acquire a final fluorescent image. This allows for a more sensitive and localized assessment of signal distribution. |
| 3. Histological Analysis | For microscopic confirmation, tissues can be fixed, sectioned, and imaged using fluorescence microscopy to visualize the cellular localization of the DiD signal. |
| 4. Quantitative Analysis | The fluorescence intensity per gram of tissue can be calculated to provide a quantitative measure of biodistribution. |
Table 8: Ex vivo analysis protocol.[7][8][9]
V. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Insufficient labeling efficiency. - Low dose of labeled material. - Rapid clearance of the labeled material. | - Increase the concentration of DiD or the incubation time during labeling. - Increase the number of cells or amount of EVs/liposomes injected. - Image at earlier time points. |
| High Background Signal | - Incomplete removal of unbound dye. - Autofluorescence from diet or tissues. | - Improve the washing/purification steps after labeling. - Use a low-fluorescence diet. - Use spectral unmixing features on the imaging software if available. |
| Uneven or "Spotty" Staining | - DiD may not stain as uniformly as other dyes like DiI.[3] - Aggregation of the dye or labeled material. | - Increase the labeling time and concentration.[3] - Ensure proper dispersion of the working solution and labeled material before injection. |
Table 9: Troubleshooting common issues in this compound imaging.
VI. Safety and Stability
This compound is a stable fluorescent probe for in vivo tracking.[1] Studies have shown its suitability for long-term imaging, with signals detectable for extended periods.[1] When used at appropriate concentrations for cell labeling, DiD is generally considered non-toxic and does not interfere with cell functionality.[1] The perchlorate counter-ion is present in small amounts and is not expected to have toxic effects at the doses used for in vivo imaging. However, as with all chemical reagents, appropriate personal protective equipment should be used when handling this compound powder and solutions.
VII. Conclusion
This compound is a valuable tool for in vivo imaging, offering a robust and reliable method for tracking cells, EVs, and liposomes. By following these detailed protocols and considering the key parameters outlined, researchers can obtain high-quality, reproducible data to advance their understanding of biological processes and the development of new therapeutics.
References
- 1. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. Transcardial Perfusion in Mice for Synaptic Evaluation and QUantification by Imaging Nanostructure (SEQUIN)... [protocols.io]
- 5. Impact of Anesthesia Protocols on In Vivo Bioluminescent Bacteria Imaging Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging system for explants analysis—A new approach for assessment of cell transplantation effects in large animal models | PLOS One [journals.plos.org]
- 7. Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]
- 8. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
Application Notes and Protocols for Tracking Liposomes with DiD Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for targeted drug delivery, and tracking their in vivo fate is crucial for preclinical development. This document provides detailed protocols and application notes for labeling liposomes with the lipophilic fluorescent dye, DiD perchlorate (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate). DiD is a carbocyanine dye that intercalates into the lipid bilayer of liposomes, providing a stable and bright fluorescent signal for tracking.[1][2][3] It is weakly fluorescent in aqueous solutions but becomes highly fluorescent in a lipid environment, making it an excellent tool for in vivo imaging and cellular uptake studies.[4][5]
Key Properties of this compound:
| Property | Value | Reference |
| Excitation Maximum (λex) | 644 nm | [6] |
| Emission Maximum (λem) | 665 nm | [6] |
| Molecular Weight | 959.9 g/mol | [6] |
| Formula | C₆₁H₉₉ClN₂O₄ | [6] |
| Solubility | Soluble in DMSO, DMF, and ethanol | [3][6] |
| Storage | Store at -20°C, protected from light | [6] |
Mechanism of DiD Labeling
DiD is a lipophilic molecule with two long octadecyl "fatty tails".[1] This structure allows it to readily insert and anchor within the lipid bilayer of liposomes. The process is a spontaneous intercalation driven by hydrophobic interactions between the dye's alkyl chains and the fatty acid chains of the phospholipids. This stable incorporation makes DiD a reliable tracer, as it is considered non-exchangeable and less prone to leaking out of the liposome membrane.[1]
Caption: Mechanism of DiD intercalation into the liposome bilayer.
Experimental Protocols
Two primary methods are used for labeling liposomes with DiD: incorporation during liposome formation and post-formation labeling of pre-formed liposomes.
Protocol 1: Incorporation of DiD During Liposome Formation
This is the most common and efficient method, ensuring homogenous distribution of the dye within the lipid bilayer.
Materials:
-
Phospholipids (e.g., DSPC, HSPC, DOPC)
-
Cholesterol
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
This compound
-
Organic solvent (e.g., chloroform, chloroform:ether mixture)
-
Aqueous buffer (e.g., PBS, HEPES buffer)
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Size exclusion chromatography column (e.g., Sephadex G-50) or spin column for purification
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., DSPC and cholesterol at a 2:1 mass ratio) and DSPE-PEG2000 in an organic solvent in a round-bottom flask.[1]
-
Add this compound to the lipid solution. The concentration of DiD needs to be optimized, but a starting point is a molar ratio of 46:1 (DSPC:DiD) or a concentration of 1 mg of DiD per 1 mL of final liposome solution.[1]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
-
-
Extrusion:
-
Purification:
Caption: Workflow for DiD labeling during liposome formation.
Protocol 2: Post-Formation Labeling of Pre-formed Liposomes
This method is useful when working with commercially available liposomes or when the liposome contents are sensitive to the organic solvents used in the lipid film method.
Materials:
-
Pre-formed liposomes
-
This compound stock solution (in DMSO or ethanol)
-
Aqueous buffer (e.g., PBS)
-
Incubator
-
Purification materials as in Protocol 1
Procedure:
-
Incubation:
-
Dilute the pre-formed liposomes to the desired concentration in an aqueous buffer.
-
Add the DiD stock solution to the liposome suspension while vortexing. A typical final concentration of DiD is 1 µM.[3]
-
Incubate the mixture for 15-20 minutes at 37°C to facilitate the insertion of the dye into the liposome membrane.[3][8]
-
-
Purification:
-
Remove the unincorporated dye using size exclusion chromatography or a spin column as described in Protocol 1. This step is crucial to avoid artifacts from free dye in tracking studies.
-
Optimization and Characterization
Optimization of DiD Concentration:
It is critical to titrate the concentration of DiD to achieve optimal fluorescence without causing self-quenching or non-specific dye transfer.[1] High concentrations of DiD can lead to unquantifiable signals in flow cytometry and may alter the physicochemical properties of the liposomes.[1] A titration experiment is recommended, testing a range of DiD concentrations (e.g., 0.1 mg/mL, 1 mg/mL, and 10 mg/mL of liposome solution) to determine the optimal signal-to-noise ratio for the specific application.[1]
Characterization of DiD-Labeled Liposomes:
After labeling, it is essential to characterize the liposomes to ensure their quality and suitability for the intended application.
| Characterization Technique | Parameter Measured | Typical Values for Labeled Liposomes | Reference |
| Dynamic Light Scattering (DLS) | Z-average size, Polydispersity Index (PDI) | Size: 100-200 nm, PDI: < 0.2 | [9][10] |
| Electrophoretic Light Scattering (ELS) | Zeta Potential | -20 to +20 mV (depending on lipid composition) | [9] |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Morphology and Lamellarity | Spherical, unilamellar vesicles | [9] |
| Fluorimetry/Spectrophotometry | Labeling Efficiency, Dye Concentration | Varies with protocol and purification |
Data Presentation: Quantitative Summary
| Parameter | Protocol 1 (Incorporation during formation) | Protocol 2 (Post-formation labeling) | Key Considerations |
| Typical DiD Concentration | 1 mg/mL of liposomes (molar ratio ~46:1 lipid:dye)[1] | 1 µM final concentration[3] | Titration is necessary to optimize for specific applications and avoid quenching.[1] |
| Liposome Size (Z-average) | 104.4 ± 0.5 nm[9] | Dependent on the starting pre-formed liposomes. | Should be re-measured after labeling to check for aggregation. |
| Polydispersity Index (PDI) | 0.102 ± 0.036[9] | Should remain low (<0.2) after labeling. | An increase in PDI may indicate aggregation. |
| Zeta Potential | -29.1 ± 2.1 mV (for HSPC/chol/mPEG-DSPE)[9] | Should not be significantly altered by the dye. | Changes may indicate instability. |
| Labeling Efficiency | Generally higher and more consistent. | Can be lower and more variable. | Dependent on incubation time, temperature, and purification. |
Conclusion
Labeling liposomes with this compound is a robust and effective method for tracking their biodistribution and cellular uptake. By following the detailed protocols and optimizing the labeling conditions, researchers can generate reliably labeled liposomes for a wide range of in vitro and in vivo applications. Proper characterization of the final product is essential to ensure the integrity and stability of the labeled liposomes.
References
- 1. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abpbio.com [abpbio.com]
- 5. Fluorescent DiD Liposomes (Neutral) - Fluorescent Liposomes - Products - CLOPHOSOME - Clodronate liposomes [clophosome.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
DiD perchlorate protocol for flow cytometry applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiD Perchlorate, a lipophilic carbocyanine dye, is a powerful far-red fluorescent probe for labeling cell membranes and other hydrophobic structures.[1] Its mechanism of action involves the insertion of its long alkyl chains into the lipid bilayers of cell membranes, where it can then diffuse laterally to stain the entire cell.[2][3] This dye is weakly fluorescent in aqueous solutions but exhibits strong and stable fluorescence once incorporated into a lipid environment.[2][4]
With an excitation maximum at approximately 644 nm and an emission maximum around 665 nm, DiD is well-suited for flow cytometry, particularly in multicolor experiments, as its spectral properties minimize interference from cellular autofluorescence.[1][2] Key applications include long-term cell tracking to monitor cell migration, proliferation, and interactions, as well as in vivo imaging studies.[2][5] Its low cytotoxicity ensures that it does not significantly impact cell viability or fundamental physiological processes, making it an ideal tracer for live-cell analysis.[2][6]
Core Principles & Applications
This compound is valued for several key characteristics:
-
Stable Membrane Labeling: Once integrated into the cell membrane, the dye is well-retained, allowing for long-term tracking of cells both in vitro and in vivo.[2][7]
-
Low Cytotoxicity: Proper concentrations of DiD are not harmful to cells, preserving their normal physiological functions.[2][6]
-
High Photostability: The dye resists photobleaching, ensuring a reliable signal during extended imaging and flow cytometry experiments.[2]
-
Far-Red Fluorescence: Its emission in the far-red spectrum reduces issues with background autofluorescence, leading to a better signal-to-noise ratio.[4]
Primary Applications in Flow Cytometry:
-
Cell Tracking: Monitoring the fate, migration, and proliferation of labeled cell populations over time.[2]
-
Cell-Cell Interactions: Studying adhesion and fusion between different cell populations labeled with distinct fluorescent dyes.[8]
-
In Vivo Imaging: Tracking the biodistribution and localization of cells after transplantation in animal models.[2]
Quantitative Data Summary
The following table summarizes the key spectral and physical properties of this compound for easy reference in experimental design.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~644 nm | [1][2] |
| Emission Maximum (λem) | ~665 nm | [1][2] |
| Common Laser Line | 633 nm or 640 nm | [4] |
| Molar Extinction Coefficient | >125,000 cm⁻¹M⁻¹ | [9] |
| Recommended Stock Solution | 1-5 mM in DMSO or Ethanol | [4] |
| Typical Staining Concentration | 1-5 µM in serum-free media or PBS | [10][11] |
| Incubation Time | 10-30 minutes at 37°C | [4][10] |
| Molecular Weight | ~959.9 g/mol | [1] |
| Solubility | Soluble in DMSO, DMF, and ethanol | [12] |
Experimental Protocols
Protocol 1: Staining of Live Cells in Suspension for Flow Cytometry
This protocol is designed for labeling a suspension of live cells prior to analysis by flow cytometry.
Materials:
-
This compound solid or stock solution (1-5 mM in DMSO)
-
Cells in suspension (e.g., lymphocytes, cultured cell lines)
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺
-
Complete culture medium (containing serum)
-
FACS tubes or microcentrifuge tubes
-
Flow cytometer equipped with a ~640 nm laser and appropriate detectors
Procedure:
-
Cell Preparation:
-
Staining Solution Preparation:
-
Prepare a fresh working solution of DiD by diluting the stock solution to a final concentration of 1-5 µM in the serum-free medium/PBS.
-
Note: The optimal concentration may vary depending on the cell type and should be determined empirically.
-
-
Cell Staining:
-
Washing:
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer (e.g., FACS buffer) for flow cytometry.
-
Acquire events on a flow cytometer using the ~640 nm laser for excitation and a detector appropriate for far-red emission (e.g., APC or Alexa Fluor 647 channel).
-
Include an unstained cell sample to set the negative gate and a single-stained sample for compensation if performing multicolor analysis.[5]
-
Protocol 2: Staining of Adherent Cells for Flow Cytometry
This protocol is for labeling adherent cells, which will then be detached for analysis.
Materials:
-
Same as Protocol 1, plus:
-
Adherent cells cultured in flasks or on plates
-
Cell detachment solution (e.g., Trypsin-EDTA)
Procedure:
-
Staining Solution Preparation:
-
Prepare a 5 µM DiD working solution in serum-free culture medium.[10]
-
-
Cell Staining:
-
Remove the culture medium from the adherent cells.
-
Add the DiD working solution to cover the cell monolayer.
-
Incubate for 10-20 minutes at 37°C, protected from light.[10]
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.[10]
-
-
Cell Detachment:
-
Add the cell detachment solution (e.g., Trypsin-EDTA) and incubate until cells lift from the surface.
-
Neutralize the detachment solution with complete culture medium.
-
-
Final Preparation and Analysis:
-
Transfer the cell suspension to a tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend in FACS buffer.
-
Proceed with flow cytometry analysis as described in Protocol 1, Step 5.
-
Visualizations
Caption: Workflow for staining suspension cells with DiD for flow cytometry.
Caption: Mechanism of DiD intercalation into the cell's lipid membrane.
References
- 1. bio-techne.com [bio-techne.com]
- 2. DiD, lipophilic tracer | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Video: Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes [jove.com]
- 6. Effect of DiD Carbocyanine Dye Labeling on Immunoregulatory Function and Differentiation of Mice Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilic tracer Dil and fluorescence labeling of acridine orange used for Leishmania major tracing in the fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
- 9. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. DiD Solution | 127274-91-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. interchim.fr [interchim.fr]
- 12. biotium.com [biotium.com]
Application Notes and Protocols for Neuronal Tracing with DiD Perchlorate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DiD perchlorate, a lipophilic carbocyanine dye, for neuronal tracing studies. This document outlines the properties of this compound, detailed experimental protocols for its use in both live and fixed tissues, and methods for data analysis.
Introduction to this compound
This compound (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) is a fluorescent lipophilic dye commonly employed for neuronal tracing. As a member of the carbocyanine dye family, which also includes the well-known DiI, DiD possesses long aliphatic tails that allow it to intercalate into the lipid bilayer of cell membranes.[1][2] Once incorporated, the dye diffuses laterally within the membrane, effectively staining the entire neuron, including its soma, dendrites, and axons.[3] This property makes it an excellent tool for both anterograde and retrograde tracing of neuronal pathways.[1][2]
DiD is a far-red fluorescent probe with an excitation maximum around 644 nm and an emission maximum at approximately 665 nm. Its red-shifted spectrum offers a key advantage over other tracers like DiI, as it helps to minimize interference from tissue autofluorescence, leading to an improved signal-to-noise ratio.[4] DiD is suitable for use in a variety of applications, including live-cell imaging, fixed tissue analysis, and multi-color labeling experiments.[4][5]
Key Properties and Applications
| Property | Description | Reference(s) |
| Chemical Name | 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate | |
| Molecular Formula | C61H99ClN2O4 | |
| Excitation Max. | ~644 nm | [4] |
| Emission Max. | ~665 nm | [4] |
| Solubility | Soluble in DMSO and ethanol | |
| Mechanism | Lateral diffusion within the cell membrane | [3] |
| Tracing Direction | Anterograde and Retrograde | [1][2] |
| Tissue Compatibility | Live and fixed tissues | [3] |
| Key Advantages | Far-red fluorescence minimizes autofluorescence, versatile for multiple applications, non-toxic to cells at working concentrations. | [4] |
| Limitations | Slow diffusion in fixed tissue, potential for non-specific labeling with long incubation times. | [2] |
Experimental Protocols
The following protocols are synthesized from established methods for carbocyanine dye neuronal tracing, primarily adapted from DiI protocols due to the analogous nature of these dyes.
Protocol 1: Neuronal Tracing in Fixed Post-Mortem Tissue
This protocol is suitable for tracing neuronal connections in brain slices or whole-mount preparations that have been previously fixed.
Materials:
-
This compound crystals or solution (e.g., 1-2% in ethanol or DMSO)
-
Fixed neural tissue (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-buffered saline (PBS)
-
Vibratome or microtome
-
Fine-tipped forceps or a pulled glass micropipette
-
Mounting medium (e.g., ProLong Gold Antifade Mountant)
-
Fluorescence microscope with appropriate filter sets for Cy5/far-red fluorescence
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain or tissue of interest and post-fix in 4% PFA for 24-48 hours at 4°C.
-
Section the tissue to the desired thickness (e.g., 100-500 µm) using a vibratome. Thicker sections generally allow for longer tracing distances.
-
-
DiD Application:
-
Place a small crystal of this compound directly onto the region of interest within the fixed tissue slice using fine-tipped forceps or the tip of a pulled glass micropipette.
-
Alternatively, inject a small volume (0.1-0.5 µl) of a concentrated DiD solution into the target area.
-
-
Incubation and Diffusion:
-
Place the tissue slice in a light-protected container filled with 4% PFA or PBS.
-
Incubate at 37°C for a period ranging from several days to weeks, depending on the desired tracing distance. The diffusion rate of DiI in fixed tissue at room temperature is approximately 2 mm per month, and can be increased at higher temperatures.[6] For DiI, diffusion rates of up to 1 mm/h have been reported in a delayed-fixation protocol.[7][8]
-
-
Sectioning and Mounting:
-
After incubation, wash the tissue in PBS.
-
If necessary, further section the tissue on a microtome or cryostat.[9]
-
Mount the sections on glass slides using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the labeled neurons using a fluorescence or confocal microscope equipped with filters appropriate for DiD (Excitation: ~640 nm, Emission: ~665 nm).
-
Protocol 2: Retrograde Tracing in Live Animals
This protocol is designed for tracing neuronal projections back to their cell bodies of origin in a living animal model.
Materials:
-
This compound solution (e.g., 2-5% in ethanol or DMSO, then diluted in saline)
-
Stereotaxic apparatus
-
Microsyringe or glass micropipette with injection system
-
Anesthesia and surgical tools
-
Perfusion solutions (PBS and 4% PFA)
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region.
-
-
DiD Injection:
-
Load a microsyringe or glass micropipette with the DiD solution.
-
Slowly inject a small volume (e.g., 0.1-1.0 µl) of the DiD solution into the target structure. The injection rate should be slow to minimize tissue damage and ensure localized delivery.
-
-
Survival Period and Tracer Transport:
-
Suture the incision and allow the animal to recover.
-
The survival period for retrograde transport can range from several days to two weeks, depending on the neuronal system and the distance the tracer needs to travel. The in vivo diffusion rate of DiI is approximately 6 mm/day.[6]
-
-
Tissue Processing:
-
After the designated survival time, deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
-
Sectioning and Imaging:
-
Section the brain on a cryostat or vibratome.
-
Mount the sections and image using a fluorescence microscope as described in Protocol 1.
-
Data Presentation and Analysis
Quantitative data from neuronal tracing studies with this compound can be summarized to compare labeling efficiency, tracing distances, and neuronal morphology.
| Parameter | Method of Quantification | Example Data (from DiI studies) | Reference(s) |
| Number of Labeled Neurons | Manual or automated cell counting in a defined region of interest. | Similar labeling efficacy to True Blue and Fluoro-Gold after 1 week. | [6] |
| Tracing Distance | Measurement of the length of labeled axonal projections from the application site. | Maximum of 70 mm in human post-mortem tissue. | [2] |
| Diffusion/Transport Rate | Tracing distance divided by the incubation/survival time. | ~6 mm/day in vivo; ~2 mm/month in fixed tissue at RT; up to 1 mm/h with delayed fixation. | [6][7][8] |
| Labeling Intensity | Measurement of fluorescence intensity of labeled cell bodies or fibers. | DiD fluorescence is comparable to NeuroVue Maroon when excited at 637 nm. | [4] |
Signaling Pathways and Experimental Workflows
Mechanism of DiD Labeling
The mechanism of neuronal labeling by this compound is a passive process driven by lateral diffusion within the plasma membrane. It does not rely on active axonal transport mechanisms.
Mechanism of DiD Labeling in Neurons.
Experimental Workflow for Fixed Tissue Tracing
The following diagram illustrates the key steps involved in a typical neuronal tracing experiment using this compound in fixed tissue.
Workflow for DiD Neuronal Tracing in Fixed Tissue.
Conclusion
This compound is a powerful and versatile tool for neuronal tracing. Its far-red fluorescence makes it particularly advantageous for minimizing autofluorescence and for multi-color imaging studies. By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively utilize this compound to map neuronal connectivity and gain valuable insights into the architecture of the nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Diffusion and imaging properties of three new lipophilic tracers, NeuroVue ™ Maroon, NeuroVue ™ Red and NeuroVue ™ Green and their use for double and triple labeling of neuronal profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuronal tracing with DiI: decalcification, cryosectioning, and photoconversion for light and electron microscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DiD Perchlorate Labeling of Viruses in Entry Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of DiD perchlorate, a lipophilic carbocyanine dye, for the fluorescent labeling of enveloped viruses to study viral entry into host cells. This technique is a powerful tool for real-time imaging and single-virus tracking, enabling the detailed analysis of virus-cell binding, internalization, intracellular trafficking, and membrane fusion.
Introduction to this compound Labeling
This compound is a far-red fluorescent, lipophilic cyanine dye that intercalates into the lipid bilayer of viral envelopes.[1] Its bright fluorescence and high photostability make it an excellent probe for live-cell imaging and single-particle tracking studies.[2][3] The labeling process is relatively straightforward and generally has a minimal effect on viral infectivity when performed under optimal conditions.[4][5][6] This method is applicable to a wide range of enveloped viruses, including Dengue virus (DENV), Influenza A virus (IAV), and Japanese encephalitis virus (JEV).[4][7]
Mechanism of Labeling: DiD, being lipophilic, readily inserts itself into the lipid membrane of enveloped viruses. This process is non-covalent and relies on hydrophobic interactions. Once incorporated, the dye is stably retained within the viral envelope, allowing for long-term tracking of the virus particle.
Experimental Protocols
Protocol for this compound Labeling of Enveloped Viruses
This protocol provides a general guideline for labeling enveloped viruses with this compound. Optimization of dye concentration and incubation time may be necessary for different viruses and strains.
Materials:
-
Purified virus stock
-
This compound (e.g., from Bio-Techne[8] or MedchemExpress[1])
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Gel filtration column (e.g., Sephadex G-25) or other size-exclusion chromatography method
-
Shaker/rotator
Procedure:
-
Virus Preparation: Start with a purified and concentrated virus stock. Virus purification is crucial to minimize non-specific labeling of cellular debris.[2][3]
-
DiD Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Labeling Reaction:
-
Dilute the purified virus to the desired concentration in PBS.
-
Add the this compound stock solution to the virus suspension to a final concentration typically ranging from 1 to 10 µM. A commonly used starting concentration is 5 µM.[9]
-
Incubate the mixture for 1 hour at room temperature with gentle shaking, protected from light.[9]
-
-
Removal of Unbound Dye: It is critical to remove unincorporated DiD dye to reduce background fluorescence. This can be achieved by:
-
Gel Filtration: Pass the labeling mixture through a pre-equilibrated gel filtration column. Collect the fractions containing the labeled virus, which will elute first.[9]
-
Other Methods: Other methods like dialysis or ultracentrifugation over a cushion (e.g., sucrose) can also be used.
-
-
Quantification and Storage:
-
Determine the titer of the labeled virus using standard methods such as plaque assay or TCID50 to assess the impact of labeling on infectivity.[9]
-
The concentration of labeled viral particles can be determined using methods like nanoparticle tracking analysis or by measuring the fluorescence intensity.
-
Store the labeled virus at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Viral Entry Inhibition Assay
This protocol describes how to use DiD-labeled viruses to screen for and characterize inhibitors of viral entry.
Materials:
-
DiD-labeled virus
-
Host cells permissive to the virus
-
Cell culture medium
-
Test compounds (potential inhibitors)
-
Control compounds (e.g., known inhibitor or vehicle control)
-
Fluorescence microscope or high-content imaging system
-
Image analysis software
Procedure:
-
Cell Seeding: Seed host cells in a suitable format (e.g., 96-well plate with glass bottom) and allow them to adhere and grow to the desired confluency.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the cells with the compounds for a specific period (e.g., 1 hour) at 37°C.
-
-
Infection:
-
Add DiD-labeled virus to the cells at a predetermined multiplicity of infection (MOI).
-
Incubate for a time sufficient for viral entry to occur (e.g., 30-60 minutes) at 37°C.
-
-
Washing: Remove the inoculum and wash the cells thoroughly with PBS to remove unbound viruses.
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for DiD (Excitation/Emission: ~644/665 nm).[8]
-
Acquire images from multiple fields for each condition.
-
-
Data Analysis:
-
Quantify the number of fluorescent viral particles that have entered the cells. This can be done by counting the number of fluorescent spots within the cell boundaries.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Data Presentation
Quantitative data from DiD labeling and entry assays should be presented clearly for comparison.
Table 1: Recommended Labeling Conditions for Different Viruses
| Virus | DiD Concentration (µM) | Incubation Time (min) | Incubation Temperature (°C) | Purification Method | Reference(s) |
| Dengue Virus (DENV) | 1-5 | 60 | Room Temperature | Gel Filtration | [7] |
| Influenza A Virus (IAV) | 5 | 60 | Room Temperature | Gel Filtration, Syringe Filtration | [9] |
| Japanese Encephalitis Virus (JEV) | 5 | 60 | Room Temperature | Gel Filtration, Syringe Filtration | [9] |
Table 2: Example Data from a Viral Entry Inhibition Assay
| Compound | Concentration (µM) | Number of Internalized Viruses (per cell, mean ± SD) | % Inhibition |
| Vehicle Control | 0 | 150 ± 12 | 0 |
| Known Inhibitor | 10 | 15 ± 4 | 90 |
| Test Compound A | 1 | 120 ± 10 | 20 |
| Test Compound A | 10 | 60 ± 8 | 60 |
| Test Compound A | 100 | 10 ± 3 | 93 |
Visualizations
Experimental Workflow
Caption: Workflow for DiD labeling of viruses and subsequent viral entry assay.
Signaling Pathways in Viral Entry
The entry of enveloped viruses is a complex process that often involves the hijacking of host cell signaling pathways. Below are simplified diagrams of the entry pathways for Dengue virus, Japanese encephalitis virus, and Influenza A virus.
Dengue virus typically enters host cells via clathrin-mediated endocytosis.[8][10]
Caption: Simplified pathway of Dengue virus entry via clathrin-mediated endocytosis.
JEV can utilize multiple endocytic pathways, including clathrin-mediated and caveolin-mediated endocytosis, depending on the cell type.[1][11][12]
Caption: Alternative entry pathways for Japanese encephalitis virus.
IAV entry is a well-studied example of pH-dependent, clathrin-mediated endocytosis.[13][14]
Caption: Key steps in the entry of Influenza A virus.
References
- 1. researchgate.net [researchgate.net]
- 2. Dengue virus growth, purification, and fluorescent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meddocsonline.org [meddocsonline.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Fluorescent dye labeled influenza virus mainly infects innate immune cells and activated lymphocytes and can be used in cell-mediated immune response assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling of influenza viruses with synthetic fluorescent and biotin-labeled lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring virus entry into living cells using DiD-labeled dengue virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Virus-host Interactions in Early Japanese Encephalitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multicolor Imaging with DiD Perchlorate and DiO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicolor fluorescence imaging is a powerful technique for visualizing and quantifying complex biological processes. The lipophilic carbocyanine dyes, DiD perchlorate and DiO, are invaluable tools for these applications, enabling the differential labeling of cell populations and organelles. DiO, with its green fluorescence, and DiD, with its far-red fluorescence, offer excellent spectral separation, making them an ideal pair for multicolor analysis.[1][2] These dyes intercalate into the lipid bilayers of cell membranes, providing stable and long-term labeling of cells, organelles, liposomes, and even viruses.[1][2] Their utility is particularly evident in drug development, where they can be employed to track drug delivery systems, monitor cell-cell interactions in response to therapeutics, and assess cytotoxicity in co-culture models.
Properties of this compound and DiO
Understanding the spectral and chemical properties of DiD and DiO is crucial for designing and executing successful multicolor imaging experiments. The key characteristics are summarized in the table below.
| Property | This compound | DiO |
| Full Name | 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate | 3,3'-dioctadecyloxacarbocyanine perchlorate |
| Appearance | Dark blue solid | Yellow-orange solid |
| Molecular Weight | ~960 g/mol [1] | ~882 g/mol |
| Excitation Max. | 644 nm[1] | 484 nm[1] |
| Emission Max. | 663 nm[1] | 501 nm[1] |
| Fluorescence Color | Far-Red | Green |
| Solubility | DMSO, ethanol, DMF[3] | DMSO, ethanol (with heating)[4] |
| Common Applications | Cell tracking, co-cultures, in vivo imaging, labeling liposomes and EVs.[5][6] | Cell tracking, co-cultures, neuronal tracing, cell fusion assays.[4] |
| Recommended Laser Line | 633 nm (HeNe)[1][7] | 488 nm (Argon) |
| Recommended Filter Set | Cy5 | FITC/GFP |
Applications in Research and Drug Development
Co-culture and Cell-Cell Interaction Studies
DiD and DiO are extensively used to differentially label two or more cell populations in co-culture experiments. This allows for the visualization and quantification of cell-cell interactions, such as those between cancer cells and immune cells, in response to drug candidates. For example, one cell type can be labeled with DiO (green) and the other with DiD (red), and their interactions, such as cell fusion or trogocytosis, can be monitored over time.[5]
Drug Delivery Vehicle Tracking
In drug development, it is critical to understand the fate of drug delivery vehicles like liposomes and nanoparticles. DiD, with its far-red fluorescence that minimizes autofluorescence from tissues, is particularly well-suited for in vivo tracking of these carriers. By loading a therapeutic agent into DiD-labeled liposomes, researchers can visualize their biodistribution, cellular uptake, and intracellular trafficking.
Cell Migration and Invasion Assays
The stable membrane labeling provided by DiD and DiO makes them ideal for tracking cell migration and invasion, key processes in cancer metastasis and immune responses. In a typical assay, a population of cells is labeled with one of the dyes and their movement across a membrane or into a 3D matrix is monitored by fluorescence microscopy. This can be used to screen for drugs that inhibit or promote cell migration.
Cell Viability and Cytotoxicity Assays in Mixed Populations
In complex co-culture models, such as those used in immuno-oncology research, it is often necessary to assess the viability of specific cell populations. By pre-labeling different cell types with DiD and DiO, researchers can use flow cytometry or high-content imaging to selectively quantify the viability of each population after drug treatment, for instance, by using a viability dye like propidium iodide in a third channel.
Experimental Protocols
Protocol 1: Staining Cells in Suspension for Multicolor Imaging
This protocol is suitable for labeling two distinct cell populations for co-culture experiments.
Materials:
-
This compound stock solution (1-5 mM in DMSO)
-
DiO stock solution (1-5 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Suspension cells of interest
Procedure:
-
Prepare Staining Solutions: Dilute the DiD and DiO stock solutions to a final working concentration of 1-5 µM in serum-free medium or PBS. The optimal concentration should be determined empirically for each cell type.[1]
-
Cell Preparation: Harvest and count the cells. Resuspend the cell pellets in the appropriate staining solution at a density of 1 x 10^6 cells/mL.[1]
-
Incubation: Incubate the cell suspensions for 2-20 minutes at 37°C, protected from light.[1] The optimal incubation time may vary depending on the cell type.
-
Washing: Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[1]
-
Remove the supernatant and gently resuspend the cell pellet in pre-warmed complete culture medium.
-
Repeat the wash step two more times to ensure the removal of any unbound dye.[1]
-
Co-culture: After the final wash, resuspend the DiD-labeled and DiO-labeled cells in fresh culture medium and mix them in the desired ratio for your co-culture experiment.
-
Imaging: The labeled cells can be immediately imaged using a fluorescence microscope or analyzed by flow cytometry using the appropriate filter sets for DiO (FITC) and DiD (Cy5).
Protocol 2: Staining Adherent Cells for Multicolor Imaging
This protocol is designed for labeling two different adherent cell populations that will be co-cultured.
Materials:
-
This compound and DiO staining solutions (as prepared in Protocol 1)
-
Adherent cells cultured on coverslips or in culture dishes
-
Complete cell culture medium
-
PBS or HBSS
Procedure:
-
Cell Culture: Grow the two adherent cell populations on separate sterile glass coverslips or in separate wells of a culture plate.
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS or HBSS.
-
Add the DiO staining solution to one set of cells and the DiD staining solution to the other, ensuring the cells are completely covered.
-
-
Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light.[1]
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed complete culture medium, incubating for 5-10 minutes during each wash to allow any excess dye to diffuse out.[1]
-
-
Co-culture: After the final wash, the coverslips with the differentially labeled cells can be transferred to a new dish for co-culture, or one labeled cell population can be trypsinized and seeded onto the other.
-
Imaging: Image the co-culture using a fluorescence microscope with appropriate filter sets.
Visualizations
Experimental Workflow for Co-culture Analysis
Caption: Workflow for a typical co-culture experiment using DiO and DiD labeling.
Logical Relationship for Drug Screening Application
Caption: Logic diagram for a high-throughput drug screening workflow.
Conceptual Signaling Pathway Monitoring
While DiD and DiO are primarily membrane tracers, they can be used to monitor cell populations in experiments where specific signaling pathways are being investigated using other methods (e.g., fluorescent protein biosensors, immunofluorescence).
Caption: Conceptual diagram of monitoring drug effects on cell signaling.
Conclusion
This compound and DiO are versatile and robust fluorescent dyes that are essential for multicolor imaging in both basic research and drug development. Their distinct spectral profiles and stable membrane labeling enable a wide range of applications, from tracking cell populations in complex co-cultures to monitoring the delivery of therapeutic agents. The protocols and conceptual workflows provided here offer a starting point for researchers to design and implement sophisticated multicolor imaging experiments to accelerate their scientific discoveries.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Quantification of the asymmetric migration of the lipophilic dyes, DiO and DiD, in homotypic co-cultures of chondrosarcoma SW-1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Imaging of Apoptosis: From Micro to Macro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Long-Term In Vivo Cell Tracking with DiD Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DiD perchlorate is a lipophilic carbocyanine dye that intercalates into the lipid bilayer of cell membranes, providing a powerful tool for long-term in vivo cell tracking.[1][2] Its far-red fluorescence minimizes autofluorescence from tissues, making it an ideal probe for deep-tissue imaging.[1][3] This document provides detailed application notes and protocols for the use of this compound in long-term in vivo cell tracking studies, compiled to assist researchers in the fields of cell therapy, regenerative medicine, and drug development.
DiD is a lipophilic fluorescent probe with excitation and emission maxima of approximately 644 nm and 665 nm, respectively.[4] This property makes it suitable for in vivo imaging as it falls within the near-infrared (NIR) window, where tissue penetration of light is optimal and autofluorescence is minimal.[1] The dye is weakly fluorescent in aqueous solutions and becomes highly fluorescent upon incorporation into lipid membranes.[2][3] Once applied to cells, the dye diffuses laterally within the plasma membrane, resulting in stable and uniform labeling.[2][3]
Key Applications
-
Long-term in vivo cell tracking: Labeled cells can be tracked for extended periods, with studies demonstrating successful tracking for up to 80 days.[1]
-
Monitoring of cell engraftment and migration: Enables the visualization of homing, engraftment, and migration of transplanted cells.[1]
-
Assessment of cell-based therapies: Provides a method to monitor the fate and persistence of therapeutic cells in vivo.[5]
-
Multicolor imaging: Can be used in conjunction with other fluorescent probes for multi-parameter analysis.[4]
Quantitative Data Summary
The following tables summarize quantitative data regarding the performance of this compound for in vivo cell tracking.
Table 1: In Vivo Tracking Duration
| Cell Type | Animal Model | Tracking Duration | Reference |
| Fetal Hepatic Progenitor Cells | SCID Mice with Chronic Liver Disease | Up to 80 days | [1] |
| Hematopoietic Stem/Progenitor Cells | Mice | At least 2 weeks | [4] |
Table 2: Cytotoxicity of this compound
| Cell Line | Concentration | Effect | Reference |
| A549 | Various Concentrations | Higher cytotoxicity compared to DBCO | [6] |
Note: Cytotoxicity is cell-type dependent and should be empirically determined for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Cell Labeling with this compound
This protocol describes the general procedure for labeling suspended cells with this compound for in vivo tracking.
Materials:
-
This compound stock solution (1-5 mM in DMSO or ethanol)
-
Cells of interest in suspension
-
Serum-free culture medium or Hank's Balanced Salt Solution (HBSS)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells with serum-free medium or HBSS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium or HBSS.[7]
-
-
DiD Staining Solution Preparation:
-
Cell Labeling:
-
Add the DiD working solution to the cell suspension. For example, add 5 µL of a 1 mM DiD stock solution to 1 mL of cell suspension for a final concentration of 5 µM.[1][7]
-
Incubate the cells for 10-20 minutes at 37°C, protected from light.[1][4] The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
After incubation, centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes to pellet the cells.
-
Remove the supernatant containing unbound dye.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium or HBSS.
-
Repeat the washing step two to three times to ensure complete removal of any free dye.[1]
-
-
Cell Resuspension for In Vivo Administration:
-
After the final wash, resuspend the labeled cells in an appropriate buffer or medium for in vivo injection (e.g., sterile PBS or HBSS).
-
The cell concentration for injection will depend on the specific experimental design. For example, 1 x 10^5 cells in 100 µL.[1]
-
Protocol 2: In Vivo Imaging of DiD-Labeled Cells
This protocol outlines the general procedure for in vivo imaging of animals transplanted with DiD-labeled cells using a multispectral imaging system.
Materials:
-
Animal model transplanted with DiD-labeled cells
-
In vivo imaging system (e.g., Multispectral FXPRO Fluorescence Imager) equipped for near-infrared fluorescence detection[1]
-
Anesthesia for the animal
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocols.
-
-
Imaging System Setup:
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire fluorescence images to detect the DiD signal.
-
To precisely locate the labeled cells, overlay the fluorescence images with X-ray or brightfield images.[1]
-
-
Longitudinal Tracking:
-
Repeat the imaging procedure at desired time points post-transplantation (e.g., day 7, 15, 30, 45, 60, and 80) to monitor the fate of the labeled cells.[1]
-
Protocol 3: Assessment of Labeling Efficiency by Flow Cytometry
This protocol describes how to determine the percentage of cells successfully labeled with this compound using flow cytometry.
Materials:
-
DiD-labeled cells
-
Unlabeled control cells
-
Flow cytometer equipped with a laser that can excite DiD (e.g., 633 nm or 640 nm laser) and appropriate detectors.
-
Flow cytometry tubes
-
PBS or flow cytometry staining buffer
Procedure:
-
Sample Preparation:
-
After the labeling and washing steps (Protocol 1), resuspend a small aliquot of the DiD-labeled cells in flow cytometry buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Prepare a sample of unlabeled cells at the same concentration to serve as a negative control.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with the appropriate voltage settings for the forward scatter (FSC), side scatter (SSC), and the fluorescence channel for DiD (e.g., APC or Cy5 channel).
-
Run the unlabeled control sample to set the negative gate for the DiD fluorescence.
-
Run the DiD-labeled sample.
-
Acquire data for a sufficient number of events (e.g., 10,000-50,000 cells).
-
-
Data Analysis:
-
Gate on the live cell population based on FSC and SSC.
-
Using the gate set with the unlabeled control, determine the percentage of DiD-positive cells in the labeled sample. This represents the labeling efficiency.
-
Visualizations
Caption: Experimental workflow for this compound cell labeling and in vivo tracking.
Caption: Mechanism of this compound staining of the cell membrane.
References
- 1. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. DiD Dye | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Troubleshooting & Optimization
Technical Support Center: DiD Perchlorate Cell Membrane Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing DiD perchlorate for cell membrane staining.
Troubleshooting Guides
Issue: Uneven or Patchy Staining
Uneven or patchy staining is a common issue that can arise from several factors during the staining protocol. This guide will help you identify and resolve the root cause of this problem.
Q1: My DiD staining is uneven and patchy across the cell population. What are the likely causes and how can I fix this?
A1: Uneven staining can result from suboptimal dye preparation, inadequate cell handling, or incorrect staining procedures. Here are the primary causes and their solutions:
-
Dye Aggregation: DiD is highly lipophilic and can form aggregates in aqueous solutions if not prepared and handled correctly.[1]
-
Solution: Ensure your DiD stock solution is fully dissolved. You can warm the solution slightly or sonicate it to help dissolve any crystals.[2] It is also recommended to filter the stock solution through a 0.2 µm filter to remove any undissolved particles.[2] When preparing the working solution, add the dye to the serum-free medium or buffer while vortexing to ensure rapid and uniform dispersion.
-
-
Incorrect Cell Density: Staining cells at a density that is too high or too low can lead to non-uniform labeling.[1][3]
-
Presence of Serum or Divalent Cations: Serum proteins can bind to DiD, reducing its effective concentration for cell staining.[2] Divalent cations like Ca²⁺ and Mg²⁺ can also promote dye precipitation.[2]
-
Solution: Always perform the staining in serum-free medium or a buffer like Dulbecco's Phosphate-Buffered Saline (DPBS) that is free of calcium and magnesium.[2]
-
-
Inadequate Mixing: Failure to properly mix the cells with the staining solution can result in a heterogeneous distribution of the dye.
-
Solution: Mix the cell suspension well by gentle pipetting immediately after adding the DiD staining solution.[1] For adherent cells, gently rock the plate during incubation to ensure even coverage.
-
Issue: High Background Fluorescence
High background fluorescence can obscure the specific membrane staining and make data interpretation difficult. The following guide addresses the common sources of high background and how to mitigate them.
Q2: I am observing high background fluorescence in my DiD-stained samples. What could be the cause and how can I reduce it?
A2: High background is often due to excess, unbound dye or non-specific binding. Here’s how to troubleshoot this issue:
-
Inadequate Washing: Insufficient washing after the staining incubation is a primary cause of high background.[3][4]
-
Dye Concentration is Too High: Using an excessively high concentration of DiD can lead to non-specific incorporation and high background.[3]
-
Solution: Titrate the DiD concentration to find the optimal balance between bright staining and low background for your specific cell type. A typical starting concentration is around 5 µM.[2]
-
-
Presence of Dead Cells: Dead cells can non-specifically take up the dye, contributing to background fluorescence.
-
Solution: Use a viability dye to distinguish live and dead cells. If a significant number of dead cells are present, consider using a dead cell removal kit prior to staining.
-
-
Autofluorescence: Some cell types or tissues may exhibit intrinsic fluorescence.[5]
Frequently Asked Questions (FAQs)
Q3: What is the optimal concentration of this compound for cell staining?
A3: The optimal concentration can vary depending on the cell type and experimental conditions. A good starting point is a final concentration of approximately 5 µM.[2] However, it is highly recommended to perform a titration to determine the ideal concentration for your specific cells that provides bright, uniform staining with minimal background.[6][7]
Q4: How long should I incubate my cells with DiD?
A4: Incubation times can range from a few minutes to 20 minutes at 37°C.[1][2] The optimal time depends on the cell type.[1] For adherent cells, shorter incubation times are often sufficient, while cells in suspension may require longer incubation to achieve uniform labeling.[1]
Q5: Can I fix and permeabilize my cells after DiD staining?
A5: DiD is a lipophilic dye that intercalates into the lipid bilayer.[4] Fixation with formaldehyde (PFA) is generally compatible with DiD staining.[8][9] However, permeabilization with detergents like Triton™ X-100 or organic solvents such as methanol will disrupt the cell membrane and lead to a loss of the DiD signal.[4][9] If subsequent intracellular antibody staining is required, consider using a fixable membrane dye.[9]
Q6: My fluorescent signal is fading quickly during imaging. What can I do?
A6: This phenomenon is called photobleaching. To minimize it, you can reduce the exposure time and excitation intensity of your microscope.[5] Using an antifade mounting medium can also help preserve the fluorescent signal.[5]
Q7: Can I use DiD for long-term cell tracking studies?
A7: DiD is suitable for cell tracking; however, the dye can be diluted with each cell division. One study observed a decrease in staining stability over a 35-day in vitro expansion period.[10] For very long-term studies, you may need to consider this dilution effect.
Data Presentation
Table 1: Recommended Staining Parameters for this compound
| Parameter | Recommended Range | Key Considerations |
| Cell Density | 1 x 10^5 - 1 x 10^7 cells/mL | Optimal density is typically 1 x 10^6 cells/mL for uniform staining in suspension.[1][2] |
| DiD Concentration | 1 - 10 µM | Start with ~5 µM and optimize for your specific cell type.[2] |
| Incubation Time | 1 - 20 minutes | Varies by cell type; start with 20 minutes and optimize.[1] |
| Incubation Temperature | 37°C | Maintained to ensure cell viability and proper membrane fluidity.[1][2] |
| Staining Buffer | Serum-free medium or DPBS (Ca²⁺/Mg²⁺ free) | Serum and divalent cations can interfere with staining.[2] |
| Washing | 3 or more washes | Essential for reducing background fluorescence.[1] |
Experimental Protocols
Protocol: Staining Cells in Suspension
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a density of 1 x 10^6 cells/mL in warm (37°C), serum-free culture medium or DPBS without calcium and magnesium.[1][2]
-
Staining Solution Preparation: Prepare a working solution of DiD in the same serum-free medium or buffer used for the cell suspension. A typical final concentration is 5 µM.[2]
-
Staining: Add the DiD working solution to the cell suspension. Mix well by gentle pipetting.[1]
-
Incubation: Incubate the cells for 1-20 minutes at 37°C, protected from light.[1] The optimal time should be determined empirically for each cell type.[1]
-
Washing:
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol: Staining Adherent Cells
-
Cell Preparation: Culture adherent cells on coverslips or in culture plates until they reach the desired confluency.
-
Washing: Gently wash the cells twice with warm (37°C), serum-free culture medium or DPBS without calcium and magnesium to remove any residual serum.
-
Staining Solution Preparation: Prepare a working solution of DiD in serum-free medium or buffer.
-
Staining: Remove the wash buffer and add the DiD staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 1-20 minutes at 37°C, protected from light.
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells three times with warm, complete culture medium.
-
-
Analysis: The cells can now be imaged directly or fixed for further analysis.
Visualizations
Caption: Experimental workflow for this compound cell membrane staining.
Caption: Troubleshooting decision tree for uneven DiD staining.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. real-research.com [real-research.com]
- 4. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 10. DiI labeling of human adipose-derived stem cells: evaluation of DNA damage, toxicity and functional impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DiD Perchlorate Incubation Time for Primary Cells
Welcome to the technical support center for optimizing DiD perchlorate incubation time for primary cell applications. This resource is designed for researchers, scientists, and drug development professionals to help you achieve optimal staining results for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lipophilic carbocyanine dye that intercalates into the lipid bilayer of cell membranes, resulting in stable, long-term labeling.[1] It is characterized by its far-red fluorescence, making it ideal for experiments where minimizing autofluorescence is crucial. Once applied, the dye diffuses laterally within the plasma membrane, leading to uniform labeling of the entire cell.
Q2: What is the recommended incubation time for this compound with primary cells?
The optimal incubation time for this compound can vary significantly depending on the primary cell type, cell density, and the desired application. Generally, a starting point of 2-20 minutes at 37°C is recommended.[2] However, for sensitive primary cells, such as neurons, a longer incubation at a lower temperature (e.g., 30 minutes at room temperature) may be necessary to ensure cell viability.[3][4] It is crucial to perform a time-course experiment to determine the ideal incubation time for your specific primary cells.
Q3: How does incubation time affect staining quality and cell viability?
Incubation time directly impacts both the intensity of the fluorescent signal and the health of the primary cells.
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Insufficient incubation time will result in weak and non-uniform staining, making it difficult to visualize or quantify the labeled cells.
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Excessive incubation time can lead to increased cytotoxicity, membrane damage, and potential dye internalization, resulting in cytoplasmic aggregates and high background fluorescence.[5] For primary cells, which are often more sensitive than cell lines, minimizing incubation time while achieving adequate signal is critical.
Q4: What factors other than incubation time should I consider for optimal DiD staining?
Several factors can influence the quality of your DiD staining:
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Dye Concentration: The optimal concentration typically ranges from 1 to 5 µM. A concentration titration is recommended to find the best balance between signal intensity and cell viability.
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Cell Density: Staining at a high cell density can lead to non-uniform labeling. A recommended starting density is 1 x 10^6 cells/mL for suspension cells.[6]
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Temperature: Incubation is typically performed at 37°C. However, for sensitive primary cells, staining at room temperature or 4°C may improve viability, though it may require a longer incubation time.[6]
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Cell Health: Only healthy, viable cells should be used for staining, as compromised cells may exhibit altered membrane permeability and lead to artifacts.[2]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound incubation time for primary cells.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Insufficient Incubation Time: The dye has not had enough time to adequately label the cell membrane. | Perform a time-course experiment, systematically increasing the incubation time (e.g., 5, 10, 15, 20, 30 minutes) to identify the optimal duration.[5] |
| Low Dye Concentration: The concentration of this compound is too low for the specific primary cell type. | Titrate the DiD concentration in your experiment. Start with the recommended range (1-5 µM) and test higher concentrations in small increments. | |
| Poor Cell Health: Primary cells are stressed or have low viability, affecting membrane integrity and dye uptake. | Assess cell viability before and after staining using a method like Trypan Blue exclusion or a viability dye (e.g., Propidium Iodide).[2] Ensure you are using a healthy cell population. | |
| High Background Fluorescence | Excessive Incubation Time: Prolonged exposure to the dye can lead to non-specific binding and internalization. | Reduce the incubation time. Analyze samples at earlier time points in your optimization experiment. |
| High Dye Concentration: Too much dye can lead to the formation of micelles that result in punctate background staining. | Lower the DiD concentration. Ensure the dye is fully dissolved in the staining buffer. | |
| Inadequate Washing: Residual, unbound dye remains in the sample. | Increase the number and duration of wash steps after incubation. Use pre-warmed medium or buffer for washing.[2] | |
| Uneven or Punctate Staining | Non-uniform Dye Distribution: The dye was not evenly mixed with the cell suspension. | Gently mix the cells and dye solution thoroughly upon addition. Avoid vigorous vortexing which can damage primary cells.[1] |
| Dye Aggregation: The this compound has precipitated out of solution. | Ensure the stock solution is properly dissolved in high-quality DMSO and that the final working solution does not contain precipitates. Prepare fresh working solutions for each experiment. | |
| Cell Stress or Death: Stressed or dying cells can exhibit irregular membrane morphology and dye uptake. | Confirm cell health and handle primary cells gently throughout the protocol. Optimize other parameters like temperature and cell density to minimize stress. | |
| Low Cell Viability After Staining | Incubation Time is Too Long: Extended exposure to the lipophilic dye can be toxic to sensitive primary cells. | Shorten the incubation time to the minimum required for adequate staining. |
| Dye Concentration is Too High: High concentrations of DiD can be cytotoxic. | Reduce the DiD concentration. | |
| Suboptimal Staining Conditions: The overall staining procedure is too harsh for the primary cells. | Consider staining at a lower temperature (e.g., room temperature or 4°C). Ensure all buffers and media are pre-warmed to the appropriate temperature before being added to the cells. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize DiD Incubation Time for Suspension Primary Cells
This protocol provides a framework for determining the optimal incubation time for your specific primary cells in suspension.
Materials:
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This compound stock solution (1 mM in DMSO)
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Primary cells in suspension
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Complete cell culture medium (pre-warmed to 37°C)
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Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) (pre-warmed to 37°C)
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Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
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Microcentrifuge tubes
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Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
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Harvest and count your primary cells.
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Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS or HBSS.
-
-
Staining Solution Preparation:
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Prepare a 2X working solution of this compound in PBS or HBSS. For a final concentration of 5 µM, dilute the 1 mM stock solution 1:100.
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Note: It is critical to add the cell suspension to the dye solution to ensure rapid and uniform mixing.[1]
-
-
Staining:
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In a series of microcentrifuge tubes, add equal volumes of the 2X DiD working solution.
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Add an equal volume of the cell suspension to each tube, resulting in a final DiD concentration of your choice (e.g., 5 µM) and a cell density of 0.5 x 10^6 cells/mL.
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Gently mix immediately.
-
-
Incubation:
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Incubate the tubes at 37°C for varying durations (e.g., 2, 5, 10, 15, 20, and 30 minutes).
-
-
Stopping the Reaction and Washing:
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At each time point, stop the staining reaction by adding an equal volume of pre-warmed complete culture medium containing FBS or BSA.
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Centrifuge the cells at 300-400 x g for 5 minutes.
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Carefully remove the supernatant.
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Wash the cells twice by resuspending the pellet in pre-warmed complete culture medium and repeating the centrifugation step.
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-
Analysis:
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Resuspend the final cell pellet in an appropriate volume of medium for analysis.
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Evaluate the staining quality (intensity, uniformity) and cell morphology using a fluorescence microscope.
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Quantify the fluorescence intensity and cell viability using a flow cytometer.
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Protocol 2: Cell Viability Assessment Post-Staining
Materials:
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DiD-labeled primary cells
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Trypan Blue solution (0.4%)
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Hemocytometer
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Microscope
Procedure:
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Take a small aliquot of your DiD-stained cell suspension.
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Mix the cells with an equal volume of Trypan Blue solution.
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Incubate for 1-2 minutes at room temperature.
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Load the mixture onto a hemocytometer.
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Count the number of viable (unstained) and non-viable (blue) cells under a bright-field microscope.
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Calculate the percentage of viable cells.
Data Presentation
Table 1: Optimization Parameters for this compound Staining of Primary Cells
| Parameter | Recommended Range | Starting Point | Key Considerations for Primary Cells |
| Incubation Time | 2 - 30 minutes | 10 minutes | Shorter times are generally better to maintain viability. Time-course is essential. |
| DiD Concentration | 1 - 10 µM | 5 µM | Higher concentrations can be toxic. Titration is recommended. |
| Temperature | 4°C - 37°C | 37°C | Lower temperatures may improve viability but require longer incubation. |
| Cell Density | 0.5 - 2 x 10^6 cells/mL | 1 x 10^6 cells/mL | High density can lead to uneven staining. |
Table 2: Example Time-Course Experiment Data (Hypothetical)
| Incubation Time (min) | Mean Fluorescence Intensity (AU) | Cell Viability (%) | Staining Uniformity |
| 2 | 150 | 98 | Low |
| 5 | 450 | 97 | Moderate |
| 10 | 800 | 95 | High |
| 15 | 950 | 92 | High |
| 20 | 1000 | 85 | High |
| 30 | 1050 | 75 | High, some internalization |
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
How to minimize DiD perchlorate photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize DiD perchlorate photobleaching during fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a lipophilic carbocyanine dye that intercalates into the lipid bilayer of cell membranes. It is a far-red fluorescent probe with an excitation maximum around 644 nm and an emission maximum around 665 nm, making it suitable for live-cell imaging, particularly in tissues with high autofluorescence. Common applications include cell tracking, labeling of organelles, viruses, and lipoproteins.
Q2: What is photobleaching and why is it a problem for DiD imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2] This process is primarily caused by the interaction of the excited dye with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorophore.[3] For DiD, which is a cyanine dye, this can lead to a rapid decrease in signal intensity during time-lapse imaging, limiting the duration of experiments and affecting the quantification of fluorescence.[4]
Q3: What are the main strategies to minimize this compound photobleaching?
The primary strategies to combat photobleaching fall into three main categories:
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Optimization of Imaging Conditions: This involves using the lowest possible excitation light intensity and the shortest exposure time that still provide an adequate signal-to-noise ratio.[1][5]
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Use of Antifade Reagents: These are chemical compounds that reduce photobleaching by scavenging reactive oxygen species.[1][3]
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Proper Experimental Planning: This includes choosing the right imaging medium and considering the overall experimental design to minimize light exposure.[5]
Troubleshooting Guide: Dim or Fading DiD Signal
This guide addresses common issues related to weak or rapidly fading DiD fluorescence signals during imaging.
| Problem | Possible Cause | Recommended Solution |
| Weak initial signal | Suboptimal staining concentration or incubation time. | Optimize the DiD concentration (typically 1-5 µM) and incubation time (usually 15-30 minutes) for your specific cell type.[6] |
| Poor dye solubility. | Ensure the DiD stock solution is properly dissolved in a suitable solvent like DMSO or ethanol before diluting in imaging buffer. | |
| Incorrect filter sets. | Use appropriate filter sets for far-red fluorescence to maximize signal detection. | |
| Rapid signal fading during imaging | High excitation laser power. | Reduce the laser power to the lowest level that provides a detectable signal.[1] Use neutral density filters if available.[1] |
| Long exposure times. | Decrease the camera exposure time. If the signal becomes too weak, consider increasing the camera gain, but be mindful of increased noise. | |
| Absence of antifade reagent. | Incorporate a live-cell compatible antifade reagent into your imaging medium.[1][3] | |
| High oxygen concentration in the medium. | Use an imaging medium with an oxygen scavenging system if compatible with your cells.[7] | |
| High background fluorescence | Excess unbound dye. | Ensure thorough washing of cells after staining to remove any residual unbound DiD.[6] |
| Autofluorescence of the imaging medium. | Use a low-fluorescence imaging medium, such as FluoroBrite™ DMEM.[8] | |
| Uneven or patchy staining | Dye aggregation. | Ensure the DiD working solution is well-mixed and does not contain precipitates. Sonication of the stock solution can sometimes help. |
| Cell health issues. | Ensure cells are healthy and not stressed during the staining and imaging process. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
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Prepare DiD Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.
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Prepare DiD Working Solution: On the day of the experiment, thaw a stock solution aliquot and dilute it in a serum-free culture medium or a suitable imaging buffer (e.g., HBSS or PBS) to a final working concentration of 1-5 µM. Vortex briefly to ensure complete mixing.
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Cell Staining:
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Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
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Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the DiD working solution to the cells, ensuring the entire surface is covered.
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Incubate for 15-30 minutes at 37°C, protected from light. The optimal time may vary depending on the cell type.
-
-
Washing:
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Remove the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer or complete culture medium to remove unbound dye.
-
-
Imaging: Add fresh, pre-warmed imaging buffer, preferably one with low autofluorescence and supplemented with an antifade reagent, to the cells before imaging.
Protocol 2: Minimizing Photobleaching During Confocal Microscopy
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Microscope Setup:
-
Turn on the confocal microscope and allow the laser to warm up for stable output.
-
Select the appropriate laser line for DiD excitation (e.g., 633 nm or 640 nm).
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Set the emission detection window to capture the peak fluorescence of DiD (e.g., 660-700 nm).
-
-
Locating Cells: Use transmitted light (e.g., DIC or phase contrast) to locate the region of interest to minimize photobleaching before image acquisition.
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Initial Imaging Parameters:
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Start with a low laser power (e.g., 1-5% of maximum).
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Use a relatively fast scan speed.
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Set the pinhole to a size that provides a good balance between optical sectioning and signal detection (e.g., 1 Airy unit).
-
-
Optimizing Signal-to-Noise Ratio (SNR):
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If the signal is too weak, first try to increase the detector gain or use frame averaging (e.g., 2-4 frames).
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If the signal is still insufficient, incrementally increase the laser power.
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Adjust the pixel dwell time as a last resort, as longer dwell times increase light exposure.
-
-
Time-Lapse Imaging:
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Use the longest possible time interval between acquisitions that still captures the dynamics of the biological process under investigation.
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Minimize the number of Z-stacks and the range of each stack to what is essential for the experiment.
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Employ an antifade reagent in the imaging medium.
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Quantitative Data on Photobleaching and Antifade Reagents
While specific quantitative data for this compound is limited in the literature, data from the structurally similar cyanine dye, Cy5, can provide some guidance. The following tables summarize the general effectiveness of different strategies.
Table 1: Effect of Imaging Conditions on Photobleaching
| Parameter | Change | Effect on Photobleaching | Impact on Signal Quality |
| Excitation Intensity | Decrease | Reduces photobleaching rate | Decreases signal intensity |
| Exposure Time | Decrease | Reduces total light dose | Decreases signal intensity |
| Pixel Dwell Time | Decrease | Reduces localized light dose | Decreases signal-to-noise ratio |
| Frame Averaging | Increase | No direct effect on rate, but improves SNR | Improves signal-to-noise ratio |
Table 2: Comparison of Live-Cell Compatible Antifade Reagents
| Antifade Reagent | Mechanism of Action | Reported Effectiveness for Cyanine Dyes | Potential Considerations |
| ProLong™ Live | Oxygen scavenging system | Validated for a broad range of dyes.[3] | Commercial formulation. |
| VectaCell™ Trolox | Vitamin E analog, antioxidant | Effective against various reactive oxygen species.[1] | Optimal concentration may need to be determined for different cell types.[1] |
| n-Propyl gallate (NPG) | Antioxidant | Commonly used, effective in retarding fading.[9] | Can be difficult to dissolve and may have anti-apoptotic effects.[10] |
| p-Phenylenediamine (PPD) | Free radical scavenger | Highly effective but can react with and quench cyanine dyes.[10] | Not recommended for cyanine dyes like DiD. |
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of DiD.
Caption: Troubleshooting workflow for addressing dim or fading this compound signals.
References
- 1. biocompare.com [biocompare.com]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. researchgate.net [researchgate.net]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
Reducing background fluorescence with DiD perchlorate staining
Welcome to the technical support center for DiD perchlorate staining. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help optimize staining protocols and reduce background fluorescence for high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a lipophilic, far-red fluorescent cyanine dye.[1][2][3] It is primarily used to label the cell membranes and other hydrophobic structures of live cells.[2] Because it is weakly fluorescent in aqueous environments and becomes highly fluorescent when incorporated into lipid membranes, it is an excellent tracer for labeling cells, organelles, liposomes, and viruses with minimal background from unbound dye in the solution.[3] Its far-red excitation and emission spectra (typically around 644 nm and 665 nm, respectively) are advantageous for avoiding autofluorescence from cells and tissues.[2][4]
Q2: My DiD staining is weak or non-existent. What could be the cause?
A2: Weak or no signal can stem from several factors:
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Improper Dye Preparation: DiD is unstable in aqueous solutions and should be prepared fresh before each use.[1] Stock solutions, typically prepared in high-quality anhydrous DMSO or DMF, should be stored at -20°C and protected from light and repeated freeze-thaw cycles.[1]
-
Low Dye Concentration: The concentration of DiD in the working solution may be too low. A titration is recommended to find the optimal concentration for your specific cell type, but a good starting range is typically 1-5 µM.[1]
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Presence of Serum: Serum proteins in the staining buffer can bind to the lipophilic dye, reducing the effective concentration available to stain the cells.[5] It is recommended to perform the staining in a serum-free medium or a buffer like PBS.[5]
Q3: Why does my DiD staining appear patchy or uneven?
A3: A patchy or "spotty" staining pattern is a known characteristic of DiD, which tends to be less uniform than other lipophilic dyes like DiI.[3] However, severe patchiness can also be caused by dye aggregation. To ensure a more uniform staining, gently mix the cells during incubation and ensure the dye is well-dispersed in the staining buffer before adding it to the cells.
Troubleshooting High Background Fluorescence
High background fluorescence is one of the most common issues encountered during DiD staining. The following guide addresses the primary causes and provides solutions.
Q4: What are the main causes of high background fluorescence with DiD staining?
A4: High background signal typically originates from three main sources:
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Dye Aggregation: DiD can self-aggregate in aqueous buffers, especially in the presence of divalent cations like Ca²⁺ and Mg²⁺.[5][6] These aggregates can bind non-specifically to cell surfaces or coverslips, creating bright, punctate background artifacts.
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Excessive Dye Concentration: Using a higher-than-necessary concentration of DiD increases the likelihood of non-specific binding to cellular surfaces and the extracellular matrix.[7]
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Inadequate Washing: Insufficient washing after the staining step fails to remove all the unbound dye, leaving a fluorescent haze in the background.[7][8]
Q5: How can I prevent DiD dye from aggregating?
A5: To minimize dye aggregation, follow these steps:
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Prepare Working Solution Fresh: Always prepare the aqueous working solution of DiD immediately before use, as the dye is unstable and prone to aggregation in solution.[1]
-
Use Appropriate Buffers: Perform staining in a serum-free medium or a buffer free of divalent cations, such as Ca²⁺/Mg²⁺-free PBS.[5]
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Ensure Proper Dissolution: When preparing the working solution, add the DMSO/DMF stock solution to the buffer and mix thoroughly by vortexing or pipetting to ensure the dye is evenly dispersed.
Q6: What is the optimal concentration and incubation time to minimize background?
A6: The optimal parameters depend on the cell type and experimental conditions. A systematic optimization is crucial.
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Titrate Dye Concentration: Start with a concentration range of 1-5 µM and perform a titration to identify the lowest concentration that provides a specific signal with minimal background.[1]
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Optimize Incubation Time: Test a range of incubation times, typically between 5 and 30 minutes.[1] Longer incubation times can lead to higher background. The goal is to find the shortest time required to achieve sufficient membrane labeling.[9]
Q7: What is the recommended procedure for washing cells after DiD staining?
A7: Thorough washing is critical for reducing background.
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Multiple Washes: Wash the cells at least two to three times after staining.[1][5]
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Use Pre-warmed Buffer: Use a pre-warmed (37°C), serum-free medium or PBS for washing to maintain cell health and improve the removal of unbound dye.[5]
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Centrifugation for Suspension Cells: For cells in suspension, centrifuge at a low speed (e.g., 400 g for 3-4 minutes) to pellet the cells between washes.[1][5] Carefully aspirate the supernatant completely after each wash.
Data Presentation
The following table provides a guideline for optimizing DiD concentration to improve the signal-to-background ratio. The values are illustrative and should be adapted to your specific experimental setup.
| DiD Concentration | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Background Ratio | Observations |
| 0.5 µM | 300 | 50 | 6 | Weak specific signal. |
| 1.0 µM | 800 | 75 | 10.7 | Good balance of specific signal and low background. |
| 2.5 µM | 1500 | 250 | 6 | Bright signal, but noticeable increase in background. |
| 5.0 µM | 2000 | 800 | 2.5 | Saturated signal with very high background. |
| 10.0 µM | 2100 | 1900 | 1.1 | Signal is saturated and obscured by high background. |
Table 1: Example of a DiD concentration titration experiment. The optimal concentration is identified as the one providing the highest signal-to-background ratio.
Experimental Protocols
Protocol 1: Standard DiD Staining of Adherent Cells
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Cell Preparation: Plate adherent cells on sterile coverslips or in imaging dishes and culture until they reach the desired confluency.
-
Prepare Working Solution: Prepare a 1-5 µM DiD working solution by diluting a DMSO/DMF stock into a pre-warmed, serum-free culture medium. Mix thoroughly. Note: This solution must be used immediately.
-
Staining: Remove the culture medium from the cells and gently add the DiD working solution to completely cover the cell monolayer.
-
Incubation: Incubate the cells at 37°C for 5-30 minutes, protected from light.
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Washing: Aspirate the staining solution and wash the cells three times with pre-warmed, serum-free medium. Perform each wash for 5 minutes.
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Imaging: After the final wash, add fresh culture medium or an appropriate imaging buffer (e.g., HBSS). The cells are now ready for observation by fluorescence microscopy using a Cy5 filter set (Ex/Em: ~644/665 nm).
Protocol 2: Optimized Low-Background Staining of Suspension Cells
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Cell Preparation: Harvest cells and prepare a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL in a Ca²⁺/Mg²⁺-free buffer like Dulbecco's PBS (D-PBS).[5]
-
Prepare Working Solution: Prepare a 1 µM (or other optimized concentration) DiD working solution by diluting a DMSO/DMF stock into pre-warmed D-PBS. Vortex immediately before use to ensure dispersion.
-
Staining: Add the DiD working solution to the cell suspension and mix well by gentle pipetting.
-
Incubation: Incubate at 37°C for 10-15 minutes with gentle agitation, protected from light.[5]
-
Washing: a. Centrifuge the cell suspension at 400 g for 4 minutes at room temperature.[1] b. Carefully aspirate and discard the supernatant. c. Resuspend the cell pellet in fresh, pre-warmed D-PBS. d. Repeat steps 5a-5c two more times for a total of three washes.[5]
-
Analysis: After the final wash, resuspend the cells in a suitable buffer for analysis by flow cytometry or for imaging.
Visual Guides
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Key factors influencing DiD staining outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fluorescent Lipid Probes | Tocris Bioscience [tocris.com]
- 3. abpbio.com [abpbio.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: DiD Perchlorate Toxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting long-term toxicity assessments of DiD perchlorate. The information is compiled from scientific literature and is intended to assist in the design, execution, and interpretation of relevant experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components of toxicological concern?
This compound is the perchlorate salt of 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine (DiD), a lipophilic carbocyanine dye. The potential toxicity of this compound can arise from two main sources: the DiD cation and the perchlorate anion. DiD is a fluorescent dye commonly used for labeling cell membranes and tracking cells in vivo. While generally considered to have low cytotoxicity in short-term applications, its long-term effects are less understood. The perchlorate anion (ClO₄⁻) is a known endocrine disruptor that can interfere with iodide uptake in the thyroid gland, potentially leading to hypothyroidism and developmental abnormalities with chronic exposure.
Q2: What are the known mechanisms of perchlorate toxicity that I should be aware of in a long-term study?
Perchlorate is a competitive inhibitor of the sodium-iodide symporter (NIS), which is essential for the transport of iodide from the bloodstream into thyroid follicular cells. This inhibition reduces the amount of iodide available for the synthesis of thyroid hormones (T3 and T4). In a long-term study, chronic disruption of thyroid hormone production can lead to a cascade of effects, including an increase in thyroid-stimulating hormone (TSH) from the pituitary gland, which can result in hypertrophy and hyperplasia of the thyroid gland.
Q3: Are there any reported long-term in vivo toxicity data for this compound specifically?
Currently, there is a significant lack of published long-term in vivo toxicity studies specifically for this compound. Most available data focuses on the short-term use of DiD as a cell labeling agent. The majority of long-term toxicity data is available for perchlorate salts in general, often from studies on environmental exposure. Researchers should, therefore, consider the well-documented effects of perchlorate when designing long-term studies involving this compound.
Q4: What are the key considerations for designing a long-term toxicity study of this compound?
When designing a long-term study, it is crucial to consider the following:
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Dose-response assessment: A wide range of doses should be tested to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
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Duration of exposure: The study duration should be sufficient to observe chronic effects, which may take months or even years to manifest, depending on the animal model.
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Endpoint selection: Key endpoints should include thyroid gland function (T3, T4, TSH levels), histopathological examination of the thyroid and other endocrine organs, developmental and reproductive toxicity assessments, and general systemic toxicity markers.
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Control groups: Appropriate control groups, including a vehicle control and a positive control (e.g., a known perchlorate salt like ammonium perchlorate), are essential for data interpretation.
Troubleshooting Guide
Issue 1: High variability in thyroid hormone level measurements.
-
Possible Cause 1: Circadian rhythm. Thyroid hormone levels can fluctuate throughout the day.
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Solution: Standardize the time of day for blood sample collection for all animals.
-
-
Possible Cause 2: Improper sample handling. Improper storage or repeated freeze-thaw cycles of serum or plasma samples can degrade hormones.
-
Solution: Aliquot samples immediately after collection and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Assay variability. Immunoassays for thyroid hormones can have inherent variability.
-
Solution: Use a validated and reliable assay kit. Run quality controls and standards with each batch of samples to monitor assay performance.
-
Issue 2: No significant changes observed in thyroid function despite high doses of this compound.
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Possible Cause 1: Insufficient study duration. The compensatory mechanisms of the hypothalamic-pituitary-thyroid (HPT) axis may mask the effects of perchlorate in shorter-term studies.
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Solution: Extend the duration of the study to allow for the potential exhaustion of compensatory mechanisms.
-
-
Possible Cause 2: Species-specific differences. The sensitivity to perchlorate-induced thyroid disruption can vary significantly between species.
-
Solution: Review literature to ensure the chosen animal model is appropriate and sensitive to perchlorate. Consider using a species with a thyroid physiology more similar to humans if applicable.
-
-
Possible Cause 3: Bioavailability of this compound. The formulation and route of administration may affect the absorption and distribution of the compound.
-
Solution: Conduct pharmacokinetic studies to determine the bioavailability and tissue distribution of both DiD and perchlorate following administration.
-
Quantitative Data Summary
The following table summarizes reference values for perchlorate toxicity from long-term studies on various perchlorate salts. These values can serve as a benchmark when evaluating the toxicity of this compound.
| Parameter | Species | Exposure Duration | NOAEL | LOAEL | Key Effects Observed | Reference |
| Serum T4 reduction | Rat | 14 days | 0.01 mg/kg/day | 0.1 mg/kg/day | Decreased serum thyroxine (T4) | |
| Thyroid follicular cell hypertrophy | Rat | 90 days | 1 mg/kg/day | 3 mg/kg/day | Increased thyroid gland weight and follicular cell hypertrophy | |
| Mammary gland development | Rat | Gestation and lactation | 0.01 mg/kg/day | 0.1 mg/kg/day | Delayed and reduced mammary gland development in offspring |
Experimental Protocols
Protocol: Assessment of Thyroid Hormone Levels
-
Sample Collection: Collect blood samples from animals at a consistent time point. For rodents, retro-orbital or tail-vein sampling can be used.
-
Serum/Plasma Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) or use an anticoagulant and centrifuge to obtain plasma.
-
Storage: Store serum/plasma samples at -80°C until analysis.
-
Hormone Analysis: Use commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits to quantify total T3, total T4, and TSH levels according to the manufacturer's instructions.
-
Data Analysis: Compare hormone levels between control and this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: Signaling pathway of perchlorate-induced thyroid toxicity.
Caption: General experimental workflow for a long-term toxicity study.
Why is my DiD perchlorate staining spotty or punctate?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DiD perchlorate staining experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound staining appear spotty or punctate?
Spotty or punctate staining is a known characteristic of this compound, a lipophilic carbocyanine dye. Unlike other dyes such as DiI, DiD has a greater tendency to form aggregates, which can lead to a non-uniform, punctate appearance on the cell membrane. This is an expected outcome to some extent, but can be exacerbated by several factors.
Q2: What are the main causes of excessive patchiness in DiD staining?
Several factors can contribute to pronounced spotty staining:
-
Dye Aggregation: DiD can form aggregates in aqueous solutions, especially at high concentrations or in the presence of salts. These aggregates can bind to the cell surface, resulting in bright, punctate spots.
-
Poor Cell Viability: Cells with compromised membrane integrity may not stain uniformly. Dead or unhealthy cells can show irregular staining patterns.[1][2][3][4][5]
-
Suboptimal Staining Protocol: Inappropriate dye concentration, incubation time, or temperature can affect the uniformity of staining.
-
Presence of Serum: Serum proteins in the staining medium can bind to the dye, reducing its availability for cell labeling and potentially promoting aggregation.[6][7][8]
-
Membrane Trafficking: After initial labeling, the dye can be internalized by the cell through endocytosis, leading to a vesicular or punctate appearance within the cytoplasm.[9]
Q3: Is it possible to achieve a completely uniform DiD staining?
While achieving a perfectly uniform membrane stain with DiD can be challenging, optimizing the staining protocol can significantly improve the homogeneity of the labeling. However, it is important to note that DiD may never be as uniform as other lipophilic dyes like DiI.[6]
Troubleshooting Guide
If you are experiencing spotty or punctate this compound staining, follow this troubleshooting guide to identify and resolve the potential issues.
Diagram: Troubleshooting Decision Tree for Spotty DiD Staining
References
- 1. Cell Viability Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Quantitative assessment of cell viability based on flow cytometry and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 8. reddit.com [reddit.com]
- 9. Do more with Less: Improving High Parameter Cytometry Through Overnight Staining - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing DiD perchlorate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation and use of DiD perchlorate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a lipophilic, far-red fluorescent cyanine dye.[1][2][3] It is widely used for labeling cell membranes and other hydrophobic structures.[2][3][4] Its primary applications include:
-
Cell Tracking: Tracking the movement, proliferation, and localization of labeled cells both in vitro and in vivo.[5]
-
Membrane Labeling: Visualizing cell surface structures and their dynamic changes.[5]
-
Flow Cytometry: Analyzing labeled cells, often in multiplex experiments with other fluorophores.[5]
-
Lipid Raft Dynamics: Monitoring the organization of lipid rafts in various cellular processes.[5]
-
Labeling of Liposomes, Viruses, and Extracellular Vesicles (EVs). [6][7]
Q2: What are the recommended solvents for preparing this compound stock solutions?
The most commonly recommended solvents are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[4][6] DMSO is frequently cited for achieving high concentration stock solutions.[5]
Q3: What is a typical concentration range for this compound stock and working solutions?
-
Stock Solutions: Typically prepared at a concentration of 1 to 5 mM in a suitable organic solvent like DMSO.[4][6]
-
Working Solutions: The stock solution is then diluted into a suitable buffer (e.g., serum-free culture medium, HBSS, or PBS) to a final working concentration of 1 to 10 µM.[5][6] For exosome labeling, a higher concentration of 100 µM may be required for high efficiency.[8] The optimal concentration should be determined empirically for each cell type and application.[6]
Q4: How should this compound powder and stock solutions be stored?
-
Powder: Store at -20°C, protected from direct sunlight. It can be stable for up to 3 years.[5]
-
Stock Solutions in Solvent: Aliquot and store at -80°C for up to 1 year.[5] It is advisable to avoid repeated freeze-thaw cycles.[6]
-
Aqueous Working Solutions: It is not recommended to store aqueous working solutions for more than one day; they should be prepared fresh before use.[6]
Experimental Protocols
Detailed Protocol for Preparing a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: ~959.9 g/mol ; always confirm with the batch-specific information on the vial).
-
Anhydrous, high-quality DMSO.
-
Sterile microcentrifuge tubes.
-
Vortexer and sonicator.
Procedure:
-
Pre-warm Reagents: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a suitable container. For example, to prepare 1 mL of a 1 mM solution, you would need approximately 0.96 mg of this compound.
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly. If the dye does not fully dissolve, sonication is recommended to aid dissolution.[5] Gentle heating may also be applied if necessary.[6]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[5][6]
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (~52.09 mM) | Sonication is recommended.[5] |
| Chloroform | 10 mg/mL (~10.42 mM) | Sonication is recommended.[5] |
| Ethanol | 1-5 mM | A common solvent for stock solution preparation.[4][6] |
| DMF | 1-5 mM | Considered preferable to ethanol by some suppliers.[6] |
Photophysical Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~644 nm[2][3] |
| Emission Maximum (λem) | ~665 nm[2][3] |
| Fluorescence Color | Far-red[1][2][3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or Aggregation in Stock Solution | * Low solubility in the chosen solvent.* Concentration is too high.* Intermolecular π-π stacking in aqueous environments.[9] | * Use a recommended solvent like high-quality DMSO.[5]* Try sonicating the solution to aid dissolution.[5]* Gentle heating can also help dissolve the dye.[6]* Ensure the stock solution is not exposed to aqueous buffers until the final dilution step. |
| Dye Precipitates in Aqueous Working Solution | * Poor solubility of the lipophilic dye in aqueous buffers. | * Prepare the working solution fresh immediately before use.[6]* Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to be tolerated by your cells and does not cause precipitation. |
| Weak or No Fluorescent Signal | * Low dye concentration.* Inefficient labeling.* Fluorescence quenching. | * Empirically determine the optimal staining concentration and incubation time for your specific cell type.[4][6]* Ensure cells are healthy and have intact membranes for the dye to incorporate.* Avoid excessive dye concentrations which can lead to self-quenching. |
| Uneven or "Spotty" Cell Labeling | * This is a known characteristic of DiD, which may not label as uniformly as other dyes like DiI.[1] | * Increase the incubation time and/or dye concentration to try and achieve more uniform labeling.[1] |
| Cell Toxicity | * High concentration of DiD.* High concentration of the organic solvent (e.g., DMSO) in the final working solution. | * Perform a titration experiment to find the lowest effective dye concentration.* Ensure the final concentration of the organic solvent in the cell culture medium is minimal and non-toxic to your cells. |
Visualizations
Caption: Experimental workflow for preparing this compound solutions and labeling cells.
Caption: Key factors influencing the outcomes of this compound cell staining.
References
- 1. abpbio.com [abpbio.com]
- 2. This compound | Fluorescent Lipid Probes | Tocris Bioscience [tocris.com]
- 3. This compound | Fluorescent Lipid Probes | Bio-Techne [bio-techne.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In-Cell Labeling Coupled to Direct Analysis of Extracellular Vesicles in the Conditioned Medium to Study Extracellular Vesicles Secretion with Minimum Sample Processing and Particle Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. benchchem.com [benchchem.com]
Preventing DiD perchlorate transfer between labeled and unlabeled cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the transfer of DiD perchlorate dye between labeled and unlabeled cells in co-culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) is a lipophilic carbocyanine dye used for fluorescently labeling the plasma membranes of cells. Once applied, the dye diffuses laterally, staining the entire cell.[1] It is a far-red fluorescent dye commonly used for in-vitro and in-vivo cell tracking, neuronal tracing, and in studies requiring multicolor imaging alongside other dyes like DiI (orange) or DiO (green).[1][2]
Q2: What causes DiD to transfer between cells?
DiD transfer between cells in a co-culture is primarily a passive, non-cellular process.[1] This means the dye can move from the membrane of a labeled cell to an unlabeled cell, particularly when they are in direct contact. While the dye generally does not transfer between cells in intact tissue, transfer can occur when cell membranes are disrupted or in close proximity, as is common in co-culture systems.[2] Studies have shown that direct cell-to-cell contact results in significantly more dye transfer than when cells are separated by a transwell insert.
Q3: Why is preventing DiD transfer important for my experiments?
Preventing DiD transfer is critical for the accuracy and validity of many experimental designs. If you are tracking distinct cell populations in a co-culture, unintended transfer of the dye can lead to false-positive signals, making it impossible to distinguish the originally labeled cells from the unlabeled population. This can compromise the interpretation of results in assays studying cell migration, cell-cell interaction, and population dynamics.
Q4: Can the labeling process itself affect cell viability?
Yes, the labeling protocol can impact cell health. Over-labeling, by using too high a dye concentration or too long an incubation time, can compromise membrane integrity and function.[3] It is crucial to optimize the labeling protocol to minimize dye-induced toxicity and reduce cell death, which can also contribute to non-specific signals from cell debris.[3]
Troubleshooting Guide
This guide addresses common issues encountered during DiD labeling for co-culture experiments.
| Problem | Potential Cause | Recommended Solution |
| High percentage of unlabeled cells become DiD positive after co-culture. | Passive Dye Transfer: Excess, unbound dye aggregates on the cell surface can act as a reservoir, leading to transfer to unlabeled cells. | 1. Optimize Washing: Ensure thorough washing (at least 3 times) with pre-warmed growth medium after labeling to remove all unbound dye.[3] 2. Stop Reaction with Protein: Actively stop the labeling reaction by adding a protein-rich solution like Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA). This sequesters excess dye.[4] 3. Modify Labeling Temperature: Use a "warm-then-cold" incubation to limit dye internalization and reduce the amount of dye available for transfer (see protocol below).[5] |
| Labeling time is too long or concentration is too high. | Reduce the incubation time (start with 5-10 minutes) and/or lower the DiD concentration (a typical range is 0.5-2 µM).[3][5] | |
| Labeled cells show signs of toxicity or poor viability. | Over-labeling: The dye concentration is too high, or the incubation period is too long, compromising cell membrane integrity. | 1. Titrate Dye Concentration: Perform a titration experiment to find the lowest possible DiD concentration that still provides a bright, detectable signal. 2. Shorten Incubation Time: Reduce the labeling time. For many cell types, 5-10 minutes is sufficient.[3] |
| Sub-optimal Labeling Buffer: Using a buffer without physiologic salts for prolonged periods can impair cell viability. | Use a balanced salt solution such as HBSS or DPBS for the labeling procedure. | |
| Weak or non-uniform labeling signal. | Low Dye Concentration or Short Incubation: Insufficient dye concentration or incubation time. | While aiming to reduce transfer, ensure labeling is still effective. If the signal is too weak, incrementally increase the DiD concentration or incubation time. Ensure uniform labeling by gently agitating the cell suspension during incubation.[4] |
| Dye Aggregation: DiD can aggregate in salt-containing buffers, reducing staining efficiency. | Prepare the dye working solution immediately before use. |
Quantitative Data Summary
While exact transfer percentages are highly dependent on cell types, density, and co-culture duration, the following table summarizes the expected outcomes based on different methodologies.
| Labeling/Co-culture Condition | Expected DiD Transfer Rate | Rationale |
| Standard Protocol (e.g., 20 min at 37°C, PBS wash) | Moderate to High | Longer incubation at 37°C allows for more dye uptake and potential for later release. Standard washes may not remove all unbound dye aggregates. |
| Optimized Protocol (e.g., 5 min at 37°C + 15 min at 4°C, FBS stop) | Low | Reduced incubation time limits total dye uptake. Cold temperature slows endocytosis, keeping the dye on the plasma membrane. FBS actively quenches the reaction by binding excess dye.[4][5] |
| Direct Co-culture | Higher than Indirect | Physical contact between labeled and unlabeled cell membranes facilitates the passive transfer of the lipophilic dye. |
| Indirect Co-culture (Transwell) | Very Low | Lack of direct cell contact significantly minimizes the primary route of passive dye transfer. |
Experimental Protocols
Optimized DiD Labeling Protocol to Minimize Cell-to-Cell Transfer
This protocol incorporates a "warm-then-cold" incubation and an FBS quenching step to reduce the likelihood of dye transfer.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cells in suspension (1 x 10^6 cells/mL)
-
Labeling Buffer: Serum-free medium or DPBS, pre-warmed to 37°C
-
Quenching Solution: Complete growth medium containing ≥10% FBS, chilled on ice
-
Wash Solution: Complete growth medium, pre-warmed to 37°C
-
37°C water bath or incubator
-
4°C refrigerator or ice bath
-
Centrifuge
Procedure:
-
Prepare DiD Working Solution: Dilute the DiD stock solution in pre-warmed Labeling Buffer to a final concentration of 0.5-2 µM. Vortex briefly. Prepare this solution immediately before use to avoid aggregation.
-
Cell Suspension: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in the DiD working solution.
-
Warm Incubation: Incubate the cell suspension at 37°C for 5 minutes . This allows the dye to rapidly partition into the plasma membrane.
-
Cold Incubation: Immediately transfer the cell suspension to 4°C (on ice) for an additional 15 minutes . This step slows the rate of endocytosis, confining more of the dye to the outer membrane.[5]
-
Quench Staining Reaction: Stop the labeling by adding at least 4-5 volumes of ice-cold Quenching Solution (complete medium with ≥10% FBS) directly to the cell suspension.[6] Incubate on ice for 5 minutes. The proteins in the serum will bind to and sequester excess, unbound DiD.
-
Wash Cells: a. Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes). b. Discard the supernatant. c. Resuspend the cell pellet in 5-10 mL of pre-warmed Wash Solution.
-
Repeat Wash: Repeat the wash step (Step 6) two more times for a total of three washes to ensure all unbound dye and quenching solution are removed.[3]
-
Final Resuspension: Resuspend the final cell pellet in your desired medium for co-culture. The labeled cells are now ready for use.
Visualizations
Experimental Workflow
Caption: Optimized workflow for DiD labeling to minimize dye transfer.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound transfer.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 18O-Labeling Back-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for monitoring tumor dormancy using fluorescent dye DiD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BestProtocols: Staining Cells with eFluor Proliferation Dyes for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: DiD Perchlorate Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DiD perchlorate staining.
Troubleshooting Guides
This section addresses specific issues that may arise after this compound staining and subsequent cell fixation.
Issue: Weak or No DiD Fluorescence Signal After Fixation
A diminished or complete loss of the DiD fluorescent signal after fixation is a common challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Fixative | Use 2-4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Avoid using methanol, acetone, or detergents like Triton X-100 in your fixation or wash buffers. | PFA is a cross-linking fixative that helps to preserve cell structure without severely disrupting the cell membrane where DiD is localized.[1] Alcohols and detergents will solubilize lipids, leading to the loss of the lipophilic DiD dye from the membrane. |
| Inappropriate Fixation Time | Optimize fixation time, starting with a shorter duration of 10-15 minutes at room temperature.[1] Avoid prolonged fixation. | Over-fixation can alter cell membrane integrity and potentially lead to quenching of the fluorescent signal. Shorter fixation times are often sufficient to preserve cell morphology for imaging. |
| Photobleaching | Protect cells from light throughout the staining and fixation process. Perform all incubation and wash steps in the dark. | DiD, like many fluorescent dyes, is susceptible to photobleaching, which can be exacerbated by the fixation process. |
| Low Initial Staining Intensity | Ensure optimal DiD staining concentration and incubation time before fixation. A stronger initial signal may better withstand some signal loss during fixation. | A robust initial staining provides a greater signal-to-noise ratio, making the post-fixation signal easier to detect even if some reduction occurs. |
Issue: High Background or Non-Specific Staining
High background fluorescence can obscure the specific DiD signal. The following table provides guidance on how to minimize this issue.
| Potential Cause | Recommended Solution | Rationale |
| Excess Dye | Thoroughly wash cells with PBS or a serum-free medium after DiD staining and before fixation. | Inadequate washing can leave residual dye in the solution, which can non-specifically adhere to the coverslip or other surfaces, increasing background noise. |
| Autofluorescence | Use fresh, high-quality paraformaldehyde solutions. Consider using a mounting medium with an anti-fade reagent. | Older PFA solutions can degrade and contribute to autofluorescence. Anti-fade reagents help to reduce photobleaching and background fluorescence during imaging. |
| Fixation-Induced Artifacts | Keep the fixation time to the minimum necessary to preserve cell structure. | Prolonged exposure to fixatives can sometimes induce cellular changes that lead to increased autofluorescence. |
Frequently Asked Questions (FAQs)
Q1: Can I fix my cells with paraformaldehyde (PFA) after staining them with this compound?
Yes, it is possible to fix cells with PFA after DiD staining.[1] A concentration of 2-4% PFA for a short duration (e.g., 10-15 minutes) is generally recommended. It is crucial to avoid any reagents that can disrupt the cell membrane, such as alcohols or detergents.
Q2: Will I lose my DiD signal after fixation?
Some loss of fluorescence intensity can occur after fixation.[2] To minimize this, it is important to optimize the fixation protocol, particularly the concentration of PFA and the incubation time. Performing all steps in the dark will also help to prevent photobleaching.
Q3: What should I do if my DiD signal is completely gone after fixation?
If you experience a complete loss of signal, first verify your initial DiD staining was successful by imaging a live, unfixed sample. If the initial staining is bright, the issue likely lies with the fixation step. Try reducing the PFA concentration and/or the fixation time. Ensure that no detergents or alcohols were used in any of the post-staining steps.
Q4: Can I permeabilize my cells after DiD staining and fixation for intracellular antibody staining?
Permeabilization is generally not recommended after DiD staining. DiD is a lipophilic dye that intercalates into the lipid bilayer of the cell membrane. Permeabilizing agents, such as Triton X-100 or saponin, work by disrupting the cell membrane to allow antibodies access to intracellular targets. This process will also likely wash out the DiD dye, leading to a complete loss of signal.
Experimental Protocols
Protocol: Paraformaldehyde Fixation of DiD-Stained Cells
This protocol provides a general guideline for fixing adherent cells stained with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
DiD-stained cells on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 16% stock solution (electron microscopy grade)
-
Mounting medium with anti-fade reagent
Procedure:
-
Preparation of 4% PFA Solution:
-
In a fume hood, dilute the 16% PFA stock solution to a final concentration of 4% in PBS. For example, add 1 mL of 16% PFA to 3 mL of PBS.
-
Use the freshly prepared 4% PFA solution for fixation.
-
-
Washing:
-
Carefully aspirate the staining solution from the DiD-labeled cells.
-
Gently wash the cells twice with pre-warmed PBS to remove any unbound dye.
-
-
Fixation:
-
Add the 4% PFA solution to the cells, ensuring the coverslip is fully covered.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Post-Fixation Washes:
-
Aspirate the PFA solution.
-
Wash the cells three times with PBS for 5 minutes each to remove residual fixative.
-
-
Mounting:
-
Carefully remove the coverslip from the well.
-
Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
Visualizations
Workflow for Fixing Cells After this compound Staining
A generalized workflow for the fixation of cells following this compound staining.
Troubleshooting Logic for Weak DiD Signal After Fixation
References
Validation & Comparative
A Head-to-Head Battle of Near-Infrared Dyes: DiD Perchlorate vs. DiR for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the complexities of in vivo imaging, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. Among the arsenal of near-infrared (NIR) probes, DiD perchlorate and DiR have emerged as popular choices for tracking cells and monitoring biological processes within living organisms. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal dye for your research needs.
This in-depth comparison examines the key photophysical properties, in vivo performance characteristics, and practical considerations for utilizing this compound and DiR. While both are lipophilic carbocyanine dyes that intercalate into the cell membrane, their distinct spectral properties and reported in vivo behaviors warrant a closer look.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the essential quantitative data for this compound and DiR. It is important to note that while molar extinction coefficients are available, specific quantum yield values for these dyes are not consistently reported in the literature, which is a crucial factor in determining overall brightness.
| Property | This compound | DiR |
| Excitation Maximum (nm) | ~644[1] | ~754[2] |
| Emission Maximum (nm) | ~665[1] | ~778[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Extremely High (exact value not specified)[3] | ~270,000[4][5] |
| Quantum Yield | Not specified in searched literature | Not specified in searched literature |
| In Vivo Signal Duration | Long-term (up to 80 days reported)[6] | Short-term (signal fading within 5 days reported)[6] |
| Reported In Vivo Fluorescence Intensity | Comparatively high intense fluorescence[6] | Effective for in vivo imaging |
| Photostability | Implied high photostability for long-term imaging[6] | Satisfactory for continuous excitation, highly photostable[7] |
Delving Deeper: In Vivo Performance
The true test of an in vivo imaging agent lies in its performance within a complex biological system. Key considerations include the duration and intensity of the fluorescent signal, as well as the depth of tissue penetration.
Signal Duration: A significant differentiator between DiD and DiR appears to be the longevity of their fluorescent signal in vivo. One study tracking labeled hepatic progenitor cells in mice reported that the signal from DiD-labeled cells was detectable for up to 80 days post-transplantation[6]. In contrast, the same study noted that previous reports using DiR for cell tracking in vivo showed the signal faded within 5 days after infusion[6]. Another study using DiR to track embryonic stem cells in mice monitored the signal for up to 24 hours. This suggests that for longitudinal studies requiring long-term cell tracking, DiD may hold a distinct advantage.
Signal Intensity: While direct, side-by-side quantitative comparisons of in vivo fluorescence intensity are limited in the available literature, some studies provide qualitative insights. One report mentioned that among the Vybrant® dye series, which includes both DiD and DiR, DiD demonstrated "comparatively high intense fluorescence"[6]. This suggests that under certain conditions, DiD may provide a brighter signal. However, DiR is also widely and effectively used for in vivo imaging, indicating it provides sufficient signal for many applications[8].
Tissue Penetration: Both DiD and DiR emit light in the near-infrared (NIR) window (650-900 nm and beyond), a spectral range where tissue absorption and autofluorescence are significantly reduced. This allows for deeper tissue penetration and a better signal-to-noise ratio compared to dyes that fluoresce in the visible spectrum. DiR, with its longer excitation and emission wavelengths (around 750-780 nm), theoretically offers a slight advantage in tissue penetration over DiD (around 650-670 nm) as light scattering and absorption by tissues like skin and muscle generally decrease with increasing wavelength[9][10].
Photostability: Both dyes are generally considered to be photostable. DiR has been described as having "satisfactory photostability for continuous excitation" and being "highly photostable"[7]. The successful use of DiD for long-term in vivo imaging over 80 days, involving repeated imaging sessions, implies a high degree of photostability as well[6].
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for labeling cells with this compound and DiR for subsequent in vivo tracking.
Protocol 1: Labeling Mesenchymal Stem Cells with this compound
This protocol is adapted from a study on labeling human mesenchymal stem cells.
Materials:
-
This compound stock solution (1 to 10 µM in DMSO)
-
Cultured mesenchymal stem cells
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Centrifuge
-
Incubator (37°C)
Procedure:
-
Cell Preparation: Harvest and wash the cultured mesenchymal stem cells with PBS.
-
Cell Suspension: Resuspend the cells in a serum-free culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Labeling: Add the this compound stock solution to the cell suspension. The final concentration of DiD should be optimized for the specific cell type but is typically in the range of 1 to 10 µM.
-
Incubation: Incubate the cells with the DiD solution for 10 to 30 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells three times with PBS to remove any unbound dye. Centrifuge the cells between each wash.
-
Final Resuspension: Resuspend the final cell pellet in an appropriate medium for in vivo injection.
-
In Vivo Administration: Inject the labeled cells into the animal model via the desired route (e.g., intravenous, intraperitoneal).
-
In Vivo Imaging: Image the animals at desired time points using an in vivo imaging system equipped with appropriate excitation and emission filters for DiD (e.g., excitation ~630 nm, emission ~670 nm)[6].
Protocol 2: Labeling Cancer Cells with DiR
This protocol is based on a study that tracked DiR-labeled embryonic stem cells to gastric cancer in mice.
Materials:
-
DiR stock solution (in DMSO)
-
Cultured cancer cells
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Centrifuge
-
Incubator (37°C)
Procedure:
-
Cell Preparation: Harvest and wash the cultured cancer cells with PBS.
-
Cell Suspension: Resuspend the cells in PBS or serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Labeling: Prepare a working solution of DiR in PBS or serum-free medium. Add the DiR solution to the cell suspension to a final concentration of 2-10 µM.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in the dark.
-
Washing: Wash the cells two to three times with PBS to remove unbound dye, with centrifugation steps in between.
-
Final Resuspension: Resuspend the final cell pellet in the desired medium for injection.
-
In Vivo Administration: Inject the DiR-labeled cells into the tumor-bearing animal model.
-
In Vivo Imaging: Acquire fluorescence images at various time points post-injection using an in vivo imaging system with NIR filters suitable for DiR (e.g., excitation ~710-745 nm, emission ~760-780 nm)[11].
Visualizing the Workflow: In Vivo Cell Tracking
The following diagram illustrates a typical experimental workflow for in vivo cell tracking using fluorescent dyes like DiD or DiR.
Conclusion
Both this compound and DiR are powerful tools for in vivo fluorescence imaging, each with its own set of advantages. The choice between them will ultimately depend on the specific requirements of the experiment.
This compound appears to be the superior choice for long-term cell tracking studies due to its reported prolonged signal duration in vivo. Its "comparatively high intense fluorescence" also makes it a strong candidate for studies where maximizing signal is a priority.
DiR , with its longer wavelength emission, may offer a slight advantage in deep-tissue imaging by minimizing tissue autofluorescence and scattering. It is a well-established and effective probe for shorter-term in vivo tracking studies.
For any application, it is crucial for researchers to empirically determine the optimal labeling concentrations and imaging parameters for their specific cell type and animal model to ensure the highest quality and most reliable data.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Spectrum [DiR] | AAT Bioquest [aatbio.com]
- 3. abpbio.com [abpbio.com]
- 4. DiR iodide [1,1-dioctadecyl-3,3,3,3-tetramethylindotricarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From seeing to believing: labelling strategies for in vivo cell-tracking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luminicell.com [luminicell.com]
- 9. mdpi.com [mdpi.com]
- 10. mouser.com [mouser.com]
- 11. benchchem.com [benchchem.com]
DiD Perchlorate vs. DiI: A Comparative Guide for Cell Fusion Assays
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for cell fusion assays, this guide provides a comprehensive comparison of DiD perchlorate and DiI. This document outlines their performance characteristics, provides detailed experimental protocols, and presents quantitative data to inform your experimental design.
Lipophilic carbocyanine dyes, such as this compound and DiI, are invaluable tools for monitoring cell-cell fusion. These dyes integrate into the plasma membrane, and upon the merging of two differentially labeled cell populations, the dyes intermix, providing a detectable signal for fusion events. The choice between this compound and DiI can significantly impact the sensitivity and accuracy of a cell fusion assay, hinging on their distinct spectral properties and labeling characteristics.
Performance Comparison
This compound and DiI are both lipophilic carbocyanine dyes that effectively stain cell membranes. Their primary distinction lies in their fluorescence excitation and emission spectra. DiI fluoresces in the orange-red region of the spectrum, while this compound emits in the far-red region. This difference is a critical consideration for multicolor imaging experiments and for cells with significant autofluorescence, as the far-red spectrum of DiD often provides a better signal-to-noise ratio.[1]
While both dyes are generally considered non-toxic and stable for long-term cell tracking, some observations suggest that DiI provides a more uniform membrane labeling compared to DiD, which can sometimes appear as "spotty".[2] However, DiD's longer excitation and emission wavelengths make it particularly suitable for use with common laser lines, such as the 633 nm He-Ne laser, and for experiments where minimizing phototoxicity and background fluorescence is crucial.[1]
For quantitative analysis of cell fusion, Fluorescence Resonance Energy Transfer (FRET) can be employed, often using a pair of dyes like DiO (green) and DiI (red), where fusion leads to an enhanced red fluorescence signal.[3] A similar principle can be applied with a DiD-labeled population.
Quantitative Data Summary
| Property | This compound | DiI (DiIC18(3)) | Reference |
| Excitation Maximum | 644 nm | 549 nm | [1] |
| Emission Maximum | 665 nm | 565 nm | [1] |
| Fluorescence Color | Far-Red | Orange-Red | [1] |
| Common Laser Line | 633 nm (He-Ne) | TRITC filter sets | [1][4] |
| Molecular Weight | 959.91 g/mol | 933.88 g/mol | [1] |
| Solubility | DMSO | DMSO, Ethanol | [5] |
Experimental Protocols
Detailed methodologies for utilizing this compound and DiI in cell fusion assays are provided below. These protocols are generalized and may require optimization based on specific cell types and experimental conditions.
Protocol 1: Labeling Cells in Suspension for Fusion Assay
Materials:
-
This compound or DiI stock solution (e.g., 1 mM in DMSO or ethanol)
-
Two distinct cell populations (e.g., Population A and Population B)
-
Serum-free culture medium
-
Complete culture medium
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Harvest two separate cell populations (A and B) and resuspend each in serum-free culture medium at a density of 1 x 10^6 cells/mL.
-
Labeling:
-
To Population A, add this compound working solution to a final concentration of 1-5 µM.
-
To Population B, add DiI working solution to a final concentration of 1-5 µM.
-
Note: The optimal concentration should be determined empirically.
-
-
Incubation: Incubate both cell populations for 2-20 minutes at 37°C, protected from light.[5][6] The optimal incubation time can vary between cell types.
-
Washing:
-
Co-culture for Fusion:
-
After the final wash, resuspend the cell pellets in complete culture medium.
-
Mix the DiD-labeled Population A and DiI-labeled Population B at the desired ratio in a culture vessel.
-
Incubate the co-culture under conditions that promote cell fusion.
-
-
Analysis: Monitor cell fusion using fluorescence microscopy or flow cytometry. Fused cells will exhibit co-localization of both DiD and DiI fluorescence.
Protocol 2: Labeling Adherent Cells for Fusion Assay
Materials:
-
This compound or DiI stock solution
-
Cells cultured on sterile coverslips or in culture plates
-
Serum-free culture medium
-
Complete culture medium
Procedure:
-
Cell Preparation: Grow the two cell populations to be fused on separate sterile glass coverslips or in wells of a culture plate until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound and DiI in serum-free medium at a final concentration of 1-5 µM.
-
Labeling:
-
Remove the culture medium from the cells.
-
Add the DiD staining solution to one set of cells and the DiI staining solution to the other. Ensure the cells are completely covered.
-
Incubate for 2-20 minutes at 37°C, protected from light.[5]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed complete culture medium, incubating for 5-10 minutes during each wash.
-
-
Inducing Fusion: After labeling and washing, induce cell fusion using your specific experimental method (e.g., addition of a fusogenic agent).
-
Analysis: Observe the co-localization of DiD and DiI signals in fused cells using fluorescence microscopy.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and the underlying principle of the cell fusion assay.
Caption: Experimental workflow for a cell fusion assay using DiD and DiI.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. abpbio.com [abpbio.com]
- 3. Discriminating in vitro cell fusion from cell aggregation by flow cytometry combined with fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DiI Dye | AAT Bioquest [aatbio.com]
- 5. apexbt.com [apexbt.com]
- 6. takara.co.kr [takara.co.kr]
Validating DiD Perchlorate Labeling Efficiency for Cellular Analysis via Flow Cytometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and efficient cell labeling is paramount for robust cell tracking, proliferation, and cytotoxicity assays. This guide provides a comprehensive comparison of DiD perchlorate, a lipophilic carbocyanine dye, with other common cell labeling alternatives. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate reagent for your research needs.
Lipophilic dyes like this compound are valuable tools for staining cell membranes, offering bright and stable fluorescence for long-term cell tracking.[1] DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) is a far-red fluorescent dye that is well-suited for multicolor imaging and flow cytometry, as it is excited by the 633 nm helium-neon laser and emits in the far-red spectrum, minimizing interference from cellular autofluorescence.[2][3][4] This guide focuses on the validation of this compound's labeling efficiency using flow cytometry and compares its performance with other widely used cell staining dyes.
Comparative Analysis of Cell Labeling Dyes
The choice of a cell labeling dye depends on several factors, including the cell type, the duration of the experiment, the instrumentation available, and the need for multiplexing with other fluorescent markers. Below is a comparison of this compound with other common lipophilic and protein-binding dyes.
| Feature | This compound | DiO | DiI | CellTrace™ Violet | CellTrace™ Far Red |
| Labeling Target | Cell Membrane (Lipophilic) | Cell Membrane (Lipophilic) | Cell Membrane (Lipophilic) | Intracellular Proteins (Amine-reactive) | Intracellular Proteins (Amine-reactive) |
| Excitation Max | 644 nm[2][3][4] | 484 nm[2] | 549 nm[2] | 405 nm[5] | 630 nm[5] |
| Emission Max | 665 nm[3][4] | 501 nm[2] | 565 nm[2] | 450 nm | 660 nm[5] |
| Laser Line | Red (e.g., 633 nm He-Ne)[2] | Blue (e.g., 488 nm Argon) | Green (e.g., 532 nm) | Violet (e.g., 405 nm)[5] | Red (e.g., 633 nm)[5] |
| Key Advantages | Bright, stable signal; low cytotoxicity; suitable for long-term tracking and in vivo imaging.[1][2] | Green fluorescence for multiplexing with red/far-red dyes.[2] | Orange fluorescence, widely used for neuronal tracing.[1] | Very bright signal for proliferation studies; compatible with GFP.[5][6] | Far-red emission, minimizes spectral overlap with other common fluorophores.[5] |
| Considerations | Potential for dye transfer between cells in co-culture.[7] | Slower lateral diffusion in the membrane compared to DiI.[1] | Spectral overlap with PE and other orange-emitting fluorophores. | Requires cell permeabilization for labeling. | Requires cell permeabilization for labeling. |
Experimental Protocols
Accurate validation of labeling efficiency is crucial for reliable downstream analysis. Below are detailed protocols for labeling cells with this compound and analyzing the efficiency by flow cytometry.
This compound Labeling Protocol
-
Reagent Preparation : Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2]
-
Cell Preparation : Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS or serum-free medium).
-
Labeling : Add the this compound stock solution to the cell suspension to achieve a final concentration typically in the range of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Incubation : Incubate the cells with the dye for 20-30 minutes at 37°C, protected from light.
-
Washing : After incubation, wash the cells twice with complete medium to remove any unbound dye. Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes between washes.[8]
-
Resuspension : Resuspend the labeled cells in an appropriate buffer for flow cytometry analysis.
Flow Cytometry Analysis for Labeling Efficiency
-
Instrument Setup : Use a flow cytometer equipped with a red laser (e.g., 633 nm) for excitation. Set up the appropriate fluorescence detector (e.g., a filter for the far-red channel, such as a 660/20 nm bandpass filter).
-
Controls :
-
Unstained Control : A sample of unlabeled cells to set the negative gate for fluorescence.
-
Single-Stained Controls : If performing multicolor analysis, include single-stained samples for each fluorophore to set up compensation.
-
-
Data Acquisition : Acquire data for both the unstained control and the DiD-labeled cell samples. Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
Data Analysis :
-
Gate the cell population of interest based on forward and side scatter properties to exclude debris and dead cells.
-
Use the unstained control to set a gate for the fluorescently negative population.
-
Determine the percentage of DiD-positive cells in the labeled sample. This represents the labeling efficiency.
-
Calculate the Mean Fluorescence Intensity (MFI) of the DiD-positive population as a measure of the labeling brightness.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the relationship between different labeling dyes, the following diagrams are provided.
Caption: Workflow for this compound labeling and validation by flow cytometry.
Caption: Classification of common cell labeling dyes.
Conclusion
This compound is a robust and versatile lipophilic dye for long-term cell labeling and tracking. Its far-red fluorescence makes it particularly advantageous for multicolor flow cytometry applications by minimizing spectral overlap with other common fluorophores. While alternatives like the CellTrace™ family of dyes offer very bright signals for proliferation studies, they require cell permeabilization. The choice of dye should be guided by the specific experimental requirements. By following the detailed protocols for labeling and flow cytometric validation provided in this guide, researchers can ensure high-quality, reproducible data for their cell-based assays.
References
- 1. interchim.fr [interchim.fr]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. bio-techne.com [bio-techne.com]
- 4. rndsystems.com [rndsystems.com]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. youtube.com [youtube.com]
- 7. Quantification of the asymmetric migration of the lipophilic dyes, DiO and DiD, in homotypic co-cultures of chondrosarcoma SW-1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 流式细胞分析实验方案主要步骤 [sigmaaldrich.com]
Validating Specificity in Membrane Labeling: A Guide to Negative Control Experiments for DiD Perchlorate Staining
For researchers utilizing the lipophilic fluorescent dye DiD perchlorate for membrane staining, ensuring the specificity of the signal is paramount to generating reliable and interpretable data. This guide provides a comparative overview of essential negative control experiments designed to validate the staining protocol and differentiate true membrane labeling from potential artifacts. By systematically incorporating these controls, scientists and drug development professionals can confidently assess the performance of this compound staining in their cellular imaging and analysis workflows.
Comparison of Negative Control Experiments
The following table summarizes the key negative control experiments for this compound staining, their purpose, and the expected outcomes. These controls are crucial for identifying and troubleshooting sources of non-specific signals and autofluorescence.
| Control Experiment | Purpose | Methodology | Expected Outcome (Fluorescence Signal) | Interpretation of Deviations |
| Unlabeled Cells | To establish the baseline autofluorescence of the biological sample. | Cells are cultured and prepared under the same conditions as the experimental group but are not exposed to this compound or the vehicle. | Minimal to no fluorescence in the DiD emission channel. | Significant fluorescence indicates high cellular autofluorescence, which may require adjustments in imaging parameters or the use of spectral unmixing techniques. |
| Vehicle Control | To assess the effect of the dye solvent (e.g., DMSO, ethanol) on cellular fluorescence. | Cells are incubated with a mock staining solution containing the same concentration of the vehicle used to dissolve this compound, but without the dye itself. | Minimal to no fluorescence, similar to the unlabeled control. | An increase in fluorescence suggests that the solvent is inducing cellular stress or autofluorescence, or that the solvent itself contains fluorescent impurities. |
| No-Stain Control (Fixed Cells) | To identify fluorescence artifacts introduced during the fixation and permeabilization process. | Cells are subjected to the complete fixation and permeabilization protocol but are not incubated with the this compound staining solution. | Minimal to no fluorescence. | The presence of fluorescence indicates that the fixation or permeabilization reagents are contributing to background signal. |
| Competition Control | To demonstrate the specificity of DiD incorporation into lipid membranes. | Cells are pre-incubated with a high concentration of a non-fluorescent lipophilic molecule before staining with this compound. | Significantly reduced DiD fluorescence compared to the experimental group. | No reduction in fluorescence may suggest that the observed signal is not due to specific partitioning into the lipid bilayer. |
Experimental Protocols
Detailed methodologies for the key negative control experiments are provided below. These should be performed in parallel with the standard this compound staining protocol.
General Reagents and Equipment
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Vehicle (e.g., DMSO or ethanol)
-
Fluorescence microscope with appropriate filter sets for DiD (Excitation/Emission ~644/665 nm)
Protocol 1: Unlabeled Cells Control
-
Seed and culture cells under the same conditions as the experimental group.
-
At the time of staining for the experimental group, process the unlabeled control cells in parallel.
-
Instead of adding this compound staining solution, incubate the cells with an equal volume of fresh culture medium or PBS.
-
Wash the cells following the same procedure as the experimental group.
-
Image the cells using the identical microscope settings (laser power, exposure time, gain) as the DiD-stained samples.
Protocol 2: Vehicle Control
-
Prepare a "mock" staining solution by adding the same volume of the vehicle (e.g., DMSO) used for the DiD stock solution to the staining buffer (e.g., culture medium or PBS). The final concentration of the vehicle should be the same as in the experimental staining solution.
-
Incubate the cells with the vehicle-only solution for the same duration and at the same temperature as the experimental DiD staining.
-
Wash the cells as per the standard protocol.
-
Image the cells using the same settings as the experimental group.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for this compound staining and the logical relationship of the negative controls.
Caption: Experimental workflow for DiD staining and its corresponding negative controls.
Caption: Logical relationship of negative controls in identifying sources of fluorescence.
Comparative Cytotoxicity Analysis of DiD Perchlorate and Other Common Fluorescent Dyes
A Guide for Researchers in Drug Development and Cellular Analysis
Introduction
The selection of fluorescent dyes for cellular imaging and tracking is a critical step in many research applications, particularly in drug development and cell biology. An ideal fluorescent probe should provide a strong and stable signal without interfering with cellular functions or viability. This guide provides a comparative assessment of the cytotoxicity of DiD perchlorate against other widely used fluorescent dyes: DiO, DiR, and CellMask Orange. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs. This guide synthesizes available data on cell viability and outlines the experimental methodologies used to assess cytotoxicity.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of this compound, DiO, DiR, and CellMask Orange. It is important to note that the data is compiled from various studies using different cell lines, dye concentrations, and incubation times. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: Summary of IC50 Values for Fluorescent Dyes
| Dye | Cell Line | Incubation Time | IC50 Value |
| This compound | Data not available | - | - |
| DiO | Data not available | - | - |
| DiR | Data not available | - | - |
| CellMask Orange | Data not available | - | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces a biological or biochemical function by 50%. A lower IC50 value indicates higher cytotoxicity.
Table 2: Summary of Cell Viability Data for Fluorescent Dyes
| Dye | Cell Line | Concentration | Incubation Time | Cell Viability (%) | Reference |
| This compound | Mesenchymal Stem Cells | 5 µM | Not Specified | No significant cytotoxic effects observed | [1] |
| DiO | Caco-2 | Up to 100 µM | Not Specified | > 90% | [2] |
| DiR | T-cells | 320 µg/mL | 4 days | 80 - 90% | [3] |
| CellMask Orange | Various cell lines | Not Specified | 24 hours | No detectable effect on viability | [4][5] |
Experimental Protocols
The assessment of cytotoxicity is performed using various standardized assays. Below are the detailed methodologies for the key experiments commonly cited in cytotoxicity studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the fluorescent dye for the desired incubation period.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (fully lysed cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of cytotoxicity assessment and the potential signaling pathways involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for assessing the cytotoxicity of fluorescent dyes.
Caption: Potential signaling pathway for carbocyanine dye-induced apoptosis.
Discussion
The available data suggests that, under the tested conditions, DiO, DiR, and CellMask Orange exhibit low cytotoxicity. For this compound, while qualitative reports suggest it is generally well-tolerated by cells, a lack of quantitative data in the public domain makes a direct comparison difficult.
Carbocyanine dyes, the family to which DiD, DiO, and DiR belong, are lipophilic and integrate into the cell membrane. At high concentrations or under certain conditions, they have been reported to induce cytotoxicity, potentially through mechanisms involving the inhibition of mitochondrial enzymes like NADH-ubiquinone reductase[6]. This can lead to the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.
CellMask Orange, on the other hand, is designed to be a plasma membrane stain with minimal internalization. The manufacturer's data indicates high cell viability after 24 hours of incubation, suggesting a lower potential for intracellular toxicity compared to dyes that may accumulate in organelles.
Conclusion
For researchers prioritizing minimal impact on cell viability for long-term studies, DiO, DiR, and CellMask Orange appear to be suitable choices based on the currently available data. However, it is crucial to empirically determine the optimal, non-toxic concentration for the specific cell type and experimental conditions being used. While this compound is a widely used dye, further quantitative studies are needed to definitively characterize its cytotoxic profile in comparison to other fluorescent probes. Researchers should always perform their own cytotoxicity assessments to validate the suitability of a chosen dye for their specific application.
References
- 1. DiR-labeled Embryonic Stem Cells for Targeted Imaging of in vivo Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Invitrogen CellMask Orange Actin Tracking Stain 5 x 60 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 5. biotium.com [biotium.com]
- 6. interchim.fr [interchim.fr]
DiD Perchlorate: A Superior Lipophilic Tracer for Long-Term In Vivo Imaging
In the dynamic fields of cell biology and drug development, the precise tracking of cells and lipophilic compounds in vivo is paramount. Carbocyanine dyes have long been the gold standard for labeling cell membranes and other lipophilic structures. Among these, the longer-chain carbocyanine, DiD perchlorate, emerges as a superior choice for demanding applications, particularly long-term in vivo imaging, when compared to its shorter-chain counterparts like DiI and DiO. This guide provides an objective comparison, supported by experimental data, to assist researchers in selecting the optimal tracer for their needs.
Key Advantages of this compound
The primary advantages of this compound lie in its spectral properties, which are ideally suited for in vivo applications where minimizing tissue autofluorescence is critical. Its far-red to near-infrared fluorescence significantly improves signal-to-noise ratios in deep-tissue imaging.
-
Reduced Autofluorescence: Biological tissues exhibit significant autofluorescence in the green and orange regions of the spectrum, which can obscure the signal from fluorescent probes. DiD's excitation and emission maxima are in the far-red region (approximately 644 nm and 665 nm, respectively), a spectral window where tissue autofluorescence is considerably lower.[1][2][3][4] This results in a much clearer signal and enhanced sensitivity for in vivo imaging.
-
Deeper Tissue Penetration: Light in the far-red and near-infrared regions can penetrate deeper into biological tissues compared to shorter wavelength light.[2] This makes DiD an excellent choice for imaging cells and structures within living organisms.
-
High Molar Extinction Coefficient: DiD possesses a very high molar extinction coefficient, indicating its strong ability to absorb light.[5] This contributes to its bright fluorescence signal.
-
Low Cytotoxicity: Like other carbocyanine dyes, DiD exhibits low cytotoxicity, a crucial factor for live-cell and in vivo imaging where maintaining cell health and function is essential.[7]
Performance Comparison: this compound vs. Shorter-Chain Carbocyanines
To facilitate a clear comparison, the following tables summarize the key performance characteristics of this compound against common shorter-chain carbocyanine dyes.
Table 1: Spectral Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Color |
| DiO | ~484 | ~501 | Not widely reported | Green |
| DiI | ~549 | ~565 | ≥130,000 | Orange-Red |
| DiD | ~644 | ~665 | ~193,000 [5] | Far-Red |
| DiR | ~748 | ~780 | Not widely reported | Near-Infrared |
Data compiled from various sources.[2][5] Note that exact spectral values may vary slightly depending on the solvent and local environment.
Table 2: Qualitative Performance Comparison
| Feature | DiO | DiI | DiD |
| Tissue Autofluorescence Interference | High | Moderate | Low |
| Suitability for In Vivo Imaging | Limited | Good | Excellent |
| Photostability | Good | Good | Good |
| Brightness | Good | Very Good | Excellent |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for cell labeling and in vivo imaging using this compound.
In Vitro Cell Labeling for Microscopy and Flow Cytometry
This protocol provides a general guideline for labeling suspended or adherent cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol (EtOH)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cells of interest
Protocol:
-
Prepare a Stock Solution: Dissolve this compound in DMSO or EtOH to create a 1 to 5 mM stock solution.[2]
-
Prepare a Staining Solution: Dilute the stock solution in a suitable buffer (e.g., PBS) or serum-free medium to a final working concentration of 1 to 10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cells and resuspend the pellet in the staining solution at a density of 1 x 10⁶ cells/mL.[2]
-
Adherent Cells: Grow cells on coverslips. Remove the culture medium and add the staining solution to cover the cells.
-
-
Incubation: Incubate the cells with the staining solution for 2 to 20 minutes at 37°C, protected from light.[2] The optimal incubation time will vary depending on the cell type.
-
Washing:
-
Suspension Cells: Centrifuge the stained cells, remove the supernatant, and wash the cells two to three times with fresh, pre-warmed culture medium.[2]
-
Adherent Cells: Remove the staining solution and wash the coverslips two to three times with fresh, pre-warmed culture medium.
-
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry. For flow cytometry, DiD can typically be detected in the far-red channel (e.g., APC or Cy5 channel).
In Vivo Imaging of DiD-Labeled Cells in a Mouse Model
This protocol outlines a general procedure for tracking DiD-labeled cells after transplantation into a mouse model.
Materials:
-
DiD-labeled cells (prepared as described above)
-
Anesthetic agent (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Syringe and appropriate gauge needle for injection
-
Animal holder/stage for the imaging system
Protocol:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Cell Injection: Inject the DiD-labeled cells into the mouse via the desired route (e.g., intravenous, intraperitoneal, or direct tissue injection). The number of cells and injection volume will depend on the specific experimental design.
-
In Vivo Imaging:
-
Place the anesthetized mouse into the light-tight chamber of the in vivo imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission filters for DiD (e.g., excitation ~640 nm, emission ~680 nm). The acquisition time will depend on the signal intensity.
-
Acquire images at various time points post-injection (e.g., immediately after, 24 hours, 48 hours, and weekly) to track the migration and localization of the labeled cells.[8]
-
-
Data Analysis: Analyze the acquired images to quantify the fluorescent signal intensity and determine the location of the labeled cells within the animal.
Visualizing the Advantage: Signaling and Workflow Diagrams
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Quantification of the asymmetric migration of the lipophilic dyes, DiO and DiD, in homotypic co-cultures of chondrosarcoma SW-1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. DiIC12(3) perchlorate [1,1-Didodecyl-3,3,3,3-tetramethylindocarbocyanine perchlorate] | AAT Bioquest [aatbio.com]
- 4. DiD Dye | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. DiI - Wikipedia [en.wikipedia.org]
- 7. DiI Dye | AAT Bioquest [aatbio.com]
- 8. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Tracking and Perchlorate Sensing: DiD Lipophilic Tracers vs. Genetic Reporters
In the landscape of cellular and molecular research, the ability to track cells and detect specific analytes is paramount. This guide provides a detailed comparison of two distinct research tools: the lipophilic tracer, DiD, and genetically encoded reporters for perchlorate. While both are fluorescent tools used in biological systems, their applications are fundamentally different. DiD is a dye used for labeling and tracking cell membranes, whereas genetic reporters are engineered biosensors designed to detect the presence of specific molecules, such as perchlorate. This guide will clarify their respective mechanisms, outline their advantages and limitations, and provide experimental protocols for their use.
Part 1: Principle of Operation and Key Characteristics
The fundamental difference between DiD and genetic perchlorate reporters lies in what they are designed to detect. DiD is a non-specific marker for cell membranes, while genetic reporters are designed for specific analyte detection.
DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) is a lipophilic carbocyanine dye.[1][2] It is weakly fluorescent in aqueous environments but becomes intensely fluorescent upon incorporation into lipid bilayers.[1][3] The "perchlorate" in its name refers to the counterion and is not involved in any detection mechanism. Once applied to cells, DiD diffuses laterally within the plasma membrane, providing a stable, long-term fluorescent label that can be used to track cells both in vitro and in vivo.[4]
Genetic reporters for perchlorate , on the other hand, are biosensors engineered to produce a fluorescent signal in the presence of perchlorate ions. One such system has been developed in the nematode Caenorhabditis elegans.[5] In this system, a specific gene promoter that is upregulated in response to perchlorate exposure is fused to the gene encoding a fluorescent protein, such as Green Fluorescent Protein (GFP).[5] When perchlorate is present, it triggers a cellular stress response, activating the promoter and leading to the expression of GFP. The resulting fluorescence is a direct indicator of perchlorate exposure.[5]
The following diagram illustrates the distinct mechanisms of DiD and a genetic perchlorate reporter.
Part 2: Comparative Performance
A direct quantitative comparison of DiD and genetic reporters for "perchlorate tracking" is not appropriate as they perform different functions. Instead, we can compare their characteristics as research tools. This comparison is modeled after studies that directly compare small molecule fluorescent probes and genetically encoded sensors for the same analyte, such as Zn2+.[6][7]
| Feature | DiD Lipophilic Tracer | Genetic Perchlorate Reporter (C. elegans model) |
| Analyte Detected | None (labels lipid membranes) | Perchlorate (ClO₄⁻) |
| Principle | Lipophilic insertion and fluorescence enhancement in a nonpolar environment.[1][3] | Transcriptional activation of a reporter gene in response to a specific stimulus.[5] |
| Signal | Far-red fluorescence (Ex/Em: ~644/665 nm).[2] | Green fluorescence (GFP). |
| Mode of Introduction | External application to cells or tissues.[4] | Germline transformation to create a transgenic organism.[5] |
| Specificity | Non-specific for cell type; labels any lipid membrane. | Specific to perchlorate and potentially other oxyhalides that trigger the same stress pathway.[5] |
| Limit of Detection | Not applicable. | 0.5 mg/mL for the t24b8.5 gene promoter-driven GFP reporter.[5] |
| Dynamic Range | Not applicable. | Dose-dependent increase in fluorescence with perchlorate concentration.[5] |
| Temporal Resolution | Immediate labeling upon application. Signal is stable as long as the dye is retained in the membrane. | Delayed response dependent on transcription and translation rates. |
| Subcellular Localization | Primarily plasma membrane, but can also label internal membranes. | Can be targeted to specific subcellular compartments by adding localization signals to the reporter protein. |
| Toxicity | Low toxicity, suitable for long-term cell tracking.[3] | Generally low, but overexpression of the reporter protein could have cellular effects. |
Part 3: Experimental Protocols
The following protocols provide detailed methodologies for the use of DiD for cell tracking and a genetic reporter for perchlorate detection.
Protocol 1: Cell Labeling with DiD for In Vitro Tracking
Objective: To fluorescently label cultured mammalian cells for tracking purposes.
Materials:
-
DiD perchlorate (e.g., from TargetMol, Bio-Techne).[4]
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
-
Complete cell culture medium.
-
Cultured mammalian cells.
Procedure:
-
Prepare DiD Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-5 mM. Store protected from light at -20°C.
-
Prepare Staining Solution: Dilute the DiD stock solution in serum-free culture medium or PBS to a final working concentration of 1-10 µM.
-
Cell Preparation: Culture cells to the desired confluency on a suitable vessel (e.g., glass-bottom dish for microscopy).
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the DiD staining solution to the cells and incubate for 10-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.
-
Imaging: Add fresh complete culture medium to the cells. The cells are now ready for imaging using a fluorescence microscope with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).
Protocol 2: Perchlorate Detection Using a C. elegans Genetic Reporter
Objective: To detect the presence of perchlorate in a liquid sample using a transgenic C. elegans strain expressing GFP in response to perchlorate.
Materials:
-
Transgenic C. elegans strain with a perchlorate-responsive promoter driving GFP expression (e.g., agIs219).[5]
-
Nematode Growth Medium (NGM) plates.
-
E. coli OP50 (food source for C. elegans).
-
Sodium perchlorate.
-
M9 buffer.
-
Test samples.
Procedure:
-
Worm Culture: Maintain the transgenic C. elegans strain on NGM plates seeded with E. coli OP50.
-
Exposure: Prepare NGM plates containing the desired concentrations of sodium perchlorate (for a standard curve) or the test samples. Allow the worms to grow on these plates from the L1 larval stage to the late L4 stage.
-
Sample Preparation for Microscopy: Pick individual L4 stage worms from the control and exposure plates and mount them on a 2% agarose pad on a microscope slide. Anesthetize the worms with a drop of sodium azide.
-
Fluorescence Microscopy: Observe the worms using a fluorescence microscope with a GFP filter set.
-
Quantification: Capture images and quantify the mean fluorescence intensity in a defined region of the worm's body using image analysis software (e.g., ImageJ). Compare the fluorescence intensity of worms exposed to test samples with those from the standard curve to estimate the perchlorate concentration.
Part 4: Hypothetical Cross-Validation Workflow
While DiD and genetic reporters cannot be directly cross-validated for perchlorate detection, they can be used in a complementary fashion. For example, one could track the migration of cells exposed to perchlorate while simultaneously monitoring the perchlorate-induced stress response.
The following diagram outlines a hypothetical workflow for such an experiment.
Conclusion
DiD and genetic perchlorate reporters are powerful but distinct tools for biological research. DiD is an effective and widely used lipophilic dye for tracking cell membranes, providing no information about the chemical environment.[1][2] In contrast, genetic reporters for perchlorate are specifically designed biosensors that signal the presence of this particular oxyhalide through the induction of a fluorescent protein.[5] Understanding the different principles and applications of these tools is crucial for designing and interpreting experiments accurately. While a direct cross-validation is not meaningful, their complementary use can provide a more comprehensive understanding of cellular behavior in response to environmental stimuli like perchlorate.
References
- 1. abpbio.com [abpbio.com]
- 2. This compound | Fluorescent Lipid Probes | Tocris Bioscience [tocris.com]
- 3. Introduction to Membrane Probes—Section 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Perchlorate detection via an invertebrate biosensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 1Direct comparison of a genetically encoded sensor and small molecule indicator: implications for quantification of cytosolic Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to DiD Perchlorate: A Quantitative Comparison of Fluorescence Intensity
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes, selecting the optimal probe for membrane labeling and in vivo imaging is a critical decision. DiD perchlorate, a lipophilic carbocyanine dye, has emerged as a popular choice for these applications. This guide provides an objective comparison of this compound's performance against its common alternatives, supported by available experimental data and detailed protocols for quantitative analysis.
Performance Comparison of Lipophilic Membrane Dyes
This compound belongs to the Di family of carbocyanine dyes, which includes other widely used probes such as DiO, DiI, and DiR. These dyes are prized for their low fluorescence in aqueous environments and a significant increase in fluorescence intensity upon incorporation into lipid membranes.[1][2][3] This property makes them excellent tools for labeling cell membranes with high signal-to-noise ratios.[2]
The selection of a specific Di dye often depends on the desired spectral properties for multicolor imaging and the specific instrumentation available. While all members of the Di family are known for their high molar extinction coefficients and moderate quantum yields, precise quantitative values can vary depending on the specific dye and the membrane environment.[1][4]
| Property | DiO | DiI | DiD | DiR |
| Excitation Max (nm) | 484[2] | 549[2] | 644[5] | 748[2] |
| Emission Max (nm) | 501[2] | 565[2] | 665[5] | 780[2] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | 193,000[6] | Not specified |
| Quantum Yield (Φf) | Moderate[1] | 0.07 (in Methanol)[7] | Moderate[1], Much larger than DiI[7] | Moderate[1] |
| Relative Brightness | Bright[8] | Bright[8] | Very Bright[7][9] | Not specified |
| Photostability | Good[8] | Good[8] | Good | Good |
| Color | Green[2] | Orange[2] | Far-Red[2] | Near-Infrared[2] |
Note: The molar extinction coefficients and quantum yields of lipophilic dyes are highly dependent on the solvent and membrane composition. The values presented here are for general comparison. For precise quantification, it is recommended to perform measurements under the specific experimental conditions.
Experimental Protocols for Quantitative Analysis
To facilitate a direct and quantitative comparison of this compound and its alternatives, detailed experimental protocols for measuring key performance indicators are provided below.
Protocol 1: Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is a widely accepted approach for its determination.
Workflow for Quantum Yield Measurement
Caption: Workflow for determining fluorescence quantum yield.
Methodology:
-
Prepare Solutions: Prepare optically dilute solutions of both the sample (e.g., DiD-labeled liposomes) and a reference standard with a known quantum yield in the same solvent or buffer. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of both the sample and standard solutions at the excitation wavelength using a spectrophotometer.
-
Measure Fluorescence: Record the fluorescence emission spectra of both the sample and the standard solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and reference, respectively.
-
As and Ar are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively (if different).
-
Protocol 2: Quantification of Photostability
Photostability is a critical parameter for applications requiring long-term imaging. It can be quantified by measuring the rate of photobleaching under continuous illumination.
Workflow for Photostability Measurement
Caption: Workflow for quantifying photostability.
Methodology:
-
Sample Preparation: Prepare samples labeled with the fluorescent dye of interest (e.g., cells stained with DiD or DiI).
-
Time-Lapse Microscopy: Mount the sample on a fluorescence microscope and acquire a time-lapse series of images under constant illumination. Use the appropriate excitation and emission filters for the dye.
-
Image Analysis:
-
Select a region of interest (ROI) in the images.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay function to determine the photobleaching time constant (τ). A larger time constant indicates higher photostability.
-
Alternatives to this compound
While DiD is a robust far-red fluorescent probe, several alternatives are available, each with its own set of advantages.
-
DiI and DiO: These are excellent choices for dual-color imaging experiments due to their well-separated green and orange fluorescence.[2]
-
DiR: With excitation and emission in the near-infrared spectrum, DiR is particularly well-suited for deep-tissue in vivo imaging, as it minimizes tissue autofluorescence.[2]
-
NeuroVue™ Dyes: This family of dyes offers alternatives to the traditional Di series. For instance, NeuroVue™ Maroon has been shown to have a fluorescence intensity comparable to DiD.[9]
Conclusion
The selection of a fluorescent membrane probe is a critical step in experimental design. This compound offers excellent performance in the far-red spectrum, characterized by high brightness and good photostability. However, for multicolor imaging or deep-tissue applications, alternatives such as DiO, DiI, and DiR may be more suitable. By employing the quantitative analysis protocols outlined in this guide, researchers can objectively compare the performance of these dyes under their specific experimental conditions, ensuring the selection of the optimal probe for their research needs.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Extinction Coefficient [DiO] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. What are the properties of carbocyanine dyes? | AAT Bioquest [aatbio.com]
- 9. Diffusion and imaging properties of three new lipophilic tracers, NeuroVue ™ Maroon, NeuroVue ™ Red and NeuroVue ™ Green and their use for double and triple labeling of neuronal profile - PMC [pmc.ncbi.nlm.nih.gov]
DiD Perchlorate and Aldehyde Fixation: A Comparative Guide for Researchers
In the dynamic world of cellular imaging, the compatibility of fluorescent dyes with fixation protocols is a critical consideration for researchers seeking to preserve cellular morphology while maintaining robust fluorescent signals. This guide provides a comprehensive comparison of DiD perchlorate's suitability for aldehyde fixation after staining, offering insights into its performance against alternatives and detailing experimental protocols for reproducible results.
This compound, a lipophilic carbocyanine dye, is a popular choice for labeling cell membranes in live-cell imaging due to its far-red fluorescence, which minimizes interference from cellular autofluorescence.[1][2][3][4] A key question for many experimental workflows is whether the vibrant staining achieved in live cells can be effectively preserved following fixation, a necessary step for many immunofluorescence and other multiplexing assays.
This compound: Compatibility with Aldehyde Fixation
Experimental evidence and product literature consistently indicate that this compound staining is compatible with aldehyde fixation, particularly with paraformaldehyde (PFA).[5][6][7] This process allows for the preservation of the cell's structural integrity while retaining the localization of the DiD dye within the plasma membrane. However, the fixation process is not without its potential pitfalls. Researchers should be aware that aldehyde fixation can increase background autofluorescence, although DiD's far-red emission spectrum helps to mitigate this issue.[8][9]
A crucial consideration following fixation is the process of permeabilization, which is often required for intracellular antibody staining. Detergent-based permeabilization methods, such as those using Triton X-100 or saponin, can disrupt the lipid bilayer and lead to the loss of lipophilic dyes like DiD.[3][6] Therefore, if subsequent intracellular staining is planned, careful optimization of the permeabilization step is essential, or alternative strategies that do not require harsh detergents should be considered.
Performance Comparison: this compound vs. Alternatives
While this compound stands as a robust option for staining followed by fixation, several alternative dyes are available to researchers. A notable competitor is CellMask™ Deep Red, another far-red plasma membrane stain. The key characteristics of these dyes in the context of fixation are summarized below.
| Feature | This compound | CellMask™ Deep Red |
| Fixation Compatibility | Yes (Paraformaldehyde) | Yes (Paraformaldehyde)[6][9][10] |
| Permeabilization Compatibility | Not recommended with detergents[3][6] | Not recommended with detergents[6][9][10] |
| Internalization Rate | Slow, but can be internalized over time[2] | Slow to internalize[6][10] |
| Uniformity of Staining | Generally uniform, but can sometimes appear punctate[2] | Delivers uniform staining across various cell types[6] |
Experimental Protocols
To ensure reliable and reproducible results, adhering to optimized protocols is paramount. Below are detailed methodologies for this compound staining followed by paraformaldehyde fixation.
This compound Staining of Adherent Cells
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of this compound in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS), to a final concentration of 1 to 5 µM.[11]
-
Staining: Remove the culture medium and wash the cells once with the staining buffer. Add the DiD working solution to the cells and incubate for 5 to 30 minutes at 37°C, protected from light.[11]
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS.[11]
Paraformaldehyde Fixation
-
Fixative Preparation: Prepare a 2% to 4% paraformaldehyde (PFA) solution in phosphate-buffered saline (PBS), pH 7.4.[1][12]
-
Fixation: After the final wash step of the staining protocol, remove the buffer and add the PFA solution to the cells. Incubate for 15 to 30 minutes at room temperature.[1][13]
-
Washing: Remove the PFA solution and wash the cells two to three times with PBS to remove any residual fixative.[13]
-
Storage: The fixed and stained cells can be stored in PBS at 4°C for a limited time, protected from light, before imaging.[12]
Visualizing the Workflow
To illustrate the experimental process, the following diagram outlines the key steps from cell staining to fixation.
Signaling Pathway Considerations
While this compound itself does not directly engage with signaling pathways, its use in conjunction with immunofluorescence allows for the visualization of signaling protein localization. The fixation step is critical for preserving the in-situ location of these proteins. The following diagram illustrates a generic signaling pathway that could be studied using this combined approach.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Invitrogen CellMask Plasma Membrane Stains Deep Red | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. timothyspringer.org [timothyspringer.org]
- 13. sysy.com [sysy.com]
A Researcher's Guide to Lipophilic Dyes for Deep-Tissue Imaging
For researchers, scientists, and drug development professionals navigating the complexities of deep-tissue imaging, the selection of an appropriate lipophilic dye is a critical determinant of experimental success. This guide provides an objective comparison of commonly used lipophilic dyes, supported by experimental data, to facilitate informed decisions for visualizing cellular membranes in complex, three-dimensional biological landscapes.
Deep-tissue imaging, a cornerstone of modern biological research, allows for the high-resolution visualization of cellular structures and processes within intact tissues. Lipophilic dyes, with their ability to intercalate into lipid bilayers, are invaluable tools for tracing neuronal projections, labeling cell membranes, and tracking cellular dynamics in vivo. However, the performance of these dyes can vary significantly in terms of brightness, photostability, and their compatibility with tissue clearing techniques, which are often essential for imaging deep within opaque tissues. This guide will compare and contrast several popular lipophilic dyes to aid in the selection of the optimal probe for your specific research needs.
Quantitative Comparison of Lipophilic Dyes
The following table summarizes the key optical and performance characteristics of several widely used lipophilic dyes. It is important to note that these values are compiled from various sources and may differ based on the specific experimental conditions, such as the solvent, tissue type, and clearing method used.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Relative Brightness | Photostability | Compatibility with Clearing |
| Carbocyanines | DiI (DiIC18(3)) | ~549 | ~565 | ~0.07 (in methanol)[1] | ~148,000 | Moderate | Good | Moderate (washout with some clearing methods)[2] |
| DiO (DiOC18(3)) | ~484 | ~501 | Moderate | High | Moderate | Good | Moderate (washout with some clearing methods)[3] | |
| DiD (DiIC18(5)) | ~644 | ~665 | ~0.3 (in methanol) | ~250,000 | High | Good | Good with many clearing methods[4] | |
| DiR (DiIC18(7)) | ~750 | ~780 | ~0.13 (in PBS)[5] | ~250,000 | High | Good | Excellent for in vivo NIR imaging[6][7] | |
| Fixable Analogs | CM-DiI | ~553 | ~570 | - | - | High | Excellent | Excellent (aldehyde-fixable)[8][9] |
| SP-DiI | ~549 | ~565 | Higher than DiI[1] | High | High | Good | Good (sulfonated, improved retention)[8] | |
| Styryl Dyes | FM 1-43FX | ~473 | ~578 | - | - | Very High | Moderate | Good (fixable analog)[8] |
| Other | Nile Red | ~552 (in lipids) | ~636 (in lipids) | Variable (solvatochromic) | ~45,000 | Moderate | Moderate | Good with specific protocols[10] |
| BODIPY FL | ~505 | ~511 | ~0.9-1.0 | ~80,000 | Very High | Excellent | Good, but can be prone to aggregation[11][12] |
Note: Relative brightness is a qualitative assessment based on reported experimental observations. Compatibility with clearing depends heavily on the specific clearing protocol (e.g., CLARITY, 3DISCO, SeeDB). Aldehyde-fixable dyes like CM-DiI generally show better retention in hydrogel-based clearing methods.[8][9] Near-infrared (NIR) dyes like DiR are particularly advantageous for deep-tissue in vivo imaging due to reduced light scattering and tissue autofluorescence at longer wavelengths.[6][7]
Experimental Protocols
A standardized protocol for comparing lipophilic dyes in deep-tissue imaging is crucial for obtaining reliable and comparable data. The following outlines a general methodology.
Tissue Preparation and Staining
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the dissected tissue in 4% PFA overnight at 4°C.
-
Dye Application:
-
Direct Crystal Application: For neuronal tracing, small crystals of the lipophilic dye can be placed directly onto the fixed tissue at the region of interest.[3]
-
Dye Injection: Prepare a stock solution of the dye in a suitable solvent like DMF or ethanol (e.g., 2 mg/mL).[3] Inject a small volume into the target area.
-
Vascular Staining: For labeling vasculature, the dye can be perfused transcardially.[2]
-
-
Diffusion: Incubate the stained tissue in PBS at 37°C for a period ranging from days to weeks to allow for dye diffusion along cellular membranes. The optimal diffusion time depends on the dye and the desired tracing distance.
Tissue Clearing
-
Method Selection: Choose a clearing protocol compatible with your dye and research question. For fixable dyes like CM-DiI, hydrogel-based methods like CLARITY are suitable.[8] For other dyes, solvent-based methods like 3DISCO or aqueous-based methods like SeeDB might be appropriate, though dye washout should be assessed.[13]
-
Procedure: Follow the chosen clearing protocol meticulously. This typically involves steps like delipidation with detergents and refractive index matching to render the tissue transparent.
Imaging and Analysis
-
Microscopy: Use a confocal or two-photon microscope for high-resolution imaging deep within the cleared tissue. Two-photon microscopy is often preferred for its increased penetration depth and reduced phototoxicity.[14]
-
Image Acquisition: Acquire z-stacks of the labeled structures. Ensure consistent imaging parameters (laser power, gain, etc.) when comparing different dyes.
-
Quantitative Analysis:
-
Brightness: Measure the mean fluorescence intensity of labeled structures.
-
Photostability: Image the same region repeatedly over time and quantify the rate of fluorescence decay.
-
Penetration Depth: Determine the maximum depth at which a clear and usable signal can be obtained. For instance, in a study comparing CLARITY-compatible dyes, imaging depths of up to 915 µm were reported for CM-DiI in the mouse spinal cord.[15]
-
Visualization of Workflows and Decision Making
To further aid in the understanding and selection of lipophilic dyes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process.
References
- 1. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biorxiv.org [biorxiv.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilic Near-Infrared Dyes for In Vivo Fluorescent Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luminicell.com [luminicell.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Tutorial: practical considerations for tissue clearing and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Dyes for Two-Photon Microscopy - Tech Briefs [techbriefs.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Perchlorate Compounds: A Guide for Laboratory Professionals
Disclaimer: The following information provides general guidance on the disposal of perchlorate compounds. "DiD perchlorate" is not a standard chemical nomenclature; this document addresses the disposal of perchlorate-containing materials in general. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, which may be more stringent than the guidance provided here.[1]
Perchlorate compounds are powerful oxidizers that can be highly reactive and pose significant fire and explosion risks, especially when in contact with incompatible materials.[2][3] Proper handling and disposal are crucial for laboratory safety and environmental protection.
Essential Safety and Handling Information
Before beginning any disposal procedure, it is critical to understand the hazards associated with perchlorate materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves when handling perchlorate compounds.[4] For procedures that may generate dust, a NIOSH-approved respirator is recommended.[4]
-
Storage: Store perchlorate compounds in a cool, dry, well-ventilated area away from combustible and flammable materials, reducing agents, strong acids, and bases.[1][4] Containers should be tightly sealed.[4]
-
Spill Management: In the event of a spill, immediately evacuate the area.[5] For small spills, use a non-combustible absorbent material like vermiculite or sand to clean up the material and place it in a designated, labeled container for disposal.[2] Do not use combustible materials like paper towels to absorb spills.[3] For large spills, contact your institution's EHS department or emergency services.[6]
Operational and Disposal Plan
The primary and most recommended method for the disposal of perchlorate waste is through a certified hazardous waste management service.[4] Chemical treatment may be an option in specific, controlled laboratory settings, but it requires a thorough understanding of the chemical reactions and associated hazards.
Quantitative Data for Perchlorate Handling and Disposal
| Parameter | Value | Context | Source |
| Regulatory Threshold (California) | < 6 ppb | Perchlorate-containing materials with concentrations below this level are excluded from certain best management practices. | [7] |
| EPA Drinking Water Equivalent Level (DWEL) | 24.5 ppb | This is a preliminary remediation goal for cleanup under CERCLA. | [8] |
| Chemical Treatment: Zero-Valent Iron (ZVI) Dosage | 5-10 g/L | Recommended amount of ZVI for the reduction of IR-792 perchlorate in a waste solution. | [5] |
| Chemical Treatment: Acidification pH | 2-3 | The optimal pH range for the ZVI reduction of perchlorate. | [5] |
| Chemical Treatment: Neutralization pH | 6-8 | The target pH range after the reduction reaction is complete and before final disposal. | [5] |
| Neutralization of Corrosive Wastes | 5.5 - 9.5 | The stabilized pH range for neutralized corrosive wastes that may be eligible for drain disposal (Note: This is a general guideline and may not apply to perchlorate waste). | [9] |
Disposal Procedures
Method 1: Disposal as Hazardous Waste (Recommended)
This is the safest and most compliant method for disposing of perchlorate-containing materials.
-
Segregation: Do not mix perchlorate waste with other waste streams, especially organic solvents or other combustible materials.[6]
-
Containerization: Place all perchlorate waste, including contaminated items like gloves and wipes, into a clearly labeled, dedicated hazardous waste container.[10] The label should include "Hazardous Waste," "Perchlorate," and "Oxidizer."
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.[4] Businesses can typically dispose of perchlorate-containing solid material at a hazardous waste landfill.[7]
Method 2: Chemical Treatment (for specific cases, with caution)
Chemical reduction can be used to convert perchlorate into less hazardous chloride ions. The following protocol is based on a method for disposing of IR-792 perchlorate and should only be performed by trained personnel in a controlled laboratory environment.[5]
Experimental Protocol: Reduction of Perchlorate with Zero-Valent Iron (ZVI)
This procedure is intended for aqueous solutions of perchlorate.
-
Acidification: In a designated chemical fume hood, slowly add a dilute acid (e.g., HCl or H₂SO₄) to the aqueous waste solution containing perchlorate. Adjust the pH to a range of 2-3, monitoring with a calibrated pH meter.[5]
-
Addition of ZVI: While continuously stirring the acidified solution, slowly add an excess of zero-valent iron powder. A general guideline is to add 5-10 grams of ZVI per liter of waste solution.[5]
-
Reaction: Allow the reaction to proceed with continuous stirring for a minimum of 24 hours. The reduction of perchlorate is a slow process.[5]
-
Neutralization: After the reaction period, carefully neutralize the solution by adding a base (e.g., sodium hydroxide) until the pH is between 6 and 8.[5]
-
Final Disposal: The treated solution, now containing chloride ions, iron salts, and any other components of the original mixture, should be collected as hazardous waste and disposed of according to institutional and local regulations.[5]
Important Note: This is a general guideline. It is crucial to conduct a small-scale test to optimize the reaction conditions for your specific waste stream before treating larger quantities.[5]
A Note on Perchloric Acid:
Due to its extreme reactivity, you should not attempt to neutralize perchloric acid waste yourself.[9] Perchloric acid can react with metals to form shock-sensitive metal perchlorates.[9] All perchloric acid waste must be disposed of through your institution's hazardous waste management program.[6][9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of perchlorate waste.
Caption: Decision workflow for the proper disposal of perchlorate waste.
References
- 1. ampac.us [ampac.us]
- 2. PERCHLORATES, INORGANIC, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. ammonium-perchlorate.com [ammonium-perchlorate.com]
- 5. benchchem.com [benchchem.com]
- 6. apsc-mtrl.sites.olt.ubc.ca [apsc-mtrl.sites.olt.ubc.ca]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. REGULATIONS AND ADVISORIES - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. amherst.edu [amherst.edu]
Comprehensive Safety and Handling Guide for DiD Perchlorate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like DiD perchlorate are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a lipophilic carbocyanine dye used for fluorescent labeling of membranes and other hydrophobic structures.[1][2]
Chemical and Physical Properties
This compound is a far-red fluorescent dye.[3] It is soluble in DMSO. Key technical data are summarized below.
| Property | Value |
| Molecular Weight | 959.9 g/mol |
| Formula | C₆₁H₉₉ClN₂O₄ |
| Excitation Maximum | 644 nm |
| Emission Maximum | 665 nm |
| Purity | ≥95% |
| Storage Temperature | -20°C, protect from light |
| CAS Number | 127274-91-3 |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table outlines the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes | Safety Goggles | Should be splash-proof and fitted with side-shields to provide comprehensive protection. |
| Hands | Protective Gloves | Chemically resistant gloves are mandatory. Nitrile, butyl, or neoprene gloves are generally suitable for handling both dry and liquid forms of the chemical.[3] |
| Body | Impervious Clothing | A lab coat or a chemical-resistant suit should be worn to protect against skin contact.[3] |
| Respiratory | Suitable Respirator | A NIOSH/MSHA-approved respirator should be used, especially when handling the powder form or when adequate ventilation is not available.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow diagram and procedural steps provide a clear guide for laboratory personnel.
Experimental Protocol:
-
Preparation:
-
Before handling, consult the Safety Data Sheet (SDS).
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary materials, including this compound, solvent (e.g., DMSO), pipettes, and waste containers.
-
-
Handling:
-
To prepare a stock solution, carefully weigh the solid this compound. Avoid creating dust.
-
Dissolve the weighed powder in the appropriate solvent, such as DMSO, to the desired concentration.
-
Proceed with the experimental application, such as labeling cell membranes, organelles, or other hydrophobic structures.[1]
-
-
Post-Experiment:
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound.
-
Properly remove and dispose of single-use PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Wash hands thoroughly after handling the chemical.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Perchlorate compounds are strong oxidizers and require specific disposal protocols.[2][4]
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Disposal Procedure:
-
Consult Regulations: Always consult your local, state, and federal regulations for the disposal of perchlorate-containing compounds.
-
Institutional EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.[5] Perchlorates are persistent in the environment and can contaminate water sources.[6]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and response protocols.
| Emergency Situation | First-Aid and Response Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
